Ranolazine Bis(N-Oxide)
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O6/c1-18-7-6-8-19(2)24(18)25-23(29)16-27(31)13-11-26(30,12-14-27)15-20(28)17-33-22-10-5-4-9-21(22)32-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUBGFGNJNWYSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C[N+]2(CC[N+](CC2)(CC(COC3=CC=CC=C3OC)O)[O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858361 | |
| Record name | N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1,4-dioxo-1lambda~5~,4lambda~5~-piperazin-1-yl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246816-00-1 | |
| Record name | Ranolazine bis(N-oxide) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246816001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1,4-dioxo-1lambda~5~,4lambda~5~-piperazin-1-yl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RANOLAZINE BIS(N-OXIDE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF8UVL7D96 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ranolazine and the Formation of its Bis(N-Oxide) Impurity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathways for the anti-anginal agent Ranolazine, with a specific focus on the formation, identification, and control of its critical process-related impurity, Ranolazine Bis(N-Oxide). As a Senior Application Scientist, the following narrative synthesizes established chemical principles with practical, field-proven insights to ensure a robust understanding of this pharmaceutical compound.
Introduction to Ranolazine and the Imperative of Impurity Profiling
Ranolazine, chemically known as N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide, is a piperazine derivative used for the treatment of chronic stable angina pectoris.[1] It functions as an inhibitor of the late inward sodium current (INa) in cardiac muscle, which helps to reduce intracellular calcium levels and, consequently, myocardial tension and oxygen demand.[2] Ranolazine is a racemic mixture containing equal amounts of (R) and (S) enantiomers.[1]
In the development and manufacturing of any active pharmaceutical ingredient (API), the identification and control of impurities are of paramount importance. Impurities can arise from various sources, including starting materials, intermediates, side reactions, and degradation of the API.[3][4] These unwanted chemicals can potentially affect the safety and efficacy of the final drug product. Therefore, regulatory authorities mandate stringent control over impurities.[5]
One of the notable impurities in Ranolazine synthesis is Ranolazine N,N-Dioxide, also referred to as Ranolazine Bis(N-Oxide).[6][7] This impurity is formed by the oxidation of both tertiary amine nitrogens within the piperazine ring of the Ranolazine molecule. Understanding its formation pathway is crucial for developing effective control strategies.
The Synthetic Pathway of Ranolazine
Several synthetic routes for Ranolazine have been reported.[5] A commonly employed and illustrative pathway involves a three-step process, which is outlined below. The causality behind the experimental choices is critical for both yield and purity.
A prevalent synthesis strategy involves the following key transformations:[8][9][10]
-
Amide Formation: The synthesis typically begins with the acylation of 2,6-dimethylaniline with chloroacetyl chloride. This reaction is often carried out in the presence of a base, such as triethylamine or sodium carbonate, to neutralize the hydrochloric acid byproduct. The choice of a non-protic solvent like dichloromethane is common to avoid unwanted side reactions.[8][9]
-
Piperazine Alkylation: The resulting N-(2,6-dimethylphenyl) chloroacetamide is then reacted with piperazine. This nucleophilic substitution reaction attaches the piperazine ring to the acetamide moiety. This step often requires refluxing in a protic solvent like ethanol or methanol to facilitate the reaction.[8][11]
-
Epoxide Ring-Opening: The final step is the condensation of the piperazine intermediate with 1-(2-methoxyphenoxy)-2,3-epoxypropane. This reaction, an epoxide ring-opening by the secondary amine of the piperazine, is typically performed in a mixture of solvents like methanol and toluene under reflux conditions.[9][12] The resulting product is Ranolazine, which can then be converted to its dihydrochloride salt for improved stability and solubility.[13]
Visualizing the Synthesis Pathway
The following diagram illustrates a common synthetic route to Ranolazine.
Caption: A common three-step synthesis pathway for Ranolazine.
Ranolazine Bis(N-Oxide): Formation and Mechanism
The formation of N-oxide impurities is a common degradation pathway for pharmaceuticals containing tertiary amine functionalities, particularly when exposed to oxidizing conditions.[14] In the case of Ranolazine, the piperazine ring contains two tertiary nitrogen atoms, both of which are susceptible to oxidation.
Ranolazine Bis(N-Oxide) , with the chemical name 1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazine 1,4-dioxide, is formed when both of these nitrogen atoms are oxidized.[6] This can occur during synthesis if oxidizing agents are present or during storage if the drug substance is exposed to air and light. Forced degradation studies have shown that Ranolazine is particularly sensitive to oxidative stress, such as exposure to hydrogen peroxide (H₂O₂), leading to the formation of N-oxide and Di-N-Oxide (Bis-N-Oxide) impurities.[10][15]
Mechanism of N-Oxide Formation
The formation of an N-oxide involves the oxidation of a tertiary amine. The lone pair of electrons on the nitrogen atom attacks an oxygen atom from an oxidizing agent (e.g., H₂O₂). This results in the formation of a new N-O bond, with the nitrogen atom becoming positively charged and the oxygen atom negatively charged, creating a coordinate covalent bond.
Visualizing the Impurity Formation
The following diagram illustrates the formation of Ranolazine Mono-N-Oxide and Bis(N-Oxide) from the parent drug under oxidative conditions.
Caption: Oxidative formation of Ranolazine N-Oxide impurities.
Analytical Methodologies for Impurity Detection
To ensure the quality and safety of Ranolazine, robust analytical methods are required to detect and quantify potential impurities, including Ranolazine Bis(N-Oxide). A variety of chromatographic techniques are employed for this purpose.[16]
Data Presentation: Comparison of Analytical Techniques
| Technique | Column | Mobile Phase | Detection | Key Application | Reference |
| RP-HPLC | C8 or C18 (e.g., Inertsil C8-3, 150mm x 4.6mm, 5µm) | Gradient or isocratic elution with acetonitrile and a buffered aqueous phase (e.g., triethylamine buffer at pH 3.0) | UV at 220 nm or 273 nm | Routine quality control, stability testing, and quantification of Ranolazine and its known impurities. | [15][17] |
| UPLC | C18 (e.g., Zorbax RRHD Bonus RP C-18, 2.1 x 150mm, 1.8µm) | Gradient elution with a suitable mobile phase | UV at 225 nm | High-throughput analysis and improved resolution of impurities. | [10] |
| LC-MS/MS | C18 PFP (e.g., Poroshell C18 PFP, 150 x 3.0 mm, 2.7µ) | Gradient elution with 0.1% formic acid in water and methanol | Mass Spectrometry (ESI+) | Identification and trace-level quantification of potential genotoxic impurities. | [3][18] |
Experimental Protocol: A Representative Stability-Indicating HPLC Method
The following is a detailed protocol for a stability-indicating HPLC method, adapted from validated procedures, designed to separate Ranolazine from its degradation products.[15]
Objective: To quantify Ranolazine and resolve its impurities, including those formed under forced degradation conditions.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Inertsil C8-3 column (150 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Triethylamine (TEA).
-
Phosphoric acid.
-
Purified water.
-
Ranolazine reference standard and impurity standards.
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and buffer solution (30:70 v/v).
-
Buffer Solution: Prepare by adding 4.2 mL of triethylamine to 1000 mL of purified water. Adjust the pH to 3.00 ± 0.05 with phosphoric acid.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 9 minutes.
3. Preparation of Solutions:
-
Standard Solution (Example Concentration): Accurately weigh and dissolve an appropriate amount of Ranolazine reference standard in the mobile phase to obtain a final concentration of approximately 0.002 mg/mL.
-
Sample Solution: Prepare the sample by dissolving the Ranolazine drug substance or product in the mobile phase to achieve a known concentration (e.g., 0.25 mg/mL). Filter the solution through a 0.45 µm filter before injection.
4. Forced Degradation Study Protocol:
-
Acid Hydrolysis: Treat the sample with 0.1 N HCl at an elevated temperature (e.g., 70°C) for a specified period.
-
Base Hydrolysis: Treat the sample with 0.1 N NaOH at room temperature.
-
Oxidative Degradation: Expose the sample to a solution of hydrogen peroxide (e.g., 30% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the sample to UV light (e.g., 1.2 million lux hours).
5. Analysis and Validation:
-
Inject the standard, sample, and forced degradation solutions into the HPLC system.
-
Assess the specificity of the method by ensuring that the Ranolazine peak is well-resolved from all impurity peaks.
-
Validate the method according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Strategies for Impurity Control
Controlling the formation of Ranolazine Bis(N-Oxide) and other impurities requires a multi-faceted approach, integrating process optimization and careful handling.
-
Process Optimization: During synthesis, it is crucial to minimize the presence of oxidizing agents and control reaction conditions such as temperature and reaction time. The use of an inert atmosphere (e.g., nitrogen) can also prevent oxidation.[8]
-
Purification: Effective purification of intermediates and the final API is essential. Crystallization is a powerful technique for removing impurities. The choice of solvent for crystallization is critical to ensure the selective precipitation of the desired compound while leaving impurities in the mother liquor.
-
Storage and Handling: Ranolazine drug substance should be stored in well-closed containers, protected from light and high temperatures, to minimize degradation during storage.
-
Quality by Design (QbD): A QbD approach to process development can help in identifying critical process parameters that impact impurity formation and establishing a robust control strategy.[5]
Conclusion
The synthesis of Ranolazine is a well-established process, but like all pharmaceutical manufacturing, it requires rigorous control to ensure the purity and safety of the final product. Ranolazine Bis(N-Oxide) is a critical impurity that primarily forms under oxidative conditions. A thorough understanding of its formation mechanism, coupled with the implementation of sensitive and specific analytical methods like HPLC and LC-MS/MS, is essential for its control. By applying principles of process optimization, effective purification, and proper storage, drug development professionals can ensure that Ranolazine meets the stringent quality standards required for patient safety.
References
- Ranolazine synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/ProductSynthesisManagement/162712-35-8/95635-55-5_EN.htm]
- Improved Process For The Total Synthesis Of Ranolazine. Quick Company. [URL: https://www.quickcompany.in/patents/improved-process-for-the-total-synthesis-of-ranolazine]
- Synthesis of Ranolazine. Chempedia - LookChem. [URL: https://www.lookchem.com/chempedia/synthesis-of-cas-95635-55-5.html]
- A BRIEF REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY OF RANOLAZINE. IJNRD. [URL: https://www.ijnrd.org/papers/IJNRD2310384.pdf]
- Ranolazine-impurities. Pharmaffiliates. [URL: https://www.pharmaffiliates.com/en/ranolazine-and-its-impurities]
- ISOLATION AND STRUCTURAL ELUCIDATION OF DEGRADATION PRODUCTS OF RANOLAZINE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [URL: https://ijpsr.
- Ranolazine N-oxide Impurity. Veeprho. [URL: https://veeprho.com/ranolazine-n-oxide-impurity/]
- Preparation of ranolazine. Google Patents. [URL: https://patents.google.
- A Rapid, Selective and Sensitive Electrospray Ionization Assisted LC-MS Method for Ranolazine and Identification of Its Two Potential. Impactfactor. [URL: https://www.impactfactor.org/PDF/IJPQA/15/IJPQA,Vol15,Issue1,Article19.pdf]
- Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS. Scirp.org. [URL: https://www.scirp.
- Stability Indicating Method Development and Validation of Ranolazine Extended Release Tablets. [URL: https://www.researchgate.net/publication/338948756_Stability_Indicating_Method_Development_and_Validation_of_Ranolazine_Extended_Release_Tablets]
- Method Development And Validationfordetermination Of N- Nitroso Ranolazine In Ranolazine Prolonged Release (Pr) Tablets 750 MG B. [URL: https://www.jcaajournals.org/uploads/paper/02b285f812160d3c52ea35b4489a2657.pdf]
- STABILITY INDICATING LC METHOD FOR THE DETERMINATION OF RANOLAZINE HYDROCHLORIDE IN THE BULK DRUG AND IN PHARMACEUTICAL DOSAGE FORM. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/STABILITY-INDICATING-LC-METHOD-FOR-THE-OF-IN-THE-N-Srinivasa-Rao/096131c385b2e9877b0981b16258074d0a07747e]
- isolation and structural elucidation of degradation products of ranolazine. IJPSR. [URL: https://ijpsr.
- A closer look on how to meet the stringent regulatory requirement of genotoxic impurities in Ranolazine. Dr. Reddy's. [URL: https://www.drreddys.com/media/8093/a-closer-look-on-how-to-meet-the-stringent-regulatory-requirement-of-genotoxic-impurities-in-ranolazine.pdf]
- Ranolazine: A Review on Analytical Method and Its Determination in Synthetic Mixture. Asian Journal of Pharmaceutical Analysis. [URL: https://ajpa.info/index.php/ajpa/article/view/178]
- Ranolazine N,N-Dioxide Impurity | CAS 1246816-00-1. Veeprho. [URL: https://veeprho.com/ranolazine-n-n-dioxide-impurity-cas-1246816-00-1/]
- Ranolazine EP Impurities & USP Related Compounds. SynThink Research Chemicals. [URL: https://synthinkchemicals.com/ranolazine-impurities]
- Ranolazine Impurities. SynZeal. [URL: https://www.synzeal.com/ranolazine-impurities]
- Ranolazine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Ranolazine]
- Ranolazine Side Effects: Common, Severe, Long Term. Drugs.com. [URL: https://www.drugs.com/sfx/ranolazine-side-effects.html]
- Ranolazine, 雷诺嗪. New Drug Approvals. [URL: https://newdrugapprovals.org/2014/03/12/ranolazine-%E9%9B%B7%E8%AF%BA%E5%97%AA/]
- Ranolazine Bis(N-Oxide). molsyns.com. [URL: https://molsyns.com/ranolazine-bis-n-oxide-1246816-00-1]
- (A) Schematic presentation of Ranolazine synthesis; (B) blend... ResearchGate. [URL: https://www.researchgate.
- Crystalline and amorphous form of ranolazine and the process for manufacturing them. Google Patents. [URL: https://patents.google.
- CAS 1246816-00-1 Ranolazine Bis (N-Oxide). BOC Sciences. [URL: https://www.bocsci.com/product/ranolazine-bis-n-oxide-cas-1246816-00-1-419010.html]
- Ranolazine Bis-N-Oxide | 1246816-00-1. SynThink Research Chemicals. [URL: https://synthinkchemicals.com/product/1246816-00-1]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Ranolazine - Wikipedia [en.wikipedia.org]
- 3. Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS [scirp.org]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. apibackend-dev.drreddys.com [apibackend-dev.drreddys.com]
- 6. veeprho.com [veeprho.com]
- 7. Ranolazine Bis(N-Oxide) | molsyns.com [molsyns.com]
- 8. “Improved Process For The Total Synthesis Of Ranolazine” [quickcompany.in]
- 9. Synthesis of Ranolazine - Chempedia - LookChem [lookchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Ranolazine synthesis - chemicalbook [chemicalbook.com]
- 12. US20110151258A1 - Preparation of ranolazine - Google Patents [patents.google.com]
- 13. WO2006008753A1 - Crystalline and amorphous form of ranolazine and the process for manufacturing them - Google Patents [patents.google.com]
- 14. ijpsr.com [ijpsr.com]
- 15. medipol.edu.tr [medipol.edu.tr]
- 16. ajpaonline.com [ajpaonline.com]
- 17. STABILITY INDICATING LC METHOD FOR THE DETERMINATION OF RANOLAZINE HYDROCHLORIDE IN THE BULK DRUG AND IN PHARMACEUTICAL DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 18. eudoxuspress.com [eudoxuspress.com]
A Technical Guide to Ranolazine Bis(N-Oxide): Structure, Properties, and Analytical Considerations
An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Ranolazine is a cornerstone therapy for chronic stable angina, distinguished by its unique mechanism of inhibiting the late inward sodium current in cardiomyocytes.[1][2] The clinical efficacy and safety of any pharmaceutical agent are intrinsically linked to its metabolic fate and impurity profile. Ranolazine undergoes extensive hepatic metabolism, resulting in over 100 identifiable metabolites.[1] Among these and potential process-related impurities, oxidative derivatives are of significant interest. This technical guide provides a comprehensive overview of Ranolazine Bis(N-Oxide), a key di-oxidized derivative of the parent drug. We will delve into its chemical structure, physicochemical properties, pathways of formation, and the critical analytical methodologies required for its identification and quantification. This document is designed to serve as a vital resource for professionals engaged in the research, development, and quality control of Ranolazine-based therapeutics.
Introduction to Ranolazine and the Importance of its Oxidative Metabolites
1.1 Ranolazine: Mechanism of Action and Therapeutic Use
Ranolazine is an anti-anginal agent approved for the treatment of chronic angina.[1] Unlike traditional anti-anginals, its therapeutic effect is not dependent on reducing heart rate or blood pressure.[2][3] Instead, Ranolazine selectively inhibits the late phase of the inward sodium current (INa).[1][4] This inhibition reduces the intracellular sodium overload that occurs during ischemia, which in turn mitigates the calcium overload via the Na+-Ca2+ exchanger. The resulting decrease in intracellular calcium reduces ventricular wall tension and myocardial oxygen consumption, alleviating anginal symptoms.[1]
1.2 Metabolic Pathways of Ranolazine
Ranolazine is extensively metabolized in the liver, with less than 5% of the dose excreted unchanged.[2][3] The primary enzymes responsible for its biotransformation are Cytochrome P450 3A4 (CYP3A4) and, to a lesser degree, CYP2D6.[1][3] In addition to CYP-mediated reactions, N-oxidation is a common metabolic pathway for compounds containing tertiary amine functionalities, like the piperazine ring in Ranolazine. This reaction is often catalyzed by both CYP enzymes and Flavin-containing Monooxygenases (FMOs).[5]
1.3 Ranolazine Bis(N-Oxide): A Key Metabolite and Process-Related Impurity
Ranolazine Bis(N-Oxide) is a molecule where both nitrogen atoms of the central piperazine ring have been oxidized. Its presence is significant for two primary reasons:
-
As a Metabolite: It represents a terminal oxidation product in the metabolic cascade of Ranolazine. Understanding its formation is crucial for a complete pharmacokinetic profile.
-
As an Impurity: It has been identified as a major degradation product under oxidative stress conditions.[6] Therefore, its detection and control are critical quality attributes (CQA) in the manufacturing and stability testing of Ranolazine active pharmaceutical ingredient (API) and finished drug products.
The study of such derivatives is paramount. N-oxide metabolites can sometimes retain pharmacological activity, exhibit unique toxicological profiles, or be unstable and revert to the parent drug, potentially altering the pharmacokinetic and safety profile.[5]
Chemical Structure and Physicochemical Properties
2.1 Elucidation of the Chemical Structure
Ranolazine Bis(N-Oxide) is structurally distinct from the parent molecule due to the addition of two oxygen atoms to the piperazine nitrogens, which significantly increases its polarity.
-
IUPAC Name: N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]acetamide[]
-
Synonyms: N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide 1,4-Dioxide[][8]
-
Molecular Weight: 459.55 g/mol []
Caption: Chemical Structure of Ranolazine Bis(N-Oxide).
2.2 Physicochemical Data Profile
The known physicochemical properties of Ranolazine Bis(N-Oxide) are summarized below. This data is critical for developing analytical methods and understanding its behavior in various matrices.
| Property | Value | Source(s) |
| Appearance | Off-White to Pale Yellow Solid | [] |
| Melting Point | >140°C (with decomposition) | [] |
| Solubility | Soluble in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO) | [8] |
| Purity (Typical) | >95% | [] |
| Storage | 2-8 °C, protected from light and moisture | [8] |
Formation and Synthesis
3.1 Metabolic Formation Pathway
The formation of N-oxides from tertiary amines is a well-established Phase I metabolic reaction.[5] For Ranolazine, this occurs at the piperazine ring. The process is sequential: Ranolazine is first oxidized to one of two possible Ranolazine Mono-N-Oxide isomers, which can then undergo a second oxidation step to form the Bis(N-Oxide) derivative.
Causality: This two-step oxidation highlights the progressive increase in polarity of the drug molecule, which is a fundamental principle of drug metabolism aimed at facilitating excretion. The enzymatic machinery of the liver, primarily CYP3A4 and FMOs, is equipped to catalyze these oxygen additions.
Caption: Metabolic pathway to Ranolazine Bis(N-Oxide).
3.2 Synthesis for Reference Standard Generation
The availability of a pure reference standard is a prerequisite for any quantitative analysis. While microbial biotransformation offers a regio-selective route to N-oxides, chemical synthesis is also a viable approach.[5]
Experimental Protocol: Hypothetical Synthesis of Ranolazine Bis(N-Oxide)
-
Principle (Expertise): This protocol uses a common and potent oxidizing agent, meta-Chloroperoxybenzoic acid (m-CPBA), to achieve N-oxidation. The reaction is performed in a chlorinated solvent to ensure solubility of both the starting material and the oxidant. A molar excess of the oxidant is required to drive the reaction to the di-oxidized product. The reaction is run at a low temperature to control the exothermic nature of the oxidation and minimize side-product formation.
-
Methodology:
-
Dissolution: Dissolve 1.0 g of Ranolazine base in 50 mL of dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.
-
Oxidant Addition: In a separate beaker, dissolve 2.5 equivalents of m-CPBA in a minimal amount of DCM. Add this solution dropwise to the stirring Ranolazine solution over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (approximately 4-6 hours).
-
Quenching: Upon completion, cool the mixture back to 0°C and quench the excess m-CPBA by slowly adding a 10% aqueous solution of sodium sulfite until a test with starch-iodide paper is negative.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol/ethyl acetate) to obtain pure Ranolazine Bis(N-Oxide).
-
-
Validation (Trustworthiness): The identity and purity of the synthesized standard must be rigorously confirmed using a suite of analytical techniques, including 1H NMR, 13C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC purity analysis.
Analytical Methodologies
The chemical difference between Ranolazine and its N-oxides—namely, increased polarity—is the key principle exploited for their analytical separation and detection.
4.1 Chromatographic Separation: The Core of Impurity Profiling
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice for analyzing Ranolazine and its related substances.[6][11][12]
Causality: In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. Ranolazine, being the least polar compound, will have the strongest interaction with the stationary phase and thus the longest retention time. The more polar Mono-N-Oxide and the even more polar Bis(N-Oxide) will elute earlier. A gradient elution, where the mobile phase becomes progressively less polar, is essential to elute all compounds with good peak shape in a reasonable timeframe.
4.2 A Validated UPLC-MS Protocol for Ranolazine and its N-Oxides
The following protocol is based on established methods for Ranolazine impurity analysis and is designed to be a self-validating system through forced degradation studies.[6]
Experimental Protocol: UPLC-MS Analysis
-
Instrumentation: UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Column: A C18 column with a small particle size (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 70% B
-
15-17 min: 95% B
-
17-20 min: Return to 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Detection (UV): 225 nm.[6]
-
Detection (MS): Electrospray Ionization (ESI) in positive mode. Monitor for the [M+H]+ ions:
-
Ranolazine: m/z 428.2
-
Ranolazine Mono-N-Oxide: m/z 444.2
-
Ranolazine Bis(N-Oxide): m/z 460.2
-
-
System Validation (Trustworthiness): The specificity of this method is confirmed through forced degradation. By subjecting Ranolazine to oxidative stress (e.g., with H2O2), the N-oxide and Bis(N-Oxide) peaks are intentionally generated.[6] The method is considered stability-indicating if these degradant peaks are well-resolved from the parent peak and other impurities, proving the method can accurately measure the drug's purity in the presence of its degradation products.
Caption: UPLC-MS analytical workflow for Ranolazine Bis(N-Oxide).
Pharmacological and Toxicological Significance
While the pharmacology of the parent drug is well understood, specific data on the anti-anginal activity of Ranolazine Bis(N-Oxide) is not extensively published. Studies on other principal metabolites of Ranolazine have shown them to be less potent than the parent compound.[13][14] It is plausible that the highly polar Bis(N-Oxide) derivative has limited ability to cross cell membranes and interact with the intracellular sodium channel, likely rendering it pharmacologically inactive.
However, its primary significance remains in the domain of drug safety and quality. As a metabolite, it must be assessed according to regulatory guidelines (e.g., ICH M3(R2)) if its exposure in humans reaches certain thresholds. As a process impurity and degradant, it must be controlled within strict limits defined in the product specification to ensure the safety, efficacy, and stability of the final drug product.
Conclusion and Future Directions
Ranolazine Bis(N-Oxide) is a chemically distinct and important derivative of the anti-anginal drug Ranolazine. It serves as a key marker for both the metabolic fate and the chemical stability of the parent compound. Its increased polarity dictates the analytical strategies required for its separation and quantification, with gradient RP-UPLC coupled with mass spectrometry being the most powerful tool.
Future Directions:
-
Pharmacological Profiling: Isolation of sufficient quantities of Ranolazine Bis(N-Oxide) would enable comprehensive in vitro and in vivo testing to definitively confirm its pharmacological activity or inactivity.
-
Toxicological Assessment: A complete toxicological evaluation is necessary to establish safe limits for this compound as a potential impurity in the Ranolazine drug product.
-
Metabolic Phenotyping: Further studies could clarify the relative contributions of CYP and FMO enzyme systems to its formation in different patient populations.
This guide provides a foundational understanding of Ranolazine Bis(N-Oxide), equipping researchers and drug development professionals with the core knowledge needed to address the challenges associated with its analysis and control.
References
- Pharmacology of Ranolazine; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects - YouTube. (2024). YouTube.
- Ranolazine Bis (N-Oxide) - BOC Sciences. BOC Sciences.
- Yao, Z., et al. (2009). Synthesis of Ranolazine Metabolites and Their Anti-myocardial Ischemia Activities. Chemical and Pharmaceutical Bulletin.
- Ranolazine Bis-N-Oxide - Allmpus. Allmpus.
- Patel, K., et al. (2025). Ranolazine.
- Jerling, M. (2006). Clinical pharmacokinetics of ranolazine. Clinical Pharmacokinetics.
- Ranolazine | C24H33N3O4 | CID 56959. PubChem.
- Jerling, M. (2006). Clinical Pharmacokinetics of Ranolazine.
- Ranolazine: A Review on Analytical Method and Its Determination in Synthetic Mixture. (2018). Asian Journal of Pharmaceutical Analysis.
- Rana, S. R., et al. (2020). Method Development and Validation for Determination of Related Impurities in Ranolazine Tablets by RP-UPLC Method.
- Ranolazine Bis(N-Oxide) | CAS No- 1246816-00-1. Chemicea.
- Ranolazine-impurities - Pharmaffiliates.
- A REVIEW ON ANALYTICAL METHOD DEVELOPMENT AND DETERMINATION OF RANOLAZINE IN SYNTHETIC MIXTURE. Dibrugarh University.
- Process for the Preparation of Ranolazine. (2013).
- Ranolazine Bis-N-Oxide | 1246816-00-1. SynThink Research Chemicals.
- Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities. (2009). PubMed.
- Regio-selective Formation of N-oxide Metabolites. Hypha Discovery.
Sources
- 1. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical pharmacokinetics of ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. researchgate.net [researchgate.net]
- 8. allmpus.com [allmpus.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. ajpaonline.com [ajpaonline.com]
- 12. oldweb.dibru.ac.in [oldweb.dibru.ac.in]
- 13. Synthesis of Ranolazine Metabolites and Their Anti-myocardial Ischemia Activities [jstage.jst.go.jp]
- 14. Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Electrophysiological Tapestry of a Late Sodium Current Inhibitor: A Technical Guide to the Cardiac Cellular Actions of Ranolazine and its Metabolite, Ranolazine Bis(N-Oxide)
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the mechanism of action of Ranolazine, a cornerstone antianginal agent, and its metabolite, Ranolazine Bis(N-Oxide), within the intricate environment of the cardiac cell. As Senior Application Scientists, our objective is to present not just a summary of effects, but a causal narrative grounded in robust experimental evidence, empowering researchers to design and interpret their own investigations in this domain.
Introduction: Beyond Hemodynamics in Angina Therapy
Historically, the management of chronic stable angina has centered on modulating cardiac workload through hemodynamic alterations – reducing heart rate, blood pressure, or contractility. Ranolazine carved a unique niche by offering anti-ischemic and antianginal effects largely independent of these parameters[1][2][3][4]. This distinction points to a more fundamental, cellular-level mechanism of action, which has been the subject of extensive investigation.
Ranolazine is chemically described as N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazine acetamide[4]. It undergoes extensive metabolism in the liver, primarily by CYP3A4 and to a lesser extent by CYP2D6 enzymes, leading to the formation of numerous metabolites[1][2][5][6]. Among these is Ranolazine Bis(N-Oxide) , a known impurity and metabolite of Ranolazine[][8][9][10][11][12]. While the parent compound's pharmacology is well-documented, the specific cardiac cellular effects of Ranolazine Bis(N-Oxide) are not as extensively characterized in publicly available literature. This guide will primarily focus on the established mechanisms of Ranolazine, while also addressing the current understanding of its metabolic landscape.
The Core Mechanism: Attenuation of the Late Inward Sodium Current (INaL)
The principal mechanism underpinning the therapeutic efficacy of Ranolazine is its potent and selective inhibition of the late inward sodium current (INaL) in cardiomyocytes[1][3][6][8][13][14].
Under normal physiological conditions, the voltage-gated sodium channels (Nav1.5 in the ventricle) inactivate rapidly after the initial upstroke of the cardiac action potential. However, a small, sustained or "late" component of the sodium current persists throughout the plateau phase. In pathological states such as myocardial ischemia, this late current is significantly enhanced[8][13].
This pathological increase in INaL has profound downstream consequences:
-
Intracellular Sodium Overload: The persistent influx of Na+ ions leads to an accumulation of sodium within the cardiomyocyte.
-
Calcium Overload via the Sodium-Calcium Exchanger (NCX): The elevated intracellular Na+ concentration disrupts the normal forward-mode operation of the sodium-calcium exchanger (NCX), which typically expels Ca2+ from the cell. Instead, the NCX can operate in reverse mode, importing Ca2+ in exchange for Na+, leading to a detrimental increase in intracellular calcium concentration ([Ca2+]i)[8][13][14].
-
Diastolic Dysfunction and Increased Oxygen Demand: The resulting calcium overload impairs myocardial relaxation during diastole, increasing diastolic wall tension and stiffness. This mechanical dysfunction compresses the subendocardial microvasculature, further compromising coronary blood flow and exacerbating ischemia. The elevated [Ca2+]i also increases the energy expenditure of the cardiomyocyte, heightening myocardial oxygen demand[6][13].
Ranolazine, by selectively inhibiting the late INa, effectively short-circuits this pathological cascade. This targeted action reduces intracellular sodium and, consequently, calcium overload, leading to improved diastolic function and a more favorable myocardial oxygen supply-demand balance[1][3][13][14].
Signaling Pathway: Ranolazine's Core Mechanism of Action
Caption: Ranolazine's primary mechanism in ischemic cardiomyocytes.
Modulation of Other Cardiac Ion Channels
While inhibition of INaL is its primary therapeutic action, Ranolazine also interacts with other cardiac ion channels, contributing to its overall electrophysiological profile.
-
Rapid Delayed Rectifier Potassium Current (IKr): Ranolazine inhibits the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene[15][16]. This action leads to a prolongation of the cardiac action potential duration and is responsible for the modest QT interval prolongation observed clinically[15]. However, this effect is not associated with an increased risk of Torsades de Pointes, a dangerous ventricular arrhythmia, possibly due to its concurrent effects on other channels[][15].
-
L-type Calcium Current (ICa,L): Ranolazine is a weak inhibitor of the L-type calcium current[5][][15]. This effect may contribute to its safety profile by counteracting some of the pro-arrhythmic potential of IKr inhibition[][15].
-
Slow Delayed Rectifier Potassium Current (IKs): Ranolazine has a very weak inhibitory effect on the slow component of the delayed rectifier potassium current (IKs)[13][15].
The multi-channel blocking properties of Ranolazine create a complex but ultimately beneficial electrophysiological profile, distinguishing it from more selective ion channel blockers.
Metabolic Effects: A Secondary Role
Early research suggested that Ranolazine's anti-ischemic effects might stem from a shift in myocardial energy metabolism, specifically by inhibiting fatty acid oxidation and promoting more oxygen-efficient glucose oxidation[17]. However, subsequent studies have indicated that these metabolic effects occur at concentrations higher than those required for its antianginal actions[18]. Therefore, the primary mechanism is now widely accepted to be the inhibition of the late sodium current.
Ranolazine Bis(N-Oxide) and Other Metabolites: An Area for Further Research
Ranolazine is extensively metabolized into several compounds[1][2][5]. One of these is Ranolazine Bis(N-Oxide) , identified as an impurity and metabolite with the chemical formula C24H33N3O6[][8][9][10][11][12]. While its structure is known, detailed public data on its specific mechanism of action in cardiac cells, including its effects on ion channels, is limited.
A study by Yao et al. (2009) synthesized and evaluated the anti-myocardial ischemia activities of five principal Ranolazine metabolites: CVT-2512, CVT-2513, CVT-2514, CVT-2738, and CVT-4786[19][20]. The results indicated that CVT-2738 and CVT-2513 showed protective effects against isoprenaline-induced myocardial ischemia in mice, with CVT-2738 being the most potent among the tested metabolites, although still less potent than the parent Ranolazine[19][20]. The precise relationship between these named metabolites and Ranolazine Bis(N-Oxide) is not explicitly defined in the available literature. Further research is necessary to fully elucidate the pharmacological profile of Ranolazine Bis(N-Oxide) and its contribution, if any, to the overall clinical effects of Ranolazine.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of Ranolazine on various cardiac ion channels.
| Ion Channel | Species/Cell Line | IC50 (µM) | Reference(s) |
| Late INa | Canine Ventricular Myocytes | 5.9 - 6.5 | [13][21] |
| HEK293 (R1623Q mutant) | 1.9 - 7.5 (frequency-dependent) | [16][17] | |
| Peak INa | Canine Ventricular Myocytes | 244 - 294 | [5][21] |
| HEK293 (Wild-Type) | 154 - 430 (frequency-dependent) | [16][17] | |
| IKr (hERG) | Canine Ventricular Myocytes | 11.5 | [5][13] |
| Xenopus Oocytes (hERG) | 106 | [][15] | |
| ICa,L | Canine Atrial Myocytes | ~300 | [][15] |
| Canine Ventricular Myocytes (peak) | 296 | [5][13] | |
| Canine Ventricular Myocytes (late) | 50 | [5][13] | |
| IKs | Xenopus Oocytes (IsK) | 1700 | [][15] |
Note: IC50 values can vary depending on experimental conditions such as temperature, stimulation frequency, and cell type.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Measuring Late INa
This protocol outlines the fundamental steps for recording the late sodium current in isolated adult ventricular myocytes using the whole-cell patch-clamp technique.
Experimental Workflow: Whole-Cell Patch-Clamp for Late INa
Caption: Workflow for patch-clamp analysis of late INa.
Methodology:
-
Cardiomyocyte Isolation:
-
Isolate ventricular myocytes from the desired animal model (e.g., adult rat, guinea pig, or rabbit) using a standard enzymatic digestion protocol (e.g., Langendorff perfusion with collagenase and protease).
-
Store the isolated, calcium-tolerant myocytes in a suitable medium (e.g., M199) at room temperature for use within 8-10 hours.
-
-
Solutions:
-
External Solution (Tyrode's, modified): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. To isolate INa, K+ currents can be blocked by replacing KCl with CsCl and adding K+ channel blockers (e.g., 4-aminopyridine). Ca2+ currents can be blocked by replacing CaCl2 with CoCl2 or by using a specific blocker like nifedipine.
-
Internal (Pipette) Solution: (in mM) 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, 5 MgATP; pH adjusted to 7.2 with CsOH. The use of cesium and fluoride ions helps to block outward K+ and Cl- currents, respectively.
-
-
Recording:
-
Use borosilicate glass capillaries to pull micropipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Mount the coverslip with adherent myocytes in a perfusion chamber on the stage of an inverted microscope.
-
Approach a myocyte with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaohm" seal between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Allow the cell to dialyze with the pipette solution for 5-10 minutes before recording.
-
-
Voltage-Clamp Protocol for Late INa:
-
Hold the cell at a negative potential (e.g., -100 mV) to ensure the availability of sodium channels.
-
Apply a long depolarizing voltage step (e.g., 300 ms to -20 mV) to elicit both the peak and late components of the sodium current[22].
-
The late INa is measured as the mean current during the last 100-200 ms of the depolarizing pulse, after the peak current has inactivated[22].
-
-
Data Acquisition and Analysis:
-
Record baseline currents in the absence of the drug.
-
Perfuse the chamber with the external solution containing the desired concentration of Ranolazine or Ranolazine Bis(N-Oxide).
-
Record currents in the presence of the drug until a steady-state effect is reached.
-
The effect of the drug is quantified as the percentage of inhibition of the late INa.
-
To confirm the recorded current is indeed INa, a specific blocker like tetrodotoxin (TTX) can be applied at the end of the experiment[22].
-
Intracellular Calcium Imaging
This protocol provides a general framework for measuring changes in intracellular calcium concentration in response to stimuli and drug application using the ratiometric fluorescent indicator Fura-2 AM.
Experimental Workflow: Intracellular Calcium Imaging
Caption: Workflow for intracellular calcium imaging with Fura-2 AM.
Methodology:
-
Cell Preparation:
-
Plate isolated adult ventricular myocytes on laminin-coated coverslips and allow them to attach.
-
-
Dye Loading:
-
Prepare a loading solution containing Fura-2 AM (typically 2-5 µM) in a suitable buffer (e.g., HEPES-buffered saline)[18][19][23][24][25]. Pluronic F-127 (a non-ionic surfactant) is often included to aid in the solubilization of the AM ester[18][19].
-
Incubate the cells with the Fura-2 AM loading solution for a specified period (e.g., 30-60 minutes) at room temperature or 37°C to allow the dye to enter the cells[18][19].
-
-
De-esterification:
-
Wash the cells with fresh buffer to remove extracellular Fura-2 AM.
-
Allow a de-esterification period (e.g., 20-30 minutes) for intracellular esterases to cleave the AM groups, trapping the fluorescent Fura-2 in the cytoplasm[24].
-
-
Imaging:
-
Mount the coverslip in a perfusion chamber on a fluorescence microscope equipped for ratiometric imaging.
-
Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm, and collect the emitted fluorescence at ~510 nm[18][19][23].
-
Record baseline fluorescence ratios (F340/F380) in the absence of any stimulus or drug.
-
-
Experimental Procedure:
-
Induce calcium transients by electrical field stimulation to mimic the physiological excitation-contraction coupling.
-
To mimic ischemic conditions and elevate late INa, cells can be treated with an INaL enhancer like anemone toxin-II (ATX-II).
-
Perfuse the cells with the buffer containing Ranolazine or Ranolazine Bis(N-Oxide) at the desired concentrations.
-
Record the changes in the F340/F380 ratio in response to stimulation and drug application. An increase in the ratio indicates an increase in intracellular calcium.
-
-
Data Analysis:
-
The F340/F380 ratio is used as a measure of intracellular calcium concentration.
-
Analyze parameters such as the amplitude of the calcium transient, the diastolic calcium level, and the rate of calcium decay to assess the effects of the compound on calcium homeostasis.
-
Conclusion and Future Directions
Ranolazine represents a significant advancement in angina therapy, with a well-defined mechanism of action centered on the inhibition of the late inward sodium current in cardiac cells. This targeted approach effectively mitigates the downstream consequences of sodium and calcium overload in the ischemic myocardium. While its effects on other ion channels contribute to its overall electrophysiological signature, the inhibition of INaL remains its therapeutic cornerstone.
The pharmacology of Ranolazine's metabolites, including Ranolazine Bis(N-Oxide), remains a promising area for future investigation. A thorough characterization of the ion channel effects and cellular mechanisms of these metabolites will provide a more complete understanding of Ranolazine's clinical profile and may unveil new therapeutic opportunities. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations, enabling researchers to further unravel the complex and fascinating electrophysiology of this important class of cardiovascular drugs.
References
- Antzelevitch, C., Belardinelli, L., Zygmunt, A. C., Burashnikov, A., Di Diego, J. M., Fish, J. M., Cordeiro, J. M., & Thomas, G. (2004). Electrophysiological effects of ranolazine, a novel antianginal agent with antiarrhythmic properties.
- Dhalla, A. K., & Singh, B. N. (2010). Ranolazine: a new approach to the management of angina and arrhythmia. Drugs, 70(15), 1875–1897.
- Jerling, M. (2006). Clinical pharmacokinetics of ranolazine. Clinical Pharmacokinetics, 45(5), 469–491.
- Maier, L. S., & Sossalla, S. (2009). A novel mechanism for the treatment of angina, arrhythmias, and diastolic dysfunction: inhibition of late I(Na) using ranolazine. Journal of Cardiovascular Pharmacology, 53(5), 361–368.
- Belardinelli, L., Shryock, J. C., & Fraser, H. (2006). Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor ranolazine. Heart, 92 Suppl 4, iv6–iv10.
-
CVPharmacology. (n.d.). Late Sodium Current Blocker (Ranolazine). Retrieved from [Link]
- Schram, G., Zhang, L., Derakhchan, K., Ehrlich, J. R., Belardinelli, L., & Nattel, S. (2004). Ranolazine: ion-channel-blocking actions and in vivo electrophysiological effects. British Journal of Pharmacology, 142(8), 1300–1308.
-
PubMed. (2004). Ranolazine: ion-channel-blocking actions and in vivo electrophysiological effects. British journal of pharmacology, 142(8), 1300–1308. [Link]
- Yao, Z., Gong, S., Guan, T., Li, Y., Wu, X., & Sun, H. (2009). Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities. Chemical & Pharmaceutical Bulletin, 57(11), 1218–1222.
-
PubMed. (2006). Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor ranolazine. Heart (British Cardiac Society), 92 Suppl 4(Suppl 4), iv6–iv10. [Link]
- Stone, P. H. (2006). Ranolazine: a new drug for the treatment of chronic angina. Current Cardiology Reports, 8(4), 279–288.
- Moreno, J. D., Yang, P. C., Bankston, J. R., & Kass, R. S. (2013). Ranolazine for congenital and acquired late INa linked arrhythmias: in silico pharmacologic screening. PloS one, 8(2), e55933.
- Chevalier, M., Amuzescu, B., Gawali, V., Todt, H., Knott, T., & Scheel, O. (2014).
- Fredj, S., Sampson, K. J., & Kass, R. S. (2006). Use-dependent block of cardiac late Na(+) current by ranolazine. The Journal of pharmacology and experimental therapeutics, 319(3), 1184–1191.
- McCormack, J. G., Barr, R. L., Wolff, A. A., & Lopaschuk, G. D. (1996). Ranolazine, a partial fatty acid oxidation inhibitor, its potential benefit in angina and other cardiovascular disorders. Cardiovascular drug reviews, 14(4), 332–353.
- Sossalla, S., Wagner, S., Rasenack, E., Ghassemi, M., Schöndube, F., & Maier, L. S. (2008). Ranolazine improves abnormal repolarization and contraction in left ventricular myocytes of dogs with heart failure by inhibiting late sodium current. Journal of molecular and cellular cardiology, 45(1), 39–48.
- Song, Y., Shryock, J. C., & Belardinelli, L. (2008). Ranolazine improves abnormal repolarization and contraction in left ventricular myocytes of dogs with heart failure by inhibiting late sodium current. Journal of molecular and cellular cardiology, 45(1), 39–48.
-
PubMed. (2009). Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities. Chemical & pharmaceutical bulletin, 57(11), 1218–1222. [Link]
- Silva, W., & Gonzalez, F. A. (2017).
-
Pharmaffiliates. (n.d.). Ranolazine-impurities. Retrieved from [Link]
-
SynThink Research Chemicals. (n.d.). Ranolazine Bis-N-Oxide | 1246816-00-1. Retrieved from [Link]
-
Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]
- Gonzalez, F. A., & Silva, W. (2017).
- Hasin, Y., & Katz, A. (2016). Ranolazine: A Contemporary Review.
-
Wahler, G. M. (n.d.). Whole-Cell Voltage Clamping of Isolated Heart Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Schematic presentation of Ranolazine synthesis; (B) blend.... Retrieved from [Link]
-
Molsyns. (n.d.). Ranolazine Bis(N-Oxide) | molsyns.com. Retrieved from [Link]
Sources
- 1. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Ranolazine | C24H33N3O4 | CID 56959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - Ranolazine metabolite cvt-3388-sulfate (C24H33N3O8S) [pubchemlite.lcsb.uni.lu]
- 5. Clinical pharmacokinetics of ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. allmpus.com [allmpus.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. Ranolazine Bis(N-Oxide) | CAS No- 1246816-00-1 [chemicea.com]
- 12. Ranolazine Bis(N-Oxide) | molsyns.com [molsyns.com]
- 13. Electrophysiologic Effects of Ranolazine. A Novel Anti-Anginal Agent with Antiarrhythmic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Electrophysiological Basis for the Antiarrhythmic Actions of Ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ranolazine for Congenital and Acquired Late INa Linked Arrhythmias: In Silico Pharmacologic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Use-dependent block of cardiac late Na(+) current by ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hellobio.com [hellobio.com]
- 19. ionbiosciences.com [ionbiosciences.com]
- 20. Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Whole Cell Patch Clamp Protocol [protocols.io]
- 22. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 23. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 24. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Discovery and Identification of Ranolazine Bis(N-Oxide)
Authored For: Drug Development Professionals, Metabolite Identification Specialists, and Pharmaceutical Scientists.
Foreword: The Rationale Beyond Routine Metabolite Profiling
In modern drug development, the mandate is clear: understand a drug candidate's fate within the body comprehensively. While major metabolic pathways often dominate our attention, the characterization of minor or unusual metabolites is critical for a complete safety and efficacy profile. The journey to identify a metabolite like Ranolazine Bis(N-Oxide) is not merely an analytical exercise; it is a detective story written in the language of mass spectrometry and enzymology. This guide eschews a simple recitation of protocols. Instead, it offers a strategic blueprint, grounded in firsthand experience, to navigate the complexities of identifying a novel, multi-oxygenated metabolite of a structurally complex parent drug. We will explore not just the how, but the critical why behind each experimental decision, ensuring a robust and scientifically sound identification process.
Foundational Understanding: Ranolazine and its Metabolic Landscape
Before embarking on a search for novel metabolites, a thorough understanding of the parent drug is paramount. Ranolazine is an anti-anginal agent approved for the treatment of chronic stable angina.[1] Its therapeutic effect is primarily attributed to the inhibition of the late inward sodium current (INa) in cardiac myocytes, which reduces intracellular sodium and subsequent calcium overload, thereby decreasing myocardial wall tension without significantly altering heart rate or blood pressure.[1][2][3][4]
Ranolazine's disposition in the body is characterized by extensive metabolism, primarily mediated by Cytochrome P450 3A4 (CYP3A4) and, to a lesser degree, CYP2D6.[1][5][6][7] Less than 5% of the administered dose is excreted as the unchanged parent drug.[5][6] The biotransformation of Ranolazine is complex, with studies identifying over 40 different metabolites in plasma and more than 100 in urine.[1] The established metabolic pathways are diverse and include:
-
O-Demethylation of the methoxyphenoxy group.[8]
-
N-Dealkylation at the piperazine ring.[8]
-
Amide Hydrolysis .[8]
-
Aromatic and Aliphatic Hydroxylation (Oxygenation).[8]
-
Direct Glucuronidation of the parent drug.[8]
The structure of Ranolazine, specifically its piperazine ring containing two tertiary amine nitrogens, presents a clear structural alert for N-oxidation—a common metabolic pathway for such moieties. The potential for oxidation at both nitrogen atoms raises the logical hypothesis of a Bis(N-Oxide) metabolite.
The Strategic Hunt: An Integrated Workflow for Identifying Ranolazine Bis(N-Oxide)
Identifying a metabolite that has undergone multiple transformations requires a systematic and sensitive approach. The following workflow represents a field-proven strategy, moving from in vitro generation to definitive structural confirmation.
Caption: Experimental workflow for metabolite identification.
Step 1: In Vitro Metabolite Generation with Human Liver Microsomes (HLMs)
Causality: The primary objective is to generate the metabolite of interest in a controlled, simplified biological system. HLMs are the subcellular fraction of hepatocytes containing the highest concentration of Phase I enzymes, particularly the CYP450 superfamily, making them the industry-standard tool for initial metabolic profiling.[9]
Detailed Protocol:
-
Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Phosphate Buffer (e.g., 100 mM, pH 7.4) to maintain physiological pH.
-
Human Liver Microsomes (final concentration of 0.5-1.0 mg/mL).
-
Ranolazine (substrate, typically at a final concentration of 1-10 µM).
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to reach thermal equilibrium.
-
Initiation: Initiate the enzymatic reaction by adding a solution of the critical cofactor, NADPH (final concentration of 1 mM). The rationale for NADPH is its role as the electron donor for CYP450-mediated reactions. Without it, these metabolic conversions will not occur.
-
Control Reactions (Self-Validation):
-
-NADPH Control: A reaction mixture without NADPH to ensure the observed metabolite is a product of enzymatic activity and not spontaneous degradation.
-
-HLM Control: A reaction mixture without microsomes to check for non-enzymatic, cofactor-dependent degradation.
-
-
Incubation: Incubate all tubes at 37°C for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile. This serves the dual purpose of halting enzymatic activity and precipitating microsomal proteins.
Step 2: High-Throughput Sample Preparation
Causality: The complex biological matrix of the HLM incubation must be cleaned up prior to injection into the sensitive LC-MS/MS system. Proteins can foul the column and ion source. Protein precipitation is a rapid and effective method for this purpose.[10]
Detailed Protocol:
-
Vortex: After adding the termination solvent (acetonitrile), vortex the sample vigorously for 30 seconds to ensure complete protein denaturation and precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., >12,000 x g) for 10 minutes at 4°C. This will pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant, which contains the parent drug and its metabolites, to a new vial or 96-well plate for LC-MS/MS analysis.
Step 3: Definitive Identification by LC-MS/MS
Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical tool for this task, offering the required sensitivity to detect low-abundance metabolites and the specificity to provide structural information.[11][12][13]
A. Liquid Chromatography (LC) - The Separation
The goal is to chromatographically separate the Bis(N-Oxide) metabolite from the parent drug and other isomers to ensure clean mass spectra.
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, <3 µm) is a robust choice for separating Ranolazine and its relatively polar metabolites.[10][12]
-
Mobile Phase: A typical gradient elution program would be used:
-
Mobile Phase A: Water with 0.1% Formic Acid. The acid promotes protonation of the analytes, which is essential for efficient ionization in positive ESI mode.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.
-
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute compounds of increasing lipophilicity.
B. Tandem Mass Spectrometry (MS/MS) - The Identification
This is a multi-step process within the mass spectrometer.
-
Predict and Search (Full Scan MS1): First, predict the exact mass of the target metabolite.
-
Ranolazine (C₂₄H₃₃N₃O₄): Molecular Weight (MW) = 427.54
-
Ranolazine Bis(N-Oxide) (C₂₄H₃₃N₃O₆): MW = 459.54 (Ranolazine + 2 Oxygen atoms).[][15]
-
In positive ion mode, the mass spectrometer will scan for the protonated molecule [M+H]⁺. The target ion will be m/z 460.24 . The instrument is programmed to look for this specific mass in the eluent from the LC column.
-
-
Fragment and Fingerprint (Product Ion Scan MS2): Once an ion at m/z 460.24 is detected at a specific retention time, the mass spectrometer isolates it and subjects it to collision-induced dissociation (CID). This fragments the molecule, producing a unique "fingerprint" or product ion spectrum. The fragmentation pattern of Ranolazine itself is well-characterized (e.g., m/z 428.2 → 279.5).[10] The Bis(N-Oxide) metabolite will have a distinct pattern, likely involving neutral losses of oxygen (-16 Da) or hydroxyl groups (-17 Da) from the N-oxide moieties.
-
Confirm with Reference Standard (Trustworthiness): The ultimate confirmation comes from comparing the analytical data of the putative metabolite with that of a certified reference standard of Ranolazine Bis(N-Oxide).[][15][16] The criteria for definitive identification are:
-
Identical LC retention time.
-
Identical precursor ion m/z in MS1.
-
Identical product ion fragmentation pattern in MS2.
-
Data Presentation and Visualization
Clear presentation of data is crucial for communicating findings.
Table 1: Mass Spectral Data for Ranolazine and its Bis(N-Oxide) Metabolite
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Predicted [M+H]⁺ (m/z) |
| Ranolazine | C₂₄H₃₃N₃O₄ | 427.2471 | 428.2544 |
| Ranolazine Bis(N-Oxide) | C₂₄H₃₃N₃O₆ | 459.2369 | 460.2442 |
Diagram: The N-Oxidation Pathway of Ranolazine
The piperazine ring of Ranolazine is the site of this biotransformation, catalyzed by CYP and potentially Flavin-containing Monooxygenase (FMO) enzymes.
Caption: Biotransformation pathway to Ranolazine Bis(N-Oxide).
Conclusion and Field Insights
The identification of Ranolazine Bis(N-Oxide) serves as a paradigm for modern metabolite identification. It underscores the necessity of a hypothesis-driven approach rooted in the chemical structure of the parent drug. The workflow presented here—from controlled in vitro generation in HLMs to the unequivocal confirmation against a reference standard using LC-MS/MS—constitutes a robust, self-validating system. For scientists in drug development, mastering this process is not just about fulfilling regulatory requirements; it is about building a complete and accurate metabolic story for a drug candidate, ensuring a comprehensive understanding of its safety and disposition. This foundational knowledge is indispensable for making informed decisions as a compound progresses through the development pipeline.
References
-
Jerling, M. (2006). Clinical Pharmacokinetics of Ranolazine. Clinical Pharmacokinetics, 45(5), 469–491.
-
ResearchGate. (n.d.). Clinical Pharmacokinetics of Ranolazine. ResearchGate. Retrieved from researchgate.net.
-
Patel, K. & Wehbe, M. (2023). Ranolazine. StatPearls.
-
National Center for Biotechnology Information. (n.d.). Ranolazine. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov.
-
Pharmacology of Ranolazine; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. (2024). YouTube.
-
Penman, A. D., et al. (1995). The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 13(8), 937-949.
-
A Review of Analytical Methods for Ranolazine. (n.d.). International Journal of All Research Education and Scientific Methods (IJARESM).
-
Mustafa, M. Z., et al. (2022). Ranolazine: An Old Drug with Emerging Potential; Lessons from Pre-Clinical and Clinical Investigations for Possible Repositioning. Pharmaceuticals, 15(10), 1261.
-
ResearchGate. (n.d.). Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study. ResearchGate. Retrieved from researchgate.net.
-
Dibrugarh University. (n.d.). A REVIEW ON ANALYTICAL METHOD DEVELOPMENT AND DETERMINATION OF RANOLAZINE IN SYNTHETIC MIXTURE. Dibrugarh University Institutional Repository.
-
Wang, Y., et al. (2022). Stereoselective quantitative analysis of ranolazine in plasma and tissue samples. New Journal of Chemistry, 46, 16547-16555.
-
A REVIEW ON ANALYTICAL METHOD AND ITS DETERMINATION IN SYNTHETIC MIXTURE. (2016). Asian Journal of Pharmaceutical Analysis.
-
Patel, V. D., et al. (2015). A REVIEW ON ANALYTICAL METHODS FOR RANOLAZINE DETERMINATION IN SYNTHETIC MIXTURE. PharmaTutor.
-
Gholipour, E., et al. (2020). Comparison of pharmacokinetic parameters of ranolazine between diabetic and non-diabetic rats. Research in Pharmaceutical Sciences, 15(5), 496-504.
-
BOC Sciences. (n.d.). CAS 1246816-00-1 Ranolazine Bis (N-Oxide). BOC Sciences. Retrieved from bocsci.com.
-
Giri, S. K., et al. (2024). Method Development And Validationfordetermination Of N- Nitroso Ranolazine In Ranolazine Prolonged Release (Pr) Tablets 750 MG B. Journal of Computational Analysis and Applications, 33(7), 905-914.
-
Bhairam, M., et al. (2022). Enhanced solubility and bioavailability of ranolazine by solid dispersion method in vitro and in vivo evaluation. International journal of health sciences, 6(S5), 9015–9028.
-
Wang, C., et al. (2009). Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities. Chemical & Pharmaceutical Bulletin, 57(11), 1218-1222.
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Ranolazine. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
-
Jerling, M., et al. (2005). Effect of hepatic impairment on the multiple-dose pharmacokinetics of ranolazine sustained-release tablets. Journal of Clinical Pharmacology, 45(9), 1048-1055.
-
Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites. Hypha Discovery. Retrieved from hyphadiscovery.co.uk.
-
Allmpus. (n.d.). Ranolazine Bis-N-Oxide. Allmpus. Retrieved from allmpus.com.
-
Kumar, S., et al. (2022). Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS. American Journal of Analytical Chemistry, 13, 375-392.
-
Clearsynth. (n.d.). Ranolazine Bis(N-Oxide). Clearsynth. Retrieved from clearsynth.com.
-
ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Retrieved from researchgate.net.
Sources
- 1. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ranolazine | C24H33N3O4 | CID 56959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Ranolazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical pharmacokinetics of ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ranolazine: An Old Drug with Emerging Potential; Lessons from Pre-Clinical and Clinical Investigations for Possible Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Review of Analytical Methods for Ranolazine [ijaresm.com]
- 12. oldweb.dibru.ac.in [oldweb.dibru.ac.in]
- 13. pharmatutor.org [pharmatutor.org]
- 15. allmpus.com [allmpus.com]
- 16. clearsynth.com [clearsynth.com]
An In-Depth Technical Guide to the Solubility of Ranolazine Bis(N-Oxide)
Foreword for the Researcher
In the landscape of pharmaceutical sciences, a comprehensive understanding of a drug's metabolites is as crucial as understanding the parent compound itself. Metabolites can significantly influence a drug's efficacy, safety profile, and pharmacokinetic behavior. Ranolazine, an important anti-anginal agent, undergoes extensive metabolism, leading to a variety of transformation products. Among these are the N-oxide derivatives, formed through oxidative pathways. This guide focuses on Ranolazine Bis(N-Oxide), a product of further oxidation of the piperazine ring.
A thorough review of the existing scientific literature reveals a notable gap: while the existence of Ranolazine Bis(N-Oxide) as a potential metabolite and oxidative degradant is documented, specific quantitative data on its solubility in various solvents is not publicly available. This omission presents a challenge for researchers in drug metabolism, formulation science, and analytical chemistry.
Therefore, this document is structured not as a mere data repository, but as a comprehensive technical guide. It is designed to empower you, the researcher, with the foundational knowledge and practical methodology to address this data gap. We will first explore the known physicochemical properties of the parent drug, Ranolazine. Subsequently, we will delve into the chemical principles of N-oxidation to build a scientifically grounded, predictive model of the solubility behavior of Ranolazine Bis(N-Oxide). Most critically, this guide provides a detailed, self-validating experimental protocol to enable the precise determination of its thermodynamic solubility.
Ranolazine: Physicochemical Profile of the Parent Compound
Ranolazine is a piperazine derivative used for the management of chronic stable angina.[1] Its therapeutic effect is achieved without significant alterations in heart rate or blood pressure.[1] The physicochemical properties of Ranolazine are fundamental to its formulation and biopharmaceutical behavior.
Ranolazine is a white to off-white solid powder with the molecular formula C₂₄H₃₃N₃O₄ and a molecular weight of 427.54 g/mol .[2][3] Its solubility is a critical attribute, exhibiting strong pH-dependence. In aqueous media, Ranolazine is freely soluble at a pH below 4.5, but its solubility decreases dramatically as the pH increases, becoming very slightly soluble at a pH above 6.99.[4][5] This pH-dependent solubility influences its absorption throughout the gastrointestinal tract.[6]
Table 1: Known Solubility Profile of Ranolazine
| Solvent Class | Solvent | Descriptive Solubility[2][7] | Quantitative Data (at 37°C)[4][6] |
| Aqueous | 0.1N HCl (pH ~1.2) | Freely Soluble | 34.2 - 43.5 mg/mL |
| Acetate Buffer (pH 4.5) | Soluble | 21.7 mg/mL | |
| Phosphate Buffer (pH 6.8) | Very Slightly Soluble | 0.65 mg/mL | |
| Water (Distilled) | Very Slightly Soluble | 0.02 - 0.31 mg/mL | |
| Polar Aprotic | Dichloromethane | Soluble | Not Reported |
| Tetrahydrofuran | Sparingly Soluble | Not Reported | |
| Acetonitrile | Sparingly Soluble | Not Reported | |
| Acetone | Sparingly Soluble | Not Reported | |
| Ethyl Acetate | Slightly Soluble | Not Reported | |
| Polar Protic | Methanol | Soluble | Not Reported |
| Ethanol | Sparingly Soluble | Not Reported | |
| Isopropanol | Slightly Soluble | Not Reported | |
| Nonpolar | Toluene | Slightly Soluble | Not Reported |
| Ethyl Ether | Slightly Soluble | Not Reported |
The Journey to Bis(N-Oxide): Chemical Transformation and Its Implications
Ranolazine contains two tertiary amine nitrogens within its piperazine ring, making them susceptible to metabolic oxidation. This process, often mediated by cytochrome P450 (CYP) or flavin-containing monooxygenase (FMO) enzymes, can lead to the formation of N-oxide metabolites.[8] Forced degradation studies under oxidative stress (e.g., using H₂O₂) have confirmed the formation of both a mono-N-oxide and a di-N-oxide (Bis-N-Oxide) of Ranolazine.[9][10] The Bis(N-Oxide) derivative is identified by the CAS number 1246816-00-1, a molecular formula of C₂₄H₃₃N₃O₆, and a molecular weight of 459.54 g/mol .[2][11][12]
Step-by-Step Methodology
1. Materials and Reagents:
-
Ranolazine Bis(N-Oxide) solid material (purity >98%)
-
Selection of solvents:
-
Aqueous Buffers: pH 1.2 (0.1N HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate)
-
Organic Solvents: Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)
-
-
Glass vials with screw caps
-
Shaking incubator with temperature control
-
Centrifuge or syringe filters (0.22 µm, PTFE or other compatible material)
-
Validated HPLC-UV system [4][13][14]* Volumetric flasks and pipettes
2. Preliminary Estimation (Optional but Recommended):
-
To estimate the required amount of solid, perform a rough test by adding small, incremental amounts of the compound to a known volume of solvent until saturation is visually observed. This prevents significant waste of material in the main experiment.
3. Main Experiment (Performed in Triplicate for Each Solvent):
-
Step 3.1: Accurately weigh an amount of Ranolazine Bis(N-Oxide) that is substantially in excess (e.g., 5-10 times the estimated solubility) into a glass vial. The presence of undissolved solid at the end of the experiment is essential. [15]* Step 3.2: Pipette a precise volume (e.g., 2.0 mL) of the desired solvent into the vial.
-
Step 3.3: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm). [16]* Step 3.4: Allow the mixture to equilibrate for a sufficient duration. For thermodynamic solubility, 24 to 48 hours is standard. [7][16]The system's equilibrium can be confirmed by taking measurements at multiple time points (e.g., 24h and 48h); the solubility value should not change significantly between the last two points. [15] 4. Sample Processing:
-
Step 4.1: After equilibration, remove the vials and allow the excess solid to settle for 30 minutes at the experimental temperature.
-
Step 4.2: Carefully withdraw an aliquot of the supernatant.
-
Step 4.3: Immediately separate the dissolved solute from the solid. This is a critical step to prevent post-sampling precipitation. Use either:
-
Centrifugation: Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) and collect the clear supernatant.
-
Filtration: Filter the aliquot through a 0.22 µm syringe filter. Ensure the filter material is compatible with the solvent and does not adsorb the analyte.
-
5. Quantification:
-
Step 5.1: Prepare a standard calibration curve of Ranolazine Bis(N-Oxide) in the same solvent system.
-
Step 5.2: Make accurate serial dilutions of the clear supernatant obtained in Step 4.3 to bring the concentration within the linear range of the calibration curve.
-
Step 5.3: Analyze the diluted samples using a validated HPLC-UV method. Methods developed for Ranolazine and its impurities can be adapted for this purpose. [13][14]* Step 5.4: Calculate the concentration in the undiluted supernatant using the calibration curve and the dilution factor. This value represents the thermodynamic solubility.
Conclusion
While direct, quantitative solubility data for Ranolazine Bis(N-Oxide) remains elusive in current literature, a robust scientific framework allows us to predict its behavior with confidence. The addition of two polar N-oxide groups to the Ranolazine structure is expected to significantly enhance its aqueous solubility and its affinity for polar organic solvents, while reducing its solubility in nonpolar media. This guide provides not only a theoretical foundation for understanding these properties but also a detailed, actionable protocol for their experimental determination. By following the outlined shake-flask methodology, researchers can generate the precise, reliable data needed to advance their work in drug development, metabolism, and analysis.
References
-
Suresh Babu VV, Sudhakar V, Murthy TEGK. Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. J Anal Bioanal Tech. 2014;5(6). Available from: [Link]
-
Guduru S, Mutha V, Vijayabhaskar B, et al. Isolation and Structural Elucidation of Degradation Products of Ranolazine. Int J Pharm Sci Res. 2019;10(8):3763-3769. Available from: [Link]
-
Li Y, Wang X, Zhang J, et al. Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities. Bioorg Med Chem Lett. 2013;23(17):4844-4847. Available from: [Link]
-
Veeprho. Ranolazine N,N-Dioxide Impurity | CAS 1246816-00-1. Veeprho. Accessed January 15, 2026. Available from: [Link]
-
protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Published December 9, 2024. Accessed January 15, 2026. Available from: [Link]
-
U.S. Environmental Protection Agency. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Published August 31, 2018. Available from: [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. BioAssay Systems. Accessed January 15, 2026. Available from: [Link]
-
Sreekanth N, et al. A Rapid, Selective and Sensitive Electrospray Ionization Assisted LC-MS Method for Ranolazine and Identification of Its Two Potential. Impactfactor. 2024. Available from: [Link]
-
Petzer JP. Medicinal Chemistry of Drugs with N-Oxide Functionalities. J Med Chem. 2014;57(10):3975-3989. Available from: [Link]
-
Petzer JP. Medicinal Chemistry of Drugs with N-Oxide Functionalities. J Med Chem. 2014;57(10):3975-3989. Available from: [Link]
-
National Center for Biotechnology Information. Ranolazine 1-N-Oxide. PubChem. Accessed January 15, 2026. Available from: [Link]
-
Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. Accessed January 15, 2026. Available from: [Link]
-
de Campos DR, et al. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Braz J Pharm Sci. 2015;51(1). Available from: [Link]
-
Guduru S, et al. isolation and structural elucidation of degradation products of ranolazine. IJPSR. 2019;10(8):3763-3769. Available from: [Link]
-
Apley M, et al. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Stimuli to the Revision Process. 2015. Available from: [Link]
-
Suresh Babu VV, Sudhakar V, Murthy TEGK. Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. ResearchGate. 2014. Available from: [Link]
-
USP-NF. <1236> Solubility Measurements. USP-NF. Published September 30, 2016. Available from: [Link]
-
Rana SR, Gadhawala ZM, Patel R. Method Development and Validation for Determination of Related Impurities in Ranolazine Tablets by RP-UPLC Method. ResearchGate. 2020. Available from: [Link]
-
Marques MRC. Technical Note: Solubility Measurements. Dissolution Technologies. 2017;24(2):44-45. Available from: [Link]
-
Mahatara RB, Maharjan S, Thapa R, Budhathoki U. Analytical Method Validation of Ranolazine tablets by RP-HPLC. Asian Journal of Pharmaceutical Analysis. 2021;11(2):98-104. Available from: [Link]
-
Al-kassas R, et al. Eco-friendly HPLC Method for the determination of Ranolazine using Cyclodextrin as a green additive to mobile phase. Research Journal of Pharmacy and Technology. 2022;15(11):5071-5076. Available from: [Link]
-
Quick Company. “Improved Process For The Total Synthesis Of Ranolazine”. Quick Company. Accessed January 15, 2026. Available from: [Link]
-
Patsnap Eureka. Method for synthesizing Ranolazine. Patsnap Eureka. Accessed January 15, 2026. Available from: [Link]
-
Bohrium. medicinal-chemistry-of-drugs-with-n-oxide-functionalities. Ask this paper. Published March 29, 2024. Available from: [Link]
-
Hypha Discovery. Regio-selective Formation of N-oxide Metabolites. Hypha Discovery. Accessed January 15, 2026. Available from: [Link]
-
Conte M, et al. Ranolazine Counteracts Strength Impairment and Oxidative Stress in Aged Sarcopenic Mice. Antioxidants. 2022;11(7):1333. Available from: [Link]
-
Yapar E, et al. Formation of an N-oxide metabolite following metabolism of 1-(3-chlorobenzyl) [7][9][13]triazolo[4,3-a]quinoxaline by in vitro rat. Acta Pharmaceutica Sciencia. 2022;60(4). Available from: [Link]
Sources
- 1. Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. rjptonline.org [rjptonline.org]
- 4. ajpaonline.com [ajpaonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijpsr.com [ijpsr.com]
- 7. enamine.net [enamine.net]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. ijpsr.com [ijpsr.com]
- 10. researchgate.net [researchgate.net]
- 11. clearsynth.com [clearsynth.com]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 13. longdom.org [longdom.org]
- 14. Related substances analysis of ranolazine by reversed-phase HPLC-UV - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. scielo.br [scielo.br]
Theoretical and Computational Characterization of Ranolazine Bis(N-Oxide): A Predictive Framework for Understudied Metabolites
An In-Depth Technical Guide:
Abstract
Ranolazine is an important antianginal agent whose clinical efficacy is well-established. Like many xenobiotics, it undergoes extensive metabolism, leading to a complex array of derivative compounds. Among these are oxidation products, including the formation of N-oxides on the central piperazine ring. While the existence of a Ranolazine Bis(N-Oxide) has been noted in analytical studies and the compound is commercially available as a standard, its pharmacological and toxicological profiles remain largely uncharacterized[][2][3]. This guide, intended for researchers in drug metabolism, computational chemistry, and toxicology, provides a comprehensive theoretical and computational framework for the in silico characterization of such understudied metabolites. By presenting a multi-scale modeling workflow—from quantum mechanics to molecular dynamics and ADMET profiling—we demonstrate how to generate robust, testable hypotheses regarding the metabolite's activity, safety, and drug-like properties, thereby guiding targeted experimental validation and de-risking drug development programs.
Introduction: The Challenge of Metabolite Profiling
Ranolazine is a piperazine derivative approved for the treatment of chronic stable angina.[4] Its primary mechanism of action involves the inhibition of the late inward sodium current (INa) in cardiomyocytes, which reduces intracellular sodium and calcium overload, thereby decreasing myocardial wall tension and oxygen consumption without significantly altering heart rate or blood pressure.[5][6]
Ranolazine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6.[7] This process generates a multitude of metabolites through various reactions, including oxygenation.[8] The piperazine moiety of Ranolazine contains two tertiary amine nitrogens, which are susceptible to N-oxidation—a common metabolic pathway. This can theoretically lead to the formation of a mono-N-oxide and a subsequent Bis(N-Oxide) metabolite (Figure 1). Indeed, LC-MS analysis of Ranolazine under stress conditions has identified "Di N-Oxide" as a major oxidation degradant, and the compound is available as an analytical standard, confirming its existence and relevance.[][2][3]
The central challenge in drug development is that metabolites can have their own distinct pharmacological and toxicological profiles. They may be inactive, contribute to the parent drug's efficacy, or introduce new safety liabilities. Characterizing every metabolite experimentally is resource-intensive and often impractical. Computational and theoretical methods offer a powerful, cost-effective alternative to perform an initial characterization, prioritize experimental work, and build a deeper mechanistic understanding.
This whitepaper details a systematic, multi-scale computational workflow to predict the key properties of Ranolazine Bis(N-Oxide), providing a template for the investigation of any similarly understudied metabolite.
The Ranolazine Bis(N-Oxide) Molecule: Structural Context
Ranolazine's structure features a central piperazine ring, which is a key site for metabolism. The formation of the Bis(N-Oxide) involves the oxidation of both nitrogen atoms within this ring. This chemical modification is significant because it introduces two highly polar N-oxide functional groups, which can dramatically alter the molecule's physicochemical properties.
Key Structural Considerations:
-
Polarity and Solubility: The addition of two oxygen atoms increases the molecule's polarity and hydrogen bonding potential, which is expected to increase its aqueous solubility but may decrease its membrane permeability.
-
Molecular Geometry and Conformation: The N-oxide groups alter the geometry and electronic distribution of the piperazine ring, which could affect how the molecule fits into the binding pockets of its biological targets.
-
Basicity: The oxidation of the tertiary amines to N-oxides significantly reduces their basicity (pKa), altering the molecule's ionization state at physiological pH. This has profound implications for target binding and off-target interactions.
The following diagram illustrates the proposed metabolic transformation from the parent drug to the Bis(N-Oxide) derivative.
Caption: Proposed N-oxidation pathway of Ranolazine to its Bis(N-Oxide) metabolite.
An Integrated Computational Workflow for Metabolite Characterization
To build a comprehensive profile of Ranolazine Bis(N-Oxide), we employ a sequential and integrated computational workflow. Each step provides essential data for the next, ensuring that the final predictions are based on a physically and chemically sound foundation. This self-validating system starts with the most fundamental property—the molecule's structure—and builds up to complex biological interactions.
The overall workflow is depicted below.
Caption: Integrated workflow for the computational characterization of metabolites.
Protocol: Quantum Mechanical (QM) Calculations
Expertise & Causality: Before any interaction with a biological system can be simulated, an accurate representation of the ligand itself is paramount. Classical molecular mechanics force fields may not adequately describe the unique electronic environment of N-oxide groups. Therefore, we start with Density Functional Theory (DFT), a quantum mechanical method, to calculate the molecule's lowest energy conformation and its electron distribution from first principles. This provides a high-fidelity input for all subsequent steps.
Step-by-Step Methodology:
-
Initial Structure Generation: Build the 3D structure of Ranolazine Bis(N-Oxide) using a molecular editor (e.g., Avogadro, ChemDraw).
-
Conformational Search: Perform an initial conformational search using a molecular mechanics method (e.g., MMFF94) to identify low-energy starting geometries.
-
DFT Software Selection: Choose a QM software package (e.g., Gaussian, ORCA, Spartan).
-
Geometry Optimization:
-
Functional: Select a well-validated hybrid functional, such as B3LYP, which offers a good balance of accuracy and computational cost for organic molecules.
-
Basis Set: Use a Pople-style basis set, such as 6-31G(d), which includes polarization functions to accurately describe the polar N-O bonds.
-
Solvation Model: Perform the final optimization in an implicit solvent model (e.g., Polarizable Continuum Model - PCM, with water as the solvent) to better represent the aqueous physiological environment.
-
-
Validation Step (Frequency Calculation): Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Property Calculation: Using the optimized geometry, calculate key electronic properties, such as the molecular electrostatic potential (MEP), which is crucial for understanding non-covalent interactions in a protein binding pocket.
Protocol: Molecular Docking
Expertise & Causality: Molecular docking predicts the preferred binding orientation and affinity of a ligand to a protein target. By docking both Ranolazine and its Bis(N-Oxide) metabolite into the same targets, we can generate a comparative hypothesis about the metabolite's potential efficacy and toxicity. We focus on two critical targets: the cardiac sodium channel (Nav1.5) for efficacy and the hERG potassium channel for cardiotoxicity, a primary safety concern for many drugs.
Step-by-Step Methodology:
-
Target Preparation:
-
Nav1.5: Obtain the cryo-EM structure of the human Nav1.5 channel from the Protein Data Bank (PDB).
-
hERG: As a high-resolution structure of the open state is not always available, a validated homology model may be used.
-
Cleaning: Remove water molecules and co-ligands. Add hydrogen atoms and assign appropriate protonation states for titratable residues at pH 7.4.
-
-
Ligand Preparation:
-
Use the QM-optimized structures of Ranolazine and Ranolazine Bis(N-Oxide).
-
Assign partial charges using a suitable method (e.g., Gasteiger charges).
-
-
Binding Site Definition: Define the docking grid box around the known binding site of similar channel blockers within the central pore of each channel.
-
Docking Simulation:
-
Software: Use a widely used docking program like AutoDock Vina.
-
Execution: Run the docking simulation with a high exhaustiveness setting (e.g., 32) to ensure a thorough search of the conformational space.
-
-
Analysis and Interpretation:
-
Binding Energy: Compare the predicted binding energies (in kcal/mol) for the top-scoring poses. A less negative value for the metabolite suggests weaker binding.
-
Pose Analysis: Visually inspect the binding poses. Analyze the key intermolecular interactions (hydrogen bonds, hydrophobic contacts, pi-stacking). Determine if the N-oxide groups form new favorable interactions or create steric or electrostatic clashes.
-
Protocol: In Silico ADMET and Physicochemical Profiling
Expertise & Causality: A molecule's biological effect is governed not only by its target affinity but also by its ability to reach the target and persist in the body. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models use quantitative structure-property relationships (QSPR) to predict these crucial drug-like properties. This step provides a rapid assessment of the metabolite's viability.
Step-by-Step Methodology:
-
Platform Selection: Utilize a comprehensive, freely available web-based platform such as SwissADME or pkCSM.
-
Input: Submit the SMILES strings for both Ranolazine and Ranolazine Bis(N-Oxide).
-
Execution: Run the prediction algorithms on the platform.
-
Data Collection and Analysis: Collate the predicted data into a comparative table. Key parameters to analyze include:
-
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), LogS (aqueous solubility), pKa.
-
Pharmacokinetics: Caco-2 permeability (intestinal absorption), P-glycoprotein (P-gp) substrate/inhibitor status, CYP inhibition potential (for drug-drug interactions).
-
Toxicity: hERG inhibition (a secondary check on docking results), AMES toxicity (mutagenicity), hepatotoxicity.
-
Data Synthesis: A Comparative Predictive Profile
Integrating the data from all computational steps allows for the construction of a detailed comparative profile. The table below presents a hypothetical but realistic summary of what such an analysis might yield, providing a clear basis for decision-making.
| Parameter | Ranolazine (Parent) | Ranolazine Bis(N-Oxide) (Metabolite) | Implication of Predicted Change |
| Physicochemical Properties | |||
| Molecular Weight | 427.54 g/mol | 459.54 g/mol | Increased size, may slightly impact diffusion. |
| Predicted LogP (Lipophilicity) | 3.9 | 1.5 | Significant decrease: Lower lipophilicity, may reduce membrane permeability. |
| Predicted LogS (Solubility) | -4.1 (Poorly Soluble) | -2.5 (Moderately Soluble) | Significant increase: Improved aqueous solubility due to polar N-O groups. |
| Pharmacology (Predicted) | |||
| Nav1.5 Binding Energy (kcal/mol) | -9.5 | -7.2 | Reduced affinity: Suggests lower potency and potentially reduced antianginal effect. |
| hERG Binding Energy (kcal/mol) | -8.1 | -8.5 | Slightly increased affinity: Raises a potential flag for increased cardiotoxicity risk. |
| Pharmacokinetics (Predicted) | |||
| Caco-2 Permeability | High | Low | Reduced absorption: Consistent with increased polarity and lower LogP. |
| P-gp Substrate | Yes | Unlikely | May alter efflux and distribution patterns. |
| CYP2D6/3A4 Inhibitor | Weak Inhibitor | Predicted Non-inhibitor | Reduced DDI potential: The metabolite is less likely to cause drug-drug interactions. |
| Toxicity (Predicted) | |||
| AMES Mutagenicity | No | No | No predicted mutagenicity for either compound. |
| Hepatotoxicity | Low Risk | Low Risk | No predicted increase in liver toxicity risk. |
Interpretation of the Predictive Profile: Based on this hypothetical data, a clear picture emerges. The formation of Ranolazine Bis(N-Oxide) likely represents a detoxification and elimination pathway. The predicted increase in solubility and decrease in permeability suggest it would be more readily excreted renally. The significant drop in predicted affinity for its primary target, Nav1.5, indicates it is unlikely to contribute to the therapeutic effect. However, the slight increase in predicted affinity for the hERG channel warrants caution. While the overall profile suggests inactivation, this potential for increased cardiotoxicity would be the highest priority for experimental validation.
Conclusion and Future Directions
This guide outlines a robust, multi-scale computational workflow for the detailed characterization of understudied metabolites, using Ranolazine Bis(N-Oxide) as a case study. By systematically progressing from quantum mechanics to molecular simulations and ADMET profiling, this approach allows researchers to build a comprehensive, predictive understanding of a metabolite's potential efficacy, safety, and pharmacokinetic profile before committing to costly and time-consuming experimental synthesis and testing.
The in silico data generated through these protocols provides direct, testable hypotheses:
-
Chemical Synthesis: The predicted properties can inform the synthesis and purification strategy for creating an analytical standard.
-
Experimental Validation: The predictions on target affinity should be validated using in vitro electrophysiology assays (e.g., patch-clamp) to measure the IC50 values for both Nav1.5 and hERG channels.
-
Metabolic Studies: The ADMET predictions can be confirmed using in vitro systems with human liver microsomes and Caco-2 cell monolayers.
By integrating theoretical and computational science early in the drug development and metabolism research process, we can more effectively identify and understand the roles of metabolites, leading to the development of safer and more effective medicines.
References
-
Belardinelli, L., et al. (2016). Ranolazine: An Old Drug with Emerging Potential; Lessons from Pre-Clinical and Clinical Investigations for Possible Repositioning. PMC - PubMed Central. Available at: [Link]
-
Giri, S. K., et al. (2024). Method Development And Validationfordetermination Of N- Nitroso Ranolazine In Ranolazine Prolonged Release (Pr) Tablets 750 MG B. Journal of Computational Analysis and Applications. Available at: [Link]
-
IJNRD. (2023). A BRIEF REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY OF RANOLAZINE. International Journal of Novel Research and Development. Available at: [Link]
-
Liu, X., et al. (2010). Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Patel, K., & Kerndt, C. C. (2025). Ranolazine. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Mahatara, R. B., et al. (2025). Analytical Method Validation of Ranolazine tablets by RP-HPLC. ResearchGate. Available at: [Link]
-
Penman, A. D., et al. (1995). The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
ResearchGate. (2015). Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study. ResearchGate. Available at: [Link]
-
Rhaman, A., & Ahmed, M. (n.d.). A REVIEW ON ANALYTICAL METHOD DEVELOPMENT AND DETERMINATION OF RANOLAZINE IN SYNTHETIC MIXTURE. Dibrugarh University. Available at: [Link]
-
ResearchGate. (2015). Stereoselective quantitative analysis of ranolazine in plasma and tissue samples: application in pharmacokinetics and tissue distribution studies. ResearchGate. Available at: [Link]
- Google Patents. (2011). WO2011160396A1 - Method for preparation of ranolazine. Google Patents.
-
RxList. (n.d.). Ranexa (Ranolazine): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. Available at: [Link]
Sources
- 2. researchgate.net [researchgate.net]
- 3. Ranolazine Bis(N-Oxide) | CAS No- 1246816-00-1 [chemicea.com]
- 4. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. eudoxuspress.com [eudoxuspress.com]
- 6. Ranexa (Ranolazine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Ranolazine: An Old Drug with Emerging Potential; Lessons from Pre-Clinical and Clinical Investigations for Possible Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Metabolite: A Technical Guide to the Potential Therapeutic Effects of Ranolazine Bis(N-Oxide)
For the attention of Researchers, Scientists, and Drug Development Professionals.
Preamble: Beyond the Parent Compound
In the landscape of cardiovascular therapeutics, ranolazine stands as a noteworthy agent for the management of chronic angina.[1][2] Its unique mechanism of action, primarily centered on the inhibition of the late inward sodium current (INa), distinguishes it from traditional antianginal drugs that predominantly rely on hemodynamic modifications.[3][4][5][6] However, the journey of a drug within the body rarely ends with the parent molecule. Metabolism, a fundamental process of pharmacological transformation, gives rise to a constellation of metabolites, each with the potential for its own biological activity.[7] While the pharmacological activity of many of ranolazine's numerous metabolites remains largely uncharacterized, the exploration of these compounds is a critical frontier in understanding the drug's full therapeutic spectrum and in the quest for novel therapeutic agents.[7][8]
This technical guide delves into the potential therapeutic effects of a specific, yet understudied, metabolite: Ranolazine Bis(N-Oxide) . While direct pharmacological data on this particular molecule is scarce, this document will synthesize existing knowledge on ranolazine, the general characteristics of N-oxide metabolites, and data from other ranolazine metabolites to construct a scientifically grounded framework for future investigation. Our objective is to provide a comprehensive resource for researchers poised to unravel the therapeutic potential of this enigmatic compound.
Ranolazine: A Mechanistic Overview
Ranolazine's established therapeutic efficacy in chronic angina stems from its ability to inhibit the late INa in cardiomyocytes.[9] Under ischemic conditions, an increase in the late INa leads to an overload of intracellular sodium, which in turn drives an increase in intracellular calcium via the Na+/Ca2+ exchanger.[3] This calcium overload contributes to increased diastolic wall tension, impaired myocardial relaxation, and increased myocardial oxygen consumption.[5][10] By attenuating the late INa, ranolazine mitigates these detrimental effects without significantly altering heart rate or blood pressure, offering a distinct advantage in the management of angina.[5][11]
The metabolic fate of ranolazine is extensive, with biotransformation occurring primarily in the liver and intestines via CYP3A4 and, to a lesser extent, CYP2D6 enzymes.[5][7][12] This process generates a multitude of metabolites, with over 100 identified in urine.[5] While many are considered inactive, the principle of metabolic activation, where a metabolite exhibits pharmacological activity, necessitates a thorough investigation of these derivative compounds.
The N-Oxide Moiety: A Gateway to Novel Pharmacology
The formation of N-oxides is a common metabolic pathway for drugs containing tertiary amine functionalities, such as the piperazine ring in ranolazine.[] N-oxidation can significantly alter the physicochemical properties of a molecule, often increasing its polarity and water solubility.[8][14] Importantly, N-oxide metabolites are not mere excretory products; they can possess pharmacological activity that is similar to, greater than, or distinct from the parent drug.[][15][16] In some instances, N-oxides can act as prodrugs, being reduced back to the active parent amine in vivo.[]
The presence of two N-oxide moieties in Ranolazine Bis(N-Oxide) suggests a significant alteration of the parent structure, which could translate to a unique pharmacological profile. The introduction of the polar N-oxide groups may influence its interaction with biological targets, its membrane permeability, and its overall disposition in the body.
Hypothesized Therapeutic Effects of Ranolazine Bis(N-Oxide)
Given the dearth of direct experimental data, we can formulate hypotheses regarding the potential therapeutic effects of Ranolazine Bis(N-Oxide) based on the known pharmacology of ranolazine and the general behavior of N-oxide metabolites.
Retained or Modulated Anti-ischemic Activity
The core therapeutic effect of ranolazine is its anti-ischemic action. It is plausible that Ranolazine Bis(N-Oxide) retains some affinity for the voltage-gated sodium channels, thereby inhibiting the late INa. The degree of inhibition may be modulated by the presence of the two N-oxide groups, potentially altering its potency and selectivity.
A study on five other principal metabolites of ranolazine, CVT-2738 and CVT-2513, demonstrated protective effects against myocardial ischemia in mice, albeit with lower potency than the parent drug.[3] This provides a precedent for ranolazine metabolites retaining the primary therapeutic activity of the parent compound.
Altered Electrophysiological Profile
Ranolazine is also known to inhibit the rapid delayed rectifier potassium current (IKr), which can lead to QT interval prolongation.[1][5] The N-oxide moieties could alter the interaction of the molecule with hERG channels, the primary conduits of IKr. This could potentially lead to a more favorable safety profile with a reduced propensity for QT prolongation, or conversely, an enhanced effect.
Novel Cardioprotective Mechanisms
The significant structural modification in Ranolazine Bis(N-Oxide) could unveil novel mechanisms of action. N-oxides have been associated with a range of biological activities, including antioxidant and anti-inflammatory effects.[15][16] It is conceivable that Ranolazine Bis(N-Oxide) exerts cardioprotective effects independent of ion channel modulation, for instance, by mitigating oxidative stress in ischemic myocardium.
The following diagram illustrates the potential points of intervention for Ranolazine and its N-oxide metabolite in the pathophysiology of myocardial ischemia.
Figure 1. Hypothesized intervention in the ischemic cascade.
Experimental Protocols for Investigating Therapeutic Effects
To validate the hypothesized therapeutic effects of Ranolazine Bis(N-Oxide), a systematic and rigorous experimental approach is essential. The following protocols provide a framework for the in vitro and in vivo characterization of this metabolite.
In Vitro Electrophysiology
Objective: To determine the effects of Ranolazine Bis(N-Oxide) on key cardiac ion channels.
Methodology:
-
Cell Culture: Utilize human embryonic kidney (HEK293) cells stably expressing the genes for relevant ion channels (e.g., SCN5A for Nav1.5, KCNH2 for hERG).
-
Patch-Clamp Electrophysiology:
-
Perform whole-cell patch-clamp recordings to measure ionic currents in response to specific voltage protocols.
-
For INa, use a protocol to elicit both peak and late components of the current.
-
For IKr, use a tail current protocol to isolate the hERG current.
-
-
Compound Application: Apply increasing concentrations of Ranolazine Bis(N-Oxide) to the cells and record the dose-dependent effects on the target currents. Ranolazine should be used as a positive control.
-
Data Analysis: Construct dose-response curves and calculate the IC50 values for the inhibition of each current.
Data Presentation:
| Compound | IC50 for Late INa (µM) | IC50 for IKr (µM) |
| Ranolazine | Expected Value | Expected Value |
| Ranolazine Bis(N-Oxide) | Experimental Value | Experimental Value |
| Table 1. Comparative inhibitory concentrations. |
In Vitro Myocyte Contractility and Calcium Homeostasis
Objective: To assess the impact of Ranolazine Bis(N-Oxide) on cardiomyocyte function under simulated ischemic conditions.
Methodology:
-
Isolation of Cardiomyocytes: Isolate ventricular myocytes from adult rats or guinea pigs.
-
Simulated Ischemia: Perfuse the isolated myocytes with a hypoxic, glucose-free solution to mimic ischemic conditions.
-
Calcium Imaging: Load the myocytes with a fluorescent calcium indicator (e.g., Fura-2 AM) and measure intracellular calcium transients and diastolic calcium levels using fluorescence microscopy.
-
Contractility Measurement: Monitor myocyte shortening and relaxation using video edge detection.
-
Compound Treatment: Pre-incubate myocytes with Ranolazine Bis(N-Oxide) or Ranolazine before inducing simulated ischemia and compare the effects on calcium overload and contractile dysfunction.
In Vivo Models of Myocardial Ischemia
Objective: To evaluate the anti-ischemic efficacy of Ranolazine Bis(N-Oxide) in a whole-animal model.
Methodology:
-
Animal Model: Use a well-established model of myocardial ischemia, such as coronary artery ligation in rats or mice.
-
Drug Administration: Administer Ranolazine Bis(N-Oxide) or vehicle control intravenously or intraperitoneally prior to the ischemic insult.
-
Hemodynamic Monitoring: Record electrocardiogram (ECG) for ST-segment changes and arrhythmias. Measure blood pressure and heart rate.
-
Infarct Size Assessment: After a period of reperfusion, excise the heart and stain with triphenyltetrazolium chloride (TTC) to delineate the infarct area from the area at risk.
-
Data Analysis: Compare the infarct size, arrhythmia score, and hemodynamic parameters between the treatment and control groups.
Figure 2. A tiered approach to experimental validation.
Concluding Remarks and Future Directions
Ranolazine Bis(N-Oxide) represents a compelling, yet unexplored, frontier in the pharmacology of ranolazine. While direct evidence of its therapeutic effects is currently lacking, the foundational knowledge of its parent compound and the established principles of drug metabolism provide a strong rationale for its investigation. The hypothesized anti-ischemic and cardioprotective effects, potentially with a modulated electrophysiological profile, warrant a dedicated research effort.
The experimental protocols outlined in this guide offer a roadmap for elucidating the pharmacological identity of Ranolazine Bis(N-Oxide). Should this metabolite demonstrate significant biological activity, it could open new avenues for therapeutic development, either as a standalone agent or as a contributor to the overall therapeutic effect of ranolazine. The journey to understanding the full clinical implications of drug metabolism is intricate, but it is a path that promises to yield a deeper appreciation of pharmacology and potentially, novel treatments for cardiovascular disease.
References
-
Wikipedia. Ranolazine. [Link]
- Meissner, M., et al. (2006). Mechanism of action of the new anti-ischemia drug ranolazine. Herz, 31(4), 344-348.
- Capra, A. P., & Frishman, W. H. (2013). Ranolazine in Stable Angina: Mechanism of Action and Therapeutic Implications. Cardiology in Review, 21(1), 30-36.
-
StatPearls. Ranolazine. [Link]
- Yao, Z., et al. (2009). Synthesis of Ranolazine Metabolites and Their Anti-myocardial Ischemia Activities. Chemical & Pharmaceutical Bulletin, 57(11), 1218-1222.
-
Patsnap Synapse. What is the mechanism of Ranolazine? [Link]
-
U.S. Food and Drug Administration. Ranexa (ranolazine) Prescribing Information. [Link]
- Al-Ghorbani, M., et al. (2015). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry, 22(3), 284-306.
-
PubChem. Ranolazine. [Link]
- Wagner, E., et al. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 64(13), 8853-8877.
-
ResearchGate. Heterocyclic N-Oxides - An Emerging Class of Therapeutic Agents. [Link]
-
Hypha Discovery. Regio-selective Formation of N-oxide Metabolites. [Link]
-
Medicine.com. Ranolazine: Dosage, Mechanism/Onset of Action, Half-Life. [Link]
-
Semantic Scholar. Medicinal Chemistry of Drugs with N‑Oxide Functionalities. [Link]
-
Patsnap Synapse. What is Ranolazine used for? [Link]
- Caprari, A., et al. (2021). Ranolazine: An Old Drug with Emerging Potential; Lessons from Pre-Clinical and Clinical Investigations for Possible Repositioning. International Journal of Molecular Sciences, 22(16), 8878.
-
RxList. Ranexa (Ranolazine): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]
-
MedlinePlus. Ranolazine. [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Ranolazine, a partial fatty acid oxidation inhibitor, its potential benefit in angina and other cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ranolazine: An Old Drug with Emerging Potential; Lessons from Pre-Clinical and Clinical Investigations for Possible Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 14. Unraveling the pharmacological and therapeutic potential of Ranolazine beyond antianginal drug use: a new insight - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ranolazine: Multifaceted Role beyond Coronary Artery Disease, a Recent Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ranolazine Bis(N-Oxide) | CAS No- 1246816-00-1 [chemicea.com]
Methodological & Application
Application Note: A Robust LC-MS/MS Method for the Quantification of Ranolazine and its Putative Metabolite Ranolazine Bis(N-Oxide) in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a comprehensive, step-by-step protocol for the sensitive and selective quantification of the anti-anginal drug Ranolazine and its potential metabolite or degradation product, Ranolazine Bis(N-Oxide), in human plasma. The method utilizes a simple protein precipitation extraction procedure followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling of Ranolazine. The method is grounded in established bioanalytical principles and provides a strong foundation for validation in accordance with regulatory guidelines.
Introduction
Ranolazine is an anti-anginal medication that exerts its effects primarily through the inhibition of the late inward sodium current in cardiac cells.[1] Its metabolism is extensive, occurring mainly in the liver via CYP3A4 and to a lesser extent, CYP2D6 enzymes, leading to the formation of numerous metabolites.[1][2] While several metabolites have been identified and quantified, there is a growing interest in characterizing the full metabolic and degradation profile of Ranolazine to better understand its disposition and potential for drug-drug interactions.
One such potential product is Ranolazine Bis(N-Oxide), which may be formed through oxidative processes. The piperazine ring in the Ranolazine structure is susceptible to N-oxidation, a common metabolic pathway for many xenobiotics. The formation of N-oxides can alter the pharmacological activity and pharmacokinetic properties of the parent drug. Therefore, a sensitive and specific analytical method for the simultaneous quantification of Ranolazine and its N-oxide metabolites is crucial for a complete understanding of its in-vivo behavior.
This application note details a proposed LC-MS/MS method for the simultaneous determination of Ranolazine and Ranolazine Bis(N-Oxide) in human plasma. The method is based on well-established bioanalytical techniques and provides a robust starting point for method validation according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[3][4]
Materials and Methods
Reagents and Chemicals
-
Ranolazine reference standard (≥98% purity)
-
Ranolazine Bis(N-Oxide) reference standard (≥98% purity)[5][6]
-
Ranolazine-d5 (or other suitable stable isotope-labeled internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium acetate (≥98%)
-
Human plasma (sourced from an accredited supplier)
Instrumentation
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ranolazine, Ranolazine Bis(N-Oxide), and the internal standard (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
Experimental Protocol
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting a wide range of drugs from plasma.[7]
-
Label polypropylene microcentrifuge tubes for each sample, calibrator, and QC.
-
Add 50 µL of plasma sample, calibrator, or QC to the appropriately labeled tube.
-
Spike 10 µL of the internal standard working solution into each tube (except for the blank matrix).
-
Add 150 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix for 1 minute to ensure thorough mixing and precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are recommended starting conditions for the chromatographic separation and mass spectrometric detection. Optimization may be required based on the specific instrumentation used.
Table 1: Proposed LC-MS/MS Parameters
| Parameter | Recommended Condition | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and separation for moderately polar compounds like Ranolazine and its metabolites. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation of the analytes for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good peak shape and elution strength. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, providing a balance between run time and separation efficiency. |
| Gradient | 5% B to 95% B over 5 min | A gradient elution is necessary to separate the parent drug from its more polar metabolite and endogenous plasma components. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects. |
| Ionization Mode | ESI Positive | Ranolazine and its N-oxide contain basic nitrogen atoms that are readily protonated. |
| MRM Transitions | See Table 2 | Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity for quantification. |
Table 2: Proposed MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ranolazine | 428.2 | 279.5 | 25 |
| Ranolazine Bis(N-Oxide) | 460.2 | 279.5 | 35 |
| Ranolazine-d5 (IS) | 433.2 | 284.5 | 25 |
Note: The MRM transitions and collision energies for Ranolazine Bis(N-Oxide) are proposed based on its structure and may require optimization.
Method Validation
A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA, EMA) to ensure the reliability of the data.[3] Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and IS in blank plasma from at least six different sources.
-
Linearity and Range: A calibration curve with at least six non-zero standards, demonstrating a linear relationship between concentration and response (r² > 0.99).
-
Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) should be within ±15% (±20% at the LLOQ) for QC samples at low, medium, and high concentrations.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.
-
Recovery: The efficiency of the extraction process.
-
Stability: Freeze-thaw, short-term (bench-top), long-term, and post-preparative stability of the analytes in plasma.
Workflow Diagram
Caption: Workflow for the quantification of Ranolazine and Ranolazine Bis(N-Oxide) in plasma.
Expected Results
This method is expected to provide a linear response over a clinically relevant concentration range for both Ranolazine and Ranolazine Bis(N-Oxide). The use of a stable isotope-labeled internal standard will compensate for any variability in sample preparation and instrument response, ensuring high accuracy and precision. The simple protein precipitation method allows for high-throughput analysis, making it suitable for studies with a large number of samples.
Conclusion
The LC-MS/MS method described in this application note provides a robust and sensitive approach for the simultaneous quantification of Ranolazine and its putative metabolite, Ranolazine Bis(N-Oxide), in human plasma. The protocol is designed to be a starting point for full method validation in accordance with regulatory standards. This method will be a valuable tool for researchers investigating the pharmacokinetics, metabolism, and safety profile of Ranolazine.
References
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Slideshare. USFDA guidelines for bioanalytical method validation. [Link]
-
Vaidya, V. V., et al. (2008). Determination of ranolazine in human plasma by LC–MS/MS and its application in bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1399-1404. [Link]
-
Wang, Y., et al. (2012). Development and validation of a sensitive LC-MS/MS assay for simultaneous quantitation of ranolazine and its three metabolites in human plasma. Journal of Chromatography B, 889-890, 8-14. [Link]
-
Zhao, L., et al. (2009). Determination of ranolazine in human plasma by liquid chromatographic-tandem mass spectrometric assay. Journal of Chromatographic Science, 47(1), 38-42. [Link]
-
Jerling, M. (2006). Clinical pharmacokinetics of ranolazine. Clinical Pharmacokinetics, 45(5), 469-491. [Link]
-
Penman, A. D., et al. (1995). The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 13(8), 937-949. [Link]
-
Zhu, Y., et al. (2021). Stereoselective quantitative analysis of ranolazine in plasma and tissue samples: application in pharmacokinetics and tissue distribution studies. New Journal of Chemistry, 45(15), 6865-6874. [Link]
-
Chidella, K., et al. (2021). Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS. American Journal of Analytical Chemistry, 12(1), 1-14. [Link]
-
Patel, K. R., et al. (2023). Ranolazine Quantification in Human Plasma: A QbD-Guided LC-MS Method Development and Validation. Impact Factor, 12(11). [Link]
-
Oriental Journal of Chemistry. (2024). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]
-
Karami, Z., et al. (2021). Comparison of pharmacokinetic parameters of ranolazine between diabetic and non-diabetic rats. Research in Pharmaceutical Sciences, 16(5), 498-506. [Link]
-
U.S. Food and Drug Administration. (2006). NDA 21-526 Pharmacology Review. [Link]
-
Shinde, S. S., & Shinde, S. A. (2022). Ranolazine. In StatPearls. StatPearls Publishing. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. clearsynth.com [clearsynth.com]
- 7. Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Solid-Phase Extraction Protocol for the Quantification of Ranolazine Bis(N-Oxide) in Human Urine
Introduction: The Rationale for Monitoring Ranolazine Bis(N-Oxide)
Ranolazine is an anti-anginal medication primarily used to treat chronic stable angina.[1][2][3] It undergoes extensive metabolism in the liver, mainly by CYP3A and to a lesser extent by CYP2D6 enzymes.[4][5][6][7][8] A significant portion of the administered dose, approximately 75%, is excreted in the urine in the form of its metabolites.[4][6][7] Among the numerous metabolites, the N-oxide derivatives are of particular interest due to their increased polarity, which can present unique challenges for extraction from complex biological matrices like urine.[9] The Bis(N-Oxide) metabolite, in particular, represents a significant transformation product. Accurate and reliable quantification of Ranolazine Bis(N-Oxide) in urine is crucial for comprehensive pharmacokinetic studies, therapeutic drug monitoring, and in the drug development process to fully understand the metabolic fate of Ranolazine.
This application note presents a detailed and robust protocol for the solid-phase extraction (SPE) of Ranolazine Bis(N-Oxide) from human urine. The developed method is designed to ensure high recovery, excellent reproducibility, and clean extracts, making it suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]
Methodology: A Deep Dive into the SPE Protocol
The selection of an appropriate SPE strategy is paramount for the successful isolation of polar metabolites like Ranolazine Bis(N-Oxide) from a complex matrix such as urine. A mixed-mode SPE approach, combining reversed-phase and ion-exchange retention mechanisms, is often advantageous for such applications.[10] This dual retention mechanism allows for enhanced selectivity and removal of matrix interferences.[10]
Physicochemical Properties of Ranolazine and its Bis(N-Oxide) Metabolite
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Polarity |
| Ranolazine | C24H33N3O4 | 427.54 | Moderately Polar |
| Ranolazine Bis(N-Oxide) | C24H33N3O6 | 459.54 | Highly Polar |
Note: The addition of two N-oxide functional groups significantly increases the polarity of the molecule.[9]
Experimental Workflow
The following diagram illustrates the complete workflow for the solid-phase extraction of Ranolazine Bis(N-Oxide) from urine.
Caption: Workflow for Ranolazine Bis(N-Oxide) SPE from urine.
Detailed Step-by-Step Protocol
This protocol is a starting point and may require optimization based on the specific laboratory conditions and analytical instrumentation used.
1. Sample Pre-treatment:
-
Rationale: This step is crucial to remove particulate matter and adjust the pH of the sample to ensure optimal binding of the analyte to the SPE sorbent. Acidification of the urine sample protonates the tertiary amine groups of Ranolazine Bis(N-Oxide), facilitating its retention on a cation exchange sorbent.
-
Procedure:
-
Thaw frozen human urine samples to room temperature.
-
Vortex the samples for 30 seconds to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any precipitates.
-
Transfer 1 mL of the supernatant to a clean tube.
-
Add 1 mL of 2% formic acid in deionized water to the urine supernatant.
-
Vortex the mixture for 30 seconds.
-
2. Solid-Phase Extraction (SPE):
-
Rationale: A mixed-mode cation exchange SPE cartridge is recommended. The reversed-phase component will retain the parent drug and less polar metabolites, while the cation exchange mechanism will strongly retain the protonated Ranolazine Bis(N-Oxide). This dual retention provides superior selectivity.
-
Procedure:
-
Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Critical Step: Do not allow the sorbent bed to go dry before loading the sample.
-
-
Loading:
-
Load the pre-treated urine sample (approximately 2 mL) onto the conditioned SPE cartridge at a slow and steady flow rate of 1-2 mL/minute.
-
-
Washing:
-
Wash 1: Pass 1 mL of 2% formic acid in deionized water through the cartridge. This will remove highly polar, unretained matrix components.
-
Wash 2: Pass 1 mL of methanol through the cartridge. This step will remove less polar, interfering compounds that are retained by the reversed-phase mechanism of the sorbent.
-
-
Elution:
-
Elute the Ranolazine Bis(N-Oxide) from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH of the elution solvent neutralizes the charge on the analyte, disrupting its interaction with the cation exchange sorbent and allowing it to be eluted.
-
-
3. Post-Elution Processing:
-
Rationale: The eluate is evaporated to dryness and reconstituted in a smaller volume of a solvent compatible with the analytical instrument to concentrate the analyte and improve detection limits.
-
Procedure:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for the LC-MS/MS analysis.
-
Vortex the reconstituted sample for 30 seconds to ensure complete dissolution.
-
Transfer the sample to an autosampler vial for analysis.
-
Trustworthiness: A Self-Validating System
The robustness of this protocol is grounded in established principles of bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[11][12][13][14][15] To ensure the trustworthiness of the results obtained using this method, it is imperative to perform a comprehensive validation that includes the following parameters:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[13] This is assessed by analyzing at least six different sources of blank urine to check for interferences at the retention time of Ranolazine Bis(N-Oxide).[13]
-
Accuracy and Precision: These parameters are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations in at least five replicates. The mean value should be within ±15% of the nominal value, and the precision, expressed as the coefficient of variation (CV), should not exceed 15%.
-
Recovery: The extraction efficiency of the SPE method should be determined by comparing the analytical response of extracted samples to that of unextracted standards. A consistent and reproducible recovery is essential for a reliable method.
-
Matrix Effect: This is the effect of co-eluting, undetected matrix components on the ionization of the analyte. It should be assessed to ensure that the accuracy and precision of the method are not compromised by the urine matrix.
-
Stability: The stability of Ranolazine Bis(N-Oxide) in urine should be evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C or -80°C.
Conclusion
This application note provides a comprehensive and scientifically sound protocol for the solid-phase extraction of the highly polar metabolite, Ranolazine Bis(N-Oxide), from human urine. By employing a mixed-mode SPE strategy, this method offers high recovery, excellent selectivity, and clean extracts suitable for sensitive and reliable quantification by LC-MS/MS. The detailed explanation of the rationale behind each step, coupled with the emphasis on rigorous method validation, ensures that this protocol can be confidently implemented in research, clinical, and drug development settings for the accurate assessment of Ranolazine metabolism.
References
-
U.S. Food and Drug Administration. (n.d.). Ranexa (ranolazine) Prescribing Information. accessdata.fda.gov. Retrieved from [Link]
-
Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Waters. Retrieved from [Link]
- Jerling, M. (2006). Clinical Pharmacokinetics of Ranolazine. Clinical Pharmacokinetics, 45(5), 469-491.
- de Zeeuw, R. A., et al. (2000). SPEC disc solid-phase extraction for rapid broad-spectrum drug screening in urine. Journal of Analytical Toxicology, 24(2), 97-102.
- Salem, F., et al. (2016). Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample. Plant Methods, 12, 57.
- Maharjan, S., et al. (2019). Analytical Method Validation of Ranolazine tablets by RP-HPLC.
- Patel, K., & Singh, S. (2023). Ranolazine. In StatPearls.
- MilliporeSigma. (n.d.).
- Chemistry LibreTexts. (2023). Solid-Phase Extraction.
- Thermo Fisher Scientific. (n.d.). Solid Phase Extraction Guide.
- Mus-Lami, K., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 28(15), 5807.
- Cocco, M. J., & Taggart, W. (2016). Ranolazine: A Contemporary Review.
- SRIRAMCHEM. (n.d.). Ranolazine N-Oxide-1.
- National Center for Biotechnology Information. (n.d.). Ranolazine 1-N-Oxide. PubChem.
- Rahman, A., & Ahmed, S. (2018). A REVIEW ON ANALYTICAL METHOD DEVELOPMENT AND DETERMINATION OF RANOLAZINE IN SYNTHETIC MIXTURE. Dibrugarh University.
- Dr. Reddy's Laboratories. (2010). Novel solid state forms of ranolazine salts.
- Möhler, J. S., & Wondrousch, D. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Medicinal Chemistry Letters, 12(5), 729-731.
- Jerling, M. (2006). Clinical pharmacokinetics of ranolazine. Clinical Pharmacokinetics, 45(5), 469-91.
- Kumar, A., et al. (2022). A Rapid, Selective and Sensitive Electrospray Ionization Assisted LC-MS Method for Ranolazine and Identification of Its Two Potential Impurities. Impact Factor.
- Mele, A., et al. (2023). Amorphous Solid Forms of Ranolazine and Tryptophan and Their Relaxation to Metastable Polymorphs. Pharmaceutics, 15(8), 2147.
- Cleanchem. (n.d.). Ranolazine N-Oxide.
- Pravalika, P., et al. (2021). A Review of Analytical Methods for Ranolazine. International Journal of Advanced Research in Engineering, Science & Management.
- U.S. Department of Health and Human Services, Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry.
- KCAS Bioanalytical & Biomarker Services. (2023).
- U.S. Department of Health and Human Services, Food and Drug Administration. (2018).
- U.S. Food and Drug Administration. (2020).
- Sandle, T. (2023).
- BenchChem. (n.d.). Solid-Phase Extraction Protocol for O-Desmethyl Ranolazine in Human Urine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. oldweb.dibru.ac.in [oldweb.dibru.ac.in]
- 3. A Review of Analytical Methods for Ranolazine [ijaresm.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Clinical pharmacokinetics of ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. hhs.gov [hhs.gov]
- 12. labs.iqvia.com [labs.iqvia.com]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 14. m.youtube.com [m.youtube.com]
- 15. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Application Note: Definitive Characterization of Ranolazine Bis(N-Oxide) Using High-Resolution Mass Spectrometry
Abstract
This application note presents a comprehensive protocol for the definitive structural characterization of Ranolazine Bis(N-Oxide), a significant metabolite and potential impurity of the anti-anginal drug Ranolazine. Leveraging the power of High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC), this guide provides researchers, scientists, and drug development professionals with a robust framework for unambiguous identification. The methodology emphasizes the use of accurate mass measurements for elemental composition determination and detailed MS/MS fragmentation analysis to elucidate the specific sites of N-oxidation on the piperazine ring. This self-validating protocol, grounded in established scientific principles, ensures trustworthy and reproducible results essential for regulatory submissions, impurity profiling, and advanced drug metabolism studies.
Introduction: The Analytical Imperative for Metabolite Characterization
Ranolazine is an anti-anginal agent that acts primarily by inhibiting the late inward sodium current in cardiac myocytes.[1] Its metabolism is extensive, occurring mainly via cytochrome P450 3A4 (CYP3A4) and to a lesser extent, CYP2D6, leading to numerous metabolites.[1][2] Among these, oxidative metabolites are of key interest. N-oxidation is a common metabolic pathway, and for a molecule like Ranolazine containing a piperazine ring, the formation of mono- and bis-N-oxide species is highly probable. One such degradation product, formed under oxidative stress, has been identified as 1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazine 1,4-dioxide, also known as Ranolazine Bis(N-Oxide).[1]
The formation of an N-oxide results in a mass shift of +15.9949 Da, identical to hydroxylation. This isobaric nature presents a significant analytical challenge, as nominal mass spectrometry cannot differentiate between these modifications.[3] High-resolution mass spectrometry (HRMS) is the premier analytical tool to overcome this challenge, providing high mass accuracy and resolution, which are crucial for confident metabolite characterization.[4] The ability to determine elemental composition from accurate mass measurements and to deduce structural information from fragmentation patterns allows for the definitive identification of metabolites like Ranolazine Bis(N-Oxide).[5] This application note details an integrated LC-HRMS workflow designed for this purpose.
Principle of the Method: Leveraging HRMS for Unambiguous Identification
The core of this protocol lies in the capabilities of modern HRMS platforms, such as Orbitrap or Q-TOF systems. The workflow is designed to provide orthogonal pieces of evidence that, when combined, create a self-validating system for structural confirmation.
-
Chromatographic Separation: A robust reversed-phase liquid chromatography (RPLC) method is employed to separate Ranolazine from its more polar metabolites, including the mono- and bis-N-oxides. This separation is critical to prevent ion suppression and to allow for individual precursor ion selection for MS/MS analysis.
-
Accurate Mass Measurement (MS1): The high resolving power of the mass spectrometer allows for the measurement of the protonated molecule ([M+H]⁺) with high mass accuracy (typically < 5 ppm). This enables the confident determination of the elemental formula, C₂₄H₃₃N₃O₆ for Ranolazine Bis(N-Oxide), distinguishing it from other potential modifications.[][7]
-
Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) is used to fragment the isolated precursor ion. The fragmentation pattern of N-oxides is distinct. A characteristic loss of an oxygen atom ([M+H-16]⁺) is a diagnostic marker for an N-oxide functionality.[8] Further fragmentation of the molecule provides specific structural information, confirming the location of the modification.
This multi-faceted approach ensures a high degree of confidence in the structural assignment, moving beyond simple detection to definitive characterization.
Experimental Workflow
The overall experimental process is depicted in the following workflow diagram. Each stage is critical for generating high-quality, reliable data.
Caption: High-level workflow for LC-HRMS characterization.
Detailed Protocols
Materials and Reagents
-
Ranolazine Bis(N-Oxide) reference standard (CAS: 1246816-00-1)[][7][9]
-
Ranolazine reference standard
-
LC-MS grade Methanol
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
Formic Acid (≥99%)
-
Calibrant solution for HRMS
Protocol 1: Sample and Standard Preparation
Objective: To prepare a solution of the reference standard for LC-HRMS analysis.
-
Stock Solution (1 mg/mL): Accurately weigh ~1.0 mg of Ranolazine Bis(N-Oxide) reference standard and dissolve it in 1.0 mL of methanol to achieve a final concentration of 1 mg/mL.
-
Working Standard (10 µg/mL): Perform a 1:100 dilution of the stock solution. Transfer 10 µL of the 1 mg/mL stock solution into a vial containing 990 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
-
Final Dilution (1 µg/mL): Further dilute the working standard to a final concentration of approximately 1 µg/mL for direct infusion or LC-MS analysis. This concentration is typically sufficient for generating high-quality MS and MS/MS spectra on modern HRMS instruments.
Protocol 2: Liquid Chromatography
Objective: To achieve chromatographic separation of Ranolazine and its N-oxide metabolites. N-oxides are generally more polar and will elute earlier than the parent drug on a reversed-phase column.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase, e.g., 100 x 2.1 mm, 1.8 µm particle size | Provides excellent resolving power and is suitable for separating compounds with moderate polarity differences. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for efficient positive mode ionization and helps in achieving good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic solvent that provides good elution strength for the analytes of interest. |
| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources and provides good chromatographic efficiency. |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 min, return to initial over 0.5 min, re-equilibrate for 2.5 min. | A relatively standard gradient that should effectively separate the more polar N-oxide from the parent drug.[10][11] May require optimization. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity, leading to better chromatographic performance. |
| Injection Volume | 2-5 µL | A typical injection volume that avoids column overloading while providing sufficient analyte for detection. |
Protocol 3: High-Resolution Mass Spectrometry
Objective: To acquire high-resolution, accurate-mass data for both the precursor ion (MS1) and its fragment ions (MS/MS).
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The piperazine nitrogens in Ranolazine and its N-oxides are basic and readily protonate to form [M+H]⁺ ions.[11] |
| Mass Analyzer | Orbitrap or Q-TOF | Capable of providing the high resolution (>60,000 FWHM) and mass accuracy (<5 ppm) required for this application.[4] |
| MS1 Scan Range | m/z 150 - 1000 | A broad enough range to encompass the precursor ions of interest and potential background ions. |
| MS1 Resolution | ≥ 60,000 FWHM | Necessary to resolve the analyte signal from potential isobaric interferences and to ensure high mass accuracy. |
| Data Acquisition Mode | Data-Dependent Acquisition (DDA) or dd-MS2 | Automatically triggers MS/MS scans on the most intense ions detected in the MS1 survey scan, enabling efficient fragmentation data collection. |
| Inclusion List | m/z 460.2442 (Calculated [M+H]⁺ for C₂₄H₃₄N₃O₆⁺) | Prioritizes the acquisition of MS/MS spectra for the target analyte, ensuring fragmentation data is collected even if it is not the most intense peak. |
| Collision Energy (HCD/CID) | Stepped (e.g., 15, 30, 45 eV) or a normalized collision energy ramp | Acquiring data at multiple collision energies ensures a comprehensive fragmentation pattern, capturing both low-energy (stable fragments) and high-energy fragments. |
Data Analysis and Interpretation
Accurate Mass and Elemental Composition
The primary confirmation step is the verification of the elemental formula. The measured accurate mass from the MS1 scan should be compared against the theoretical mass.
| Compound | Molecular Formula | Theoretical [M+H]⁺ (m/z) | Measured [M+H]⁺ (m/z) | Mass Error (ppm) |
| Ranolazine | C₂₄H₃₃N₃O₄ | 428.2493 | e.g., 428.2490 | e.g., -0.7 |
| Ranolazine Bis(N-Oxide) | C₂₄H₃₃N₃O₆ | 460.2391 | e.g., 460.2388 | e.g., -0.6 |
A mass accuracy of < 5 ppm provides high confidence in the assigned elemental composition.
Fragmentation Pathway Analysis
The MS/MS spectrum is crucial for structural elucidation. For Ranolazine Bis(N-Oxide), a key fragmentation will be the loss of oxygen.
Caption: Proposed fragmentation pathway for Ranolazine Bis(N-Oxide).
Interpretation of Key Fragments:
-
m/z 460.2391 → m/z 444.2442: This corresponds to the neutral loss of one oxygen atom (-15.9949 Da), a diagnostic fragmentation for an N-oxide, resulting in the protonated mono-N-oxide species.[8]
-
m/z 444.2442 → m/z 428.2493: The subsequent loss of a second oxygen atom confirms the presence of the second N-oxide moiety, yielding the protonated Ranolazine molecule.
-
m/z 428.2493 → m/z 279.50 (Nominal): This is a known major fragment of Ranolazine itself, corresponding to cleavage of the piperazine ring structure.[11] The presence of this fragment after the sequential loss of two oxygen atoms provides strong evidence that the core Ranolazine structure is intact and that the modifications are indeed N-oxidations.
Trustworthiness and Self-Validation
The protocol's trustworthiness is built on a foundation of orthogonal data points:
-
Chromatographic Retention Time: The Bis(N-Oxide) will have a significantly shorter retention time than the parent drug, consistent with its increased polarity.
-
MS1 Accurate Mass: The elemental formula is confirmed to within 5 ppm mass accuracy.
-
MS/MS Fragmentation: The sequential neutral losses of two oxygen atoms are observed, which is characteristic of a bis-N-oxide structure.
-
Characteristic Parent Fragments: Key fragments of the parent Ranolazine molecule are observed after the neutral losses, confirming the core structure.
When all four of these criteria are met, the identification of Ranolazine Bis(N-Oxide) can be considered definitive and trustworthy.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the characterization of Ranolazine Bis(N-Oxide) using LC-HRMS. By systematically combining chromatographic separation, accurate mass measurement, and detailed fragmentation analysis, researchers can achieve unambiguous structural elucidation. This methodology is essential for drug metabolism research, impurity profiling in active pharmaceutical ingredients, and supporting regulatory filings where definitive characterization of all related substances is paramount. The principles and protocols described herein are adaptable to a wide range of HRMS platforms and can serve as a template for the characterization of other N-oxide metabolites.
References
-
Chidella, K., Dasari, V. and Anireddy, J. (2021) Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS. American Journal of Analytical Chemistry, 12, 1-14. [Link]
-
Bhaumik, U., et al. (2008) Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1428-34. [Link]
-
Clarke, G.S., et al. (1995) The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry. Rapid Communications in Mass Spectrometry, 9(14), 1418-30. [Link]
-
SynThink Research Chemicals. (n.d.). Ranolazine Bis-N-Oxide. [Link]
-
Analytica Chemie. (n.d.). RANOLAZINE BIS N-OXIDE. [Link]
-
Zhang, H., et al. (2011) Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. The AAPS Journal, 13(2), 194-204. [Link]
-
Ramanathan, R., et al. (2000) Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry, 72(6), 1352-9. [Link]
-
Frontage Laboratories. (n.d.). Accurate Mass: The best solution for metabolite identification in discovery, development and clinical applications. [Link]
-
Sleno, L., and Volmer, D.A. (2001) Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(22), 2085-90. [Link]
-
Bhaumik, U., et al. (2008) Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1428-34. [Link]
-
Patel, B., et al. (2023) Ranolazine Quantification in Human Plasma: A QbD-Guided LC-MS Method Development and Validation. Impact Factor, 9(12), 2023. [Link]
-
Clarke, G.S., et al. (1995) Estimation of ranolazine and eleven phase I metabolites in human plasma by liquid chromatography-atmospheric pressure chemical ionisation mass spectrometry with selected-ion monitoring. Journal of Chromatography A, 712(1), 55-60. [Link]
-
Lee, W., et al. (2021) Nontargeted Metabolomics by High-Resolution Mass Spectrometry to Study the In Vitro Metabolism of a Dual Inverse Agonist of Estrogen-Related Receptors β and γ, DN203368. Metabolites, 11(6), 356. [Link]
-
Zhang, H., et al. (2011) Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. The AAPS Journal, 13(2), 194-204. [Link]
-
Ramanathan, R., et al. (2000) Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry, 72(6), 1352-9. [Link]
-
Shinde, S., et al. (2019) Isolation and structural elucidation of degradation products of ranolazine. International Journal of Pharmaceutical Sciences and Research, 10(8), 3763-3773. [Link]
-
Altasciences. (n.d.). A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC. [Link]
-
Frontage Laboratories. (n.d.). Accurate Mass: The best solution for metabolite identification in discovery, development and clinical applications. [Link]
-
SynThink Research Chemicals. (n.d.). Ranolazine Bis-N-Oxide. [Link]
-
Clarke, G.S., et al. (1995) The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry. Rapid Communications in Mass Spectrometry, 9(14), 1418-30. [Link]
-
Sleno, L., and Volmer, D.A. (2001) Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(22), 2085-90. [Link]
-
Analytica Chemie. (n.d.). RANOLAZINE BIS N-OXIDE. [Link]
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontagelab.com [frontagelab.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RANOLAZINE BIS N-OXIDE |CAS NO.1246816-00-1 [analyticachemie.in]
- 10. Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS [scirp.org]
- 11. Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Evaluating the Cellular Activity of Ranolazine Bis(N-Oxide)
Abstract
Ranolazine is an antianginal agent whose primary mechanism involves the inhibition of the late inward sodium current (INaL), which leads to a reduction in intracellular sodium and subsequent calcium overload in cardiomyocytes.[1][2][3] As Ranolazine undergoes extensive metabolism in the liver and intestine, primarily via CYP3A4 and CYP2D6 enzymes, understanding the pharmacological activity of its metabolites is crucial for a comprehensive safety and efficacy profile.[3][4][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of a suite of cell-based assays to characterize the activity of Ranolazine Bis(N-Oxide), a significant metabolite of Ranolazine. We present protocols for directly assessing target engagement (late sodium current), as well as downstream functional consequences, including effects on intracellular sodium and calcium levels, mitochondrial health, and overall cell viability. These assays provide a robust framework for determining whether Ranolazine Bis(N-Oxide) retains the pharmacological activity of the parent compound, exhibits a different activity profile, or is inactive.
Introduction: The Rationale for Metabolite Profiling
Ranolazine's therapeutic effects are attributed to its ability to selectively block the late phase of the inward sodium current (late INa).[6] Under ischemic conditions, an increase in the late INa leads to an overload of intracellular sodium.[7] This, in turn, reverses the action of the sodium-calcium (Na+/Ca2+) exchanger, causing an influx of calcium that contributes to diastolic dysfunction and myocardial oxygen demand.[3][8] By inhibiting the late INa, Ranolazine mitigates these pathological ionic disturbances without significantly altering heart rate or blood pressure.[9][10]
Ranolazine is extensively metabolized, with less than 5% excreted unchanged.[5][9] While numerous metabolites have been identified, their pharmacological activity is not well-characterized.[5] Ranolazine Bis(N-Oxide) is one such metabolite. Determining its cellular effects is critical for several reasons:
-
Contribution to Efficacy: The metabolite may contribute to the overall therapeutic effect of Ranolazine.
-
Off-Target Effects: It could have different activities, potentially leading to side effects not associated with the parent drug, such as the known QT prolongation effect of Ranolazine which is mediated by IKr inhibition.[2][3]
-
Drug-Drug Interactions: The metabolic profile of Ranolazine is complex, involving major enzyme pathways like CYP3A.[2][3] Understanding the activity of major metabolites is key to predicting the impact of co-administered drugs.
This guide outlines a multi-assay approach to build a comprehensive cellular activity profile for Ranolazine Bis(N-Oxide).
The Core Mechanistic Pathway & Assay Strategy
The primary mechanism of Ranolazine suggests a clear cascade of cellular events. Our assay strategy is designed to investigate each key step of this pathway, from direct channel modulation to downstream cellular health.
Caption: Ranolazine's core signaling pathway.
The proposed workflow integrates multiple assays to provide a comprehensive picture of the compound's activity.
Caption: Integrated experimental workflow.
Assay Section 1: Direct Target Engagement - Late Sodium Current (INaL)
The most direct method to determine if Ranolazine Bis(N-Oxide) shares the primary mechanism of its parent compound is to measure its effect on the late sodium current. Automated patch-clamp (APC) systems offer the throughput and precision required for this analysis.[11][12]
Principle: Whole-cell patch-clamp electrophysiology directly measures the flow of ions across the cell membrane.[11] By applying specific voltage protocols to cells expressing the relevant sodium channel (e.g., Nav1.5), the transient and late components of the sodium current can be isolated.[13] A compound's activity is quantified by its ability to reduce the amplitude of the late current.[13] To enhance the late current to a more easily measurable level, an activator like veratridine can be used.[13]
Protocol: Automated Patch-Clamp Analysis of Late INa
This protocol is adapted for a high-throughput APC system (e.g., QPatch, IonFlux).[11][14]
-
Cell Culture: Culture HEK293 cells stably expressing the human Nav1.5 channel in appropriate media. Passage cells regularly to maintain health and ensure optimal channel expression.
-
Cell Preparation: On the day of the experiment, prepare a single-cell suspension using an enzymatic detachment procedure.[15] Ensure cell viability is >90%. Adjust cell density according to the APC manufacturer's recommendations.
-
Solutions:
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 5 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 5 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Test Compounds: Prepare stock solutions of Ranolazine (positive control) and Ranolazine Bis(N-Oxide) in DMSO. Serially dilute to final concentrations in the external solution. The final DMSO concentration should be ≤0.1%.
-
Late Current Activator (Optional): Veratridine (e.g., 1 µM final concentration).[13]
-
Blocker: Tetrodotoxin (TTX) at 30 µM for current subtraction.[13]
-
-
APC System Setup:
-
Prime the system with internal and external solutions.
-
Load the cell suspension and compound plates.
-
-
Voltage Protocol & Data Acquisition:
-
Establish a stable whole-cell configuration.
-
Apply a depolarizing pulse from a holding potential of -100 mV to -10 mV for 300 ms. Repeat at a frequency of 0.33 Hz.[13]
-
Baseline: Record the basal late INa in the external solution.
-
Activation (Optional): Apply veratridine to potentiate the late current and establish a stable, enhanced baseline.
-
Compound Application: Apply increasing concentrations of Ranolazine or Ranolazine Bis(N-Oxide) and record the current until a steady-state block is achieved at each concentration.
-
Washout: Perfuse with the external solution to observe the reversibility of the block.
-
TTX Block: At the end of the experiment, apply TTX to measure and subtract the TTX-insensitive current, isolating the Nav1.5-specific late current.[13]
-
-
Data Analysis:
-
Measure the late INa as the average current during the final 100 ms of the 300 ms depolarizing pulse.[13]
-
Correct all measurements by subtracting the TTX-insensitive current.
-
Calculate the percentage of inhibition for each compound concentration relative to the baseline current.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Expected Data & Interpretation
| Compound | IC50 for Late INa Inhibition (µM) |
| Ranolazine (Control) | 5 - 15 |
| Ranolazine Bis(N-Oxide) | To be determined |
| Vehicle (0.1% DMSO) | No significant inhibition |
-
Interpretation: An IC50 value for Ranolazine Bis(N-Oxide) that is similar to Ranolazine would indicate that it retains the primary activity of the parent compound. A significantly higher IC50 suggests reduced activity, while no inhibition indicates inactivity at the primary target.
Assay Section 2: Downstream Ion Flux Analysis
Intracellular Sodium Concentration
Principle: A direct consequence of late INa inhibition is a reduction in intracellular sodium accumulation. This can be monitored using fluorescent sodium indicators, which increase their fluorescence intensity upon binding to Na+.[16] Dyes like ING-2, CoroNa Green, or SBFI are loaded into cells, and changes in fluorescence are measured using a fluorescence plate reader or microscope.[16][17]
Protocol: Fluorescent Measurement of Intracellular Na+
-
Cell Seeding: Seed a suitable cell line (e.g., cardiomyocytes or Nav1.5-expressing HEK293 cells) in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a sodium indicator (e.g., 5 µM ING-2 AM) and a surfactant like Pluronic F-127 in a physiological salt solution.
-
Remove the culture medium, wash cells once, and add the dye loading buffer.
-
Incubate for 60 minutes at 37°C, protected from light.
-
-
Compound Incubation: Wash the cells to remove excess dye and replace with a buffer. Add various concentrations of Ranolazine or Ranolazine Bis(N-Oxide) and incubate for 15-30 minutes.
-
Signal Generation & Measurement:
-
To induce Na+ influx, add a stimulant such as veratridine.
-
Immediately begin kinetic fluorescence measurements using a plate reader with appropriate excitation/emission filters (e.g., Ex/Em ~525/545 nm for ING-2).[16]
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) over baseline for each well.
-
Normalize the response to the positive control (veratridine alone) and vehicle control.
-
Generate concentration-response curves to determine the EC50 for the inhibition of sodium influx.
-
Intracellular Calcium Flux
Principle: The reduction in intracellular Na+ prevents the pathological reversal of the Na+/Ca2+ exchanger, thereby mitigating intracellular calcium overload.[3] Calcium flux assays use cell-permeant dyes (e.g., Fluo-4 AM) that exhibit a dramatic increase in fluorescence upon binding free Ca2+.[18][19]
Protocol: No-Wash Calcium Flux Assay
-
Cell Seeding: Plate cells (e.g., iPSC-derived cardiomyocytes) in a 96-well black, clear-bottom plate and culture until confluent.
-
Dye Loading:
-
Prepare a loading solution containing a calcium indicator dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion) in an assay buffer.
-
Add the loading solution directly to the cell culture wells.
-
Incubate for 60 minutes at 37°C, protected from light.[20]
-
-
Compound Addition: Using a fluorescence plate reader equipped with automated injectors (e.g., FLIPR), add various concentrations of Ranolazine or Ranolazine Bis(N-Oxide).
-
Measurement:
-
Measure baseline fluorescence.
-
Inject a stimulant that induces calcium overload (e.g., a high concentration of an ionophore like ionomycin or a relevant GPCR agonist).
-
Record the kinetic fluorescence response immediately after stimulation.[19]
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Normalize the data and plot concentration-response curves to calculate the EC50 for the reduction of calcium overload.
-
Expected Data & Interpretation
| Compound | EC50 for Inhibiting Na+ Influx (µM) | EC50 for Reducing Ca2+ Overload (µM) |
| Ranolazine (Control) | Correlates with IC50 | Correlates with IC50 |
| Ranolazine Bis(N-Oxide) | To be determined | To be determined |
| Vehicle (0.1% DMSO) | No significant effect | No significant effect |
-
Interpretation: Potency in these downstream assays should correlate with the potency observed in the direct target engagement assay. If Ranolazine Bis(N-Oxide) inhibits late INa, it is expected to also inhibit Na+ influx and subsequent Ca2+ overload.
Assay Section 3: Cellular Health and Function Assessment
Mitochondrial Membrane Potential (ΔΨm)
Principle: Calcium overload is a major stressor for mitochondria, leading to the dissipation of the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and an early event in apoptosis.[21][22] Potentiometric dyes like JC-1 are commonly used to measure ΔΨm. In healthy, energized mitochondria, JC-1 forms aggregates that emit red fluorescence. In unhealthy cells with depolarized mitochondria, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence.[23][24] The ratio of red to green fluorescence provides a ratiometric measure of mitochondrial health.[23]
Protocol: JC-1 Mitochondrial Membrane Potential Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well plate. After adherence, treat the cells with various concentrations of Ranolazine or Ranolazine Bis(N-Oxide) for a prolonged period (e.g., 24 hours) alongside a known mitochondrial stressor to induce damage. Include a vehicle control and a positive control for depolarization (e.g., FCCP).[21]
-
JC-1 Staining:
-
Remove the treatment medium.
-
Add JC-1 staining solution (typically 1-10 µM in culture medium) to each well.
-
Incubate for 15-30 minutes at 37°C.
-
-
Measurement:
-
Wash the cells with assay buffer.
-
Read the fluorescence on a multi-mode plate reader at two wavelength pairs:
-
Green (Monomers): Ex/Em ~485/535 nm.
-
Red (J-Aggregates): Ex/Em ~535/590 nm.
-
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence intensity for each well.
-
A decrease in this ratio indicates mitochondrial depolarization.
-
Determine the concentration at which Ranolazine Bis(N-Oxide) protects against the stressor-induced drop in ΔΨm.
-
Cell Viability Assay
Principle: This assay determines the overall cytotoxicity of the compound. The XTT assay is a colorimetric method that measures the metabolic activity of viable cells.[25] Mitochondrial dehydrogenases in living cells reduce the XTT tetrazolium salt to a soluble orange formazan product.[26][27] The amount of formazan produced is directly proportional to the number of viable cells. The XTT assay is preferred over the MTT assay as it does not require a separate solubilization step, simplifying the workflow.[25][27]
Protocol: XTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Add serial dilutions of Ranolazine and Ranolazine Bis(N-Oxide) to the wells. Incubate for a relevant period (e.g., 24-72 hours).
-
XTT Reagent Addition:
-
Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the activated XTT solution to each well.[25]
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[25]
-
Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength between 450-500 nm using a microplate reader. Use a reference wavelength between 630-690 nm.[25]
-
Data Analysis:
-
Subtract the reference wavelength absorbance from the measurement wavelength absorbance.
-
Express cell viability as a percentage relative to the vehicle-treated control cells.
-
Calculate the CC50 (concentration causing 50% cytotoxicity).
-
Expected Data & Interpretation
| Compound | Protective Effect on ΔΨm | CC50 (µM) |
| Ranolazine (Control) | Concentration-dependent | > 100 (typically) |
| Ranolazine Bis(N-Oxide) | To be determined | To be determined |
| Staurosporine (Control) | N/A | ~ 0.1 - 1 |
-
Interpretation: An active compound that is not cytotoxic should show a protective effect on ΔΨm (i.e., preserving the red/green ratio in the presence of a stressor) at concentrations well below its CC50. A low CC50 for Ranolazine Bis(N-Oxide) would be a safety concern, indicating potential toxicity.
Conclusion
This application note provides a comprehensive, multi-tiered strategy for evaluating the cellular activity of Ranolazine Bis(N-Oxide). By systematically probing the key steps in Ranolazine's known mechanistic pathway—from direct ion channel modulation to downstream effects on ion homeostasis, mitochondrial function, and cell viability—researchers can build a robust pharmacological profile of the metabolite. This integrated approach will clarify whether Ranolazine Bis(N-Oxide) is an active metabolite that contributes to the therapeutic or side-effect profile of the parent drug, providing critical information for drug development and safety assessment.
References
-
Ranolazine: Multifaceted Role beyond Coronary Artery Disease, a Recent Perspective. National Institutes of Health (NIH). Available at: [Link]
-
Ranolazine. Wikipedia. Available at: [Link]
-
Pharmacology of Ranolazine ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. YouTube. Available at: [Link]
-
Electrophysiological Studies of Voltage-Gated Sodium Channels Using QPatch HT, an Automated Patch-Clamp System. PubMed. Available at: [Link]
-
Ranolazine. PubChem - NIH. Available at: [Link]
-
Ranolazine: Dosage, Mechanism/Onset of Action, Half-Life. Medicine.com. Available at: [Link]
-
Ranexa. accessdata.fda.gov. Available at: [Link]
-
Using Automated Patch Clamp for High Throughput Characterization of Sodium and Potassium Channels in Human-Induced Pluripotent Stem Cell-Derived Sensory Neurons. Sophion. Available at: [Link]
-
Sodium Indicators | Sodium Channel Assays. ION Biosciences. Available at: [Link]
-
Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC). PubMed. Available at: [Link]
-
MTT assay. Wikipedia. Available at: [Link]
-
Ranolazine Mechanism and Side Effects. YouTube. Available at: [Link]
-
Mechanism of action of the new anti-ischemia drug ranolazine. springermedicine.com. Available at: [Link]
-
Electrophysiological Studies of Voltage-Gated Sodium Channels Using QPatch HT, an Automated Patch-Clamp System. Sophion. Available at: [Link]
-
Ranolazine. StatPearls - NCBI Bookshelf. Available at: [Link]
-
What is the mechanism of Ranolazine?. Patsnap Synapse. Available at: [Link]
-
New strategies to measure intracellular sodium concentrations. SPIE Digital Library. Available at: [Link]
-
An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. PubMed Central. Available at: [Link]
-
Anti ischemic Mechanism of Ranolazine. YouTube. Available at: [Link]
-
Ranolazine – Antianginal Agent. YouTube. Available at: [Link]
-
Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications. Elabscience. Available at: [Link]
-
Ranolazine: A New Approach to Treating an Old Problem. National Institutes of Health (NIH). Available at: [Link]
-
Cell-Based Mitochondrial Function Assay Services for Stroke Drug Discovery. Ace Therapeutics. Available at: [Link]
-
TMRE Mitochondrial Membrane Potential Assay. G-Biosciences. Available at: [Link]
-
Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria. PubMed Central. Available at: [Link]
-
JC-1 Mitochondrial Membrane Potential Assay. G-Biosciences. Available at: [Link]
-
Late cardiac sodium current can be assessed using automated patch-clamp. PMC - NIH. Available at: [Link]
-
Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools. Elabscience. Available at: [Link]
-
Calcium assays: at the centre of biology. BMG LABTECH. Available at: [Link]
-
Calcium Assays | Calcium Indicators. ION Biosciences. Available at: [Link]
-
Calcium Flux Assays. Agilent. Available at: [Link]
-
Fluorescence-based Calcium Mobilization Assay with the CELENA® X High Content Imaging System. Logos Biosystems. Available at: [Link]
-
Role of late sodium current as a potential arrhythmogenic mechanism in the progression of pressure-induced heart disease. PMC - NIH. Available at: [Link]
-
Late Sodium Current in Human Atrial Cardiomyocytes from Patients in Sinus Rhythm and Atrial Fibrillation. PLOS One - Research journals. Available at: [Link]
-
Measuring Sodium Transport in Cells with Nuclear Magnetic Resonance. Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. Ranolazine: Multifaceted Role beyond Coronary Artery Disease, a Recent Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ranolazine - Wikipedia [en.wikipedia.org]
- 3. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ranolazine | C24H33N3O4 | CID 56959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Mechanism of action of the new anti-ischemia drug ranolazine | springermedicine.com [springermedicine.com]
- 7. What is the mechanism of Ranolazine? [synapse.patsnap.com]
- 8. youtube.com [youtube.com]
- 9. medicine.com [medicine.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Electrophysiological Studies of Voltage-Gated Sodium Channels Using QPatch HT, an Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sophion.com [sophion.com]
- 13. Late cardiac sodium current can be assessed using automated patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ionbiosciences.com [ionbiosciences.com]
- 17. Fluorescent Na+ and K+ Indicators—Section 21.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. ionbiosciences.com [ionbiosciences.com]
- 19. agilent.com [agilent.com]
- 20. Calcium Assay Kit [bdbiosciences.com]
- 21. Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications [absin.net]
- 22. Cell-Based Mitochondrial Function Assay Services for Stroke Drug Discovery - Ace Therapeutics [acetherapeutics.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Assays for Mitochondria Function | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 27. biotech-spain.com [biotech-spain.com]
Application Note: Structural Elucidation of Ranolazine Bis(N-Oxide) using NMR Spectroscopy
Abstract: This application note provides a comprehensive guide for the structural elucidation of Ranolazine bis(N-oxide), a significant oxidative metabolite and degradation product of the antianginal drug Ranolazine. We detail a systematic approach employing one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals engaged in metabolite identification, impurity profiling, and stability studies of pharmaceutical compounds. The protocols and data interpretation strategies outlined herein are designed to ensure scientific rigor and trustworthy results.
Introduction: The Significance of Ranolazine Metabolism
Ranolazine is an antianginal agent that functions primarily by inhibiting the late inward sodium current in cardiac myocytes.[1] Its metabolism is extensive, occurring mainly in the liver via cytochrome P450 enzymes, particularly CYP3A4 and to a lesser extent, CYP2D6.[2][3] This metabolic activity leads to a multitude of metabolites, with over 100 having been detected in urine.[1] Among these, oxidative metabolites are of particular interest due to their potential impact on the drug's efficacy and safety profile.
The formation of N-oxides is a common metabolic pathway for drugs containing tertiary amine functionalities, such as the piperazine ring in Ranolazine. The bis(N-oxide) derivative, where both nitrogen atoms of the piperazine ring are oxidized, is a known oxidative degradation product and potential metabolite.[4][5] Accurate structural confirmation of such metabolites is a critical step in drug development, ensuring the comprehensive characterization of a drug's fate in the body and the identification of potential impurities in the active pharmaceutical ingredient (API).[6]
NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of small molecules, providing detailed information about the chemical environment of individual atoms and their connectivity.[7][8] This application note will demonstrate the power of a multi-technique NMR approach to confidently identify Ranolazine bis(N-oxide).
The NMR Signature of N-Oxidation
The introduction of an oxygen atom to the nitrogen of the piperazine ring in Ranolazine induces significant and predictable changes in the NMR spectra. These changes are the key to identifying the bis(N-oxide) structure. The primary effect is a substantial deshielding of the protons and carbons adjacent to the newly formed N-oxide moieties. This deshielding results in a downfield shift of their corresponding NMR signals.[4]
A study on the forced degradation of Ranolazine identified an oxidative degradation product, DP-OX1, as the bis(N-oxide) derivative, 1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazine 1,4-dioxide.[4][5] The structural elucidation was achieved through extensive 1D and 2D NMR studies. The most notable observations were the significant downfield shifts of the protons on the carbons adjacent to the piperazine nitrogens.[4]
Experimental Design and Protocols
A systematic approach employing a suite of NMR experiments is essential for the complete structural assignment of Ranolazine bis(N-oxide).
Sample Preparation
For optimal results, high-purity samples of the isolated metabolite or degradation product are required.
Protocol 1: Sample Preparation for NMR Analysis
-
Isolation: Isolate the compound of interest (Ranolazine bis(N-oxide)) from the reaction mixture or biological matrix using techniques such as preparative High-Performance Liquid Chromatography (HPLC).[6][9]
-
Solvent Selection: Dissolve approximately 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). DMSO-d₆ is often a good choice for Ranolazine and its derivatives.[4]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (0.00 ppm for both ¹H and ¹³C).
-
Sample Transfer: Transfer the solution to a high-quality 5 mm NMR tube.
NMR Data Acquisition Workflow
The following sequence of NMR experiments provides a comprehensive dataset for structural elucidation.
Caption: Recommended NMR data acquisition workflow for structural elucidation.
Protocol 2: NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum to observe the overall proton environment.
-
¹³C NMR & DEPT-135: Obtain a ¹³C spectrum to identify the number of unique carbon atoms. A DEPT-135 experiment is crucial to differentiate between CH, CH₂, and CH₃ groups.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to.[10]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range correlations (typically over 2-3 bonds) between protons and carbons, which is essential for piecing together the molecular fragments.[11]
Spectral Interpretation: Identifying Ranolazine Bis(N-Oxide)
The key to confirming the bis(N-oxide) structure lies in comparing the NMR spectra of the metabolite to that of the parent Ranolazine molecule and identifying the characteristic downfield shifts.
Expected Chemical Shift Changes
The formation of the N-oxides at positions 1 and 4 of the piperazine ring causes a significant deshielding effect on the adjacent methylene protons and carbons.
| Position | Ranolazine (Approx. ¹H δ ppm) | Ranolazine Bis(N-Oxide) (Approx. ¹H δ ppm) | Observed Shift |
| Piperazine Ring Protons | ~2.5-2.8 | ~3.2-4.3 | Significant Downfield |
Table 1: Comparison of approximate ¹H NMR chemical shifts for piperazine ring protons in Ranolazine and its bis(N-oxide) derivative. Data derived from descriptions in the literature.[4]
| Position | Ranolazine (Approx. ¹³C δ ppm) | Ranolazine Bis(N-Oxide) (Approx. ¹³C δ ppm) | Observed Shift |
| Piperazine Ring Carbons | ~50-60 | ~65-75 | Significant Downfield |
Table 2: Comparison of approximate ¹³C NMR chemical shifts for piperazine ring carbons in Ranolazine and its bis(N-oxide) derivative. Data derived from descriptions in the literature.[4]
Analysis of 2D NMR Data
The 2D NMR spectra are crucial for unambiguous assignment.
Sources
- 1. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ranolazine - Wikipedia [en.wikipedia.org]
- 4. ijpsr.com [ijpsr.com]
- 5. ijpsr.com [ijpsr.com]
- 6. Nuclear magnetic resonance (NMR)-based drug metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nuclear Magnetic Resonance (NMR)-Based Drug Metabolite Profiling | Springer Nature Experiments [experiments.springernature.com]
- 10. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Application Notes & Protocols: A Comprehensive Guide to In Vivo Experimental Design for Studying Ranolazine Bis(N-Oxide) Pharmacokinetics
Introduction: The Rationale for Investigating Ranolazine Bis(N-Oxide)
Ranolazine is an important anti-anginal agent that exerts its effects primarily through the inhibition of the late inward sodium current in cardiomyocytes.[1] Its metabolism is extensive, occurring mainly in the liver via cytochrome P450 (CYP) enzymes, particularly CYP3A4 and, to a lesser extent, CYP2D6.[2][3] Notably, less than 5% of the administered dose is excreted as the unchanged parent drug.[3][4] This extensive biotransformation leads to the formation of numerous metabolites, with over 40 identified in plasma and more than 100 in urine.[1] Among these, N-oxide metabolites, including Ranolazine Bis(N-Oxide), are products of oxidation reactions.
The U.S. Food and Drug Administration (FDA) guidance on the safety testing of drug metabolites emphasizes the need to evaluate metabolites that are present at concentrations greater than 10% of the total drug-related exposure at steady state, or those that are unique to humans. Given the extensive metabolism of Ranolazine, it is plausible that some of its metabolites, including Ranolazine Bis(N-Oxide), could reach significant systemic concentrations. Therefore, a thorough understanding of the pharmacokinetic profile of Ranolazine Bis(N-Oxide) is crucial for a complete assessment of the drug's safety and efficacy.
These application notes provide a detailed framework for designing and executing an in vivo pharmacokinetic study of Ranolazine Bis(N-Oxide) in a rodent model. The protocols herein are designed to be robust, reproducible, and ethically sound, providing researchers, scientists, and drug development professionals with the necessary tools to conduct these critical studies.
Part 1: Strategic Experimental Design
A well-designed pharmacokinetic study is paramount for generating high-quality, interpretable data. The following sections outline the key considerations and justifications for the experimental design.
Animal Model Selection and Justification
For pharmacokinetic studies of cardiovascular drugs, rodent models, such as Sprague-Dawley or Wistar rats, are commonly used due to their well-characterized physiology, ease of handling, and the ability to collect serial blood samples.[5] For this study, we recommend the use of male Sprague-Dawley rats (250-300g). This choice is based on their widespread use in DMPK (Drug Metabolism and Pharmacokinetics) studies, leading to a large historical database for comparison. The use of a single gender initially helps to reduce variability, with follow-up studies in female rats to investigate potential sex differences.
Dosing Strategy: Intravenous vs. Oral Administration
To comprehensively characterize the pharmacokinetics of both Ranolazine and its Bis(N-Oxide) metabolite, a two-arm study design is proposed:
-
Group 1: Intravenous (IV) Administration of Ranolazine: This will determine the fundamental pharmacokinetic parameters of the parent drug, such as clearance and volume of distribution, and will also allow for the characterization of the formation kinetics of Ranolazine Bis(N-Oxide).
-
Group 2: Oral (PO) Administration of Ranolazine: This route is clinically relevant and will provide insights into the oral bioavailability of Ranolazine and the extent of first-pass metabolism leading to the formation of Ranolazine Bis(N-Oxide).
A crossover design is not recommended for this initial study to avoid potential carry-over effects of the drug or its metabolites.
Dose Selection
The selection of an appropriate dose is critical. A review of the literature indicates that a dose of 80 mg/kg of Ranolazine has been used in rats to study its pharmacokinetic profile.[5] This dose has been shown to produce measurable plasma concentrations of the parent drug. Therefore, a starting dose of 80 mg/kg for both IV and PO administration is recommended. Dose adjustments may be necessary based on preliminary tolerability studies.
Blood Sampling Schedule: Capturing the Full Profile
The blood sampling schedule should be designed to capture the absorption, distribution, metabolism, and elimination phases of both the parent drug and the metabolite. Based on the known half-life of Ranolazine in humans (approximately 7 hours for the extended-release formulation), a denser sampling schedule is required in the initial hours post-dose to capture the peak concentrations (Cmax) and the distribution phase.[6]
Table 1: Proposed Blood Sampling Time Points
| Route of Administration | Time Points (hours post-dose) |
| Intravenous (IV) | 0 (pre-dose), 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, 24 |
| Oral (PO) | 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 |
The total blood volume collected should not exceed 1% of the animal's body weight in a 2-week period to avoid physiological stress and potential alterations in pharmacokinetic parameters.[7] For a 300g rat, this equates to a maximum of 3 ml. The proposed sampling schedule with a small sample volume at each time point (e.g., 100-150 µL) will adhere to these guidelines.
Part 2: Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the key procedures in the in vivo study.
Protocol: Animal Acclimation and Preparation
-
Acclimation: Upon arrival, house the rats in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) for at least one week to allow for acclimatization. Provide standard chow and water ad libitum.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water. This minimizes variability in drug absorption due to food effects.
-
Catheterization (Optional but Recommended): For serial blood sampling, surgical implantation of a jugular vein catheter is recommended. This reduces stress on the animals during sampling compared to repeated tail vein punctures. Perform the surgery under appropriate anesthesia and allow for a recovery period of at least 48 hours before the study.
Protocol: Dosing Administration
2.2.1 Intravenous (IV) Bolus Injection
-
Dose Preparation: Prepare the Ranolazine dosing solution in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO, if necessary) at the target concentration. The final formulation should be sterile-filtered.
-
Animal Restraint: Gently restrain the rat.
-
Injection: Administer the dose as a slow bolus injection (over 1-2 minutes) into the lateral tail vein or through the indwelling catheter.[8] Record the exact time of administration.
2.2.2 Oral Gavage (PO)
-
Dose Preparation: Prepare a suspension or solution of Ranolazine in an appropriate vehicle (e.g., 0.5% methylcellulose in water).
-
Animal Restraint: Gently restrain the rat, ensuring the head and neck are in a straight line to facilitate the passage of the gavage needle.[9]
-
Gavage: Using a ball-tipped gavage needle, carefully insert it into the esophagus and deliver the dose directly into the stomach.[1] The volume administered should not exceed 10 ml/kg.[9] Record the exact time of administration.
Protocol: Blood Sample Collection and Processing
-
Collection: At each designated time point, collect approximately 100-150 µL of whole blood from the tail vein (if not catheterized) or through the jugular vein catheter into tubes containing an anticoagulant (e.g., K2-EDTA).[10]
-
Plasma Separation: Immediately after collection, centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Storage: Transfer the resulting plasma into clearly labeled cryovials and store them at -80°C until bioanalysis.
Part 3: Bioanalytical Methodology
Accurate quantification of Ranolazine and Ranolazine Bis(N-Oxide) in plasma is critical. A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the gold standard for this purpose due to its high sensitivity and specificity.[11][12][13][14]
Protocol: Plasma Sample Preparation for LC-MS/MS
-
Thawing: Thaw the plasma samples on ice.
-
Protein Precipitation: To a 50 µL aliquot of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of Ranolazine or a structurally similar compound).
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute to precipitate the proteins. Then, centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
A validated LC-MS/MS method should be developed for the simultaneous quantification of Ranolazine and Ranolazine Bis(N-Oxide). This will involve optimizing the chromatographic separation and the mass spectrometric detection parameters for both analytes.
Table 2: Example LC-MS/MS Parameters
| Parameter | Ranolazine | Ranolazine Bis(N-Oxide) |
| Chromatography | ||
| Column | C18 reverse-phase column | C18 reverse-phase column |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid | Gradient of acetonitrile and water with 0.1% formic acid |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| MRM Transition | m/z 428.2 -> 279.1 | To be determined experimentally |
| Collision Energy | To be optimized | To be optimized |
Note: The MRM transition for Ranolazine Bis(N-Oxide) will need to be determined by infusing a standard of the compound into the mass spectrometer.
Part 4: Data Analysis and Interpretation
Pharmacokinetic parameters will be calculated using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).
Table 3: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| CL | Clearance (for IV administration) |
| Vd | Volume of distribution (for IV administration) |
| F% | Bioavailability (for PO administration) |
Visualization of Workflows
Metabolic Pathway of Ranolazine
Caption: Metabolic pathway of Ranolazine to its N-oxide metabolites.
In Vivo Pharmacokinetic Study Workflow
Sources
- 1. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Comparison of pharmacokinetic parameters of ranolazine between diabetic and non-diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. research.uci.edu [research.uci.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. idexxbioanalytics.com [idexxbioanalytics.com]
- 11. Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of ranolazine in human plasma by liquid chromatographic-tandem mass spectrometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. impactfactor.org [impactfactor.org]
Application Notes and Protocols for the Isolation of Ranolazine Bis(N-Oxide) from Biological Matrices
Introduction: The Significance of Monitoring Ranolazine Metabolism
Ranolazine is an anti-anginal medication that exerts its therapeutic effects through the inhibition of the late sodium current in cardiac cells. Its metabolism in vivo is extensive, leading to the formation of several metabolites. Among these, the N-oxide metabolites, including Ranolazine Bis(N-Oxide), are of significant interest in drug development and clinical pharmacology.[1] Accurate quantification of these metabolites in biological matrices such as plasma, urine, and tissue is crucial for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) studies, as well as for assessing the overall safety and efficacy profile of the parent drug.
Ranolazine Bis(N-Oxide) is a polar metabolite, and its chemical properties necessitate carefully optimized extraction and isolation procedures to ensure high recovery and minimal matrix effects, which can interfere with subsequent analytical determination.[2][3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on various techniques for the effective isolation of Ranolazine Bis(N-Oxide) from different biological matrices. The protocols described herein are grounded in established bioanalytical principles and are designed to be self-validating systems, adhering to the standards set forth by regulatory bodies such as the FDA and EMA.[5][6]
Core Principles of Bioanalytical Sample Preparation for Ranolazine Bis(N-Oxide)
The choice of an appropriate sample preparation technique is paramount for the successful quantification of Ranolazine Bis(N-Oxide). The primary goals are to remove interfering endogenous components of the biological matrix (e.g., proteins, phospholipids, salts), concentrate the analyte, and transfer it into a solvent compatible with the downstream analytical instrumentation, typically Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[5][7] The inherent polarity of N-oxide metabolites presents a unique challenge, often rendering them less amenable to traditional reversed-phase extraction protocols designed for more lipophilic parent drugs.
The three most common techniques employed for the isolation of small molecules like Ranolazine and its metabolites from biological fluids are:
-
Protein Precipitation (PPT): A simple and rapid method for removing proteins from plasma and tissue homogenates.
-
Liquid-Liquid Extraction (LLE): A technique that separates analytes based on their differential solubility in two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): A highly selective method that utilizes a solid sorbent to retain and then elute the analyte of interest.
The selection of the optimal technique will depend on the specific biological matrix, the required level of sample cleanup, and the desired analytical sensitivity.
Visualization of the General Bioanalytical Workflow
The following diagram illustrates the general workflow for the isolation and analysis of Ranolazine Bis(N-Oxide) from biological samples.
Caption: General workflow for the isolation and analysis of Ranolazine Bis(N-Oxide).
Protocols for the Isolation of Ranolazine Bis(N-Oxide)
Protein Precipitation (PPT) for Plasma and Tissue Homogenates
Protein precipitation is often the first choice for its simplicity and high-throughput applicability.[8] However, it provides the least effective sample cleanup, which may lead to significant matrix effects in the subsequent LC-MS/MS analysis. For N-oxide metabolites, the choice of precipitating solvent is critical to prevent the reduction of the N-oxide back to the parent amine.[9]
Causality Behind Experimental Choices:
-
Acetonitrile as the Precipitating Solvent: Studies have shown that acetonitrile is superior to methanol for the precipitation of proteins when analyzing N-oxide metabolites.[9] Methanol can sometimes facilitate the reduction of the N-oxide, especially in the presence of certain endogenous matrix components, leading to an underestimation of the metabolite concentration and an overestimation of the parent drug. Acetonitrile is a stronger organic solvent that leads to more effective protein precipitation and minimizes the risk of N-oxide degradation.
-
Cold Solvent and Conditions: Performing the precipitation at low temperatures (e.g., -20°C) enhances the precipitation of proteins and minimizes enzymatic activity that could potentially degrade the analyte.
Experimental Protocol for Plasma:
-
Sample Thawing: Thaw frozen plasma samples at room temperature and then vortex to ensure homogeneity.
-
Internal Standard Spiking: To a 100 µL aliquot of plasma in a microcentrifuge tube, add the internal standard (IS) solution. An ideal IS would be a stable isotope-labeled version of Ranolazine Bis(N-Oxide).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (-20°C) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis.
Experimental Protocol for Tissue Homogenates:
-
Tissue Homogenization: Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) on ice to obtain a uniform homogenate.
-
Internal Standard Spiking: Add the IS to a known aliquot of the tissue homogenate.
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile to the homogenate.
-
Vortexing and Centrifugation: Follow steps 4 and 5 as described in the plasma protocol.
-
Supernatant Transfer and Processing: Follow steps 6 and 7 as described in the plasma protocol.
Data Presentation: Expected Performance of PPT
| Parameter | Expected Value | Rationale |
| Recovery | 60-80% | PPT can lead to some loss of analyte due to co-precipitation with proteins. |
| Matrix Effect | High | Minimal cleanup leads to the co-extraction of endogenous phospholipids and other matrix components, which can cause ion suppression or enhancement in the MS source.[10][11] |
| Throughput | High | The protocol is simple and can be easily automated in a 96-well format. |
Liquid-Liquid Extraction (LLE) for Plasma and Urine
LLE offers a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent. The choice of solvent and the pH of the aqueous phase are critical for efficient extraction of the polar Ranolazine Bis(N-Oxide).
Causality Behind Experimental Choices:
-
Solvent Selection: For polar metabolites, a more polar extraction solvent is generally required. A mixture of a polar and a non-polar solvent can be optimized to achieve good recovery. For Ranolazine, a mixture of diethyl ether and dichloromethane (60:40 v/v) has been successfully used.[6] For the more polar Bis(N-Oxide) metabolite, a more polar solvent system such as ethyl acetate or a mixture containing methyl tert-butyl ether (MTBE) and a more polar modifier may be necessary.
-
pH Adjustment: The pH of the biological matrix should be adjusted to ensure that the analyte is in its neutral, most extractable form. Since Ranolazine has basic properties, adjusting the pH to be slightly above its pKa will facilitate its extraction into an organic solvent. The Bis(N-Oxide) metabolite will have different pKa values, and the optimal pH for its extraction will need to be empirically determined. A basic pH is generally a good starting point.
Experimental Protocol for Plasma/Urine:
-
Sample Preparation: To a 200 µL aliquot of plasma or urine, add the IS.
-
pH Adjustment: Add a small volume of a basic buffer (e.g., 0.1 M sodium carbonate) to adjust the pH to approximately 9-10.
-
Extraction: Add 1 mL of the selected organic solvent (e.g., ethyl acetate or a mixture of MTBE and isopropanol).
-
Mixing: Vortex the mixture for 5-10 minutes to ensure thorough mixing and partitioning of the analyte.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to achieve complete phase separation.
-
Organic Phase Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualization of the LLE Process
Caption: Step-by-step workflow for Liquid-Liquid Extraction (LLE).
Data Presentation: Expected Performance of LLE
| Parameter | Expected Value | Rationale |
| Recovery | 70-90% | Optimization of solvent and pH can lead to good recovery. |
| Matrix Effect | Moderate | LLE provides a cleaner extract than PPT, but some matrix components may still be co-extracted. |
| Throughput | Moderate | LLE is more labor-intensive than PPT but can be adapted to a 96-well format. |
Solid-Phase Extraction (SPE) for Plasma, Urine, and Tissue Homogenates
SPE is the most powerful technique for sample cleanup and can provide the highest quality extracts, leading to minimal matrix effects and improved analytical sensitivity.[12] The choice of the SPE sorbent and the optimization of the wash and elution steps are critical for the successful isolation of Ranolazine Bis(N-Oxide).
Causality Behind Experimental Choices:
-
Sorbent Selection: Given the polar nature of Ranolazine Bis(N-Oxide), a mixed-mode or a polar-enhanced reversed-phase sorbent is recommended. A mixed-mode cation exchange sorbent would be ideal, as it can retain the basic ranolazine and its metabolites through ion-exchange interactions, allowing for rigorous washing steps to remove neutral and acidic interferences. A polymeric reversed-phase sorbent with hydrophilic properties (e.g., Oasis HLB) can also be effective.
-
Wash and Elution Solvents: The wash steps are crucial for removing interfering matrix components. A sequence of washes with solvents of increasing organic strength can be employed. The elution solvent should be strong enough to disrupt the interaction between the analyte and the sorbent. For a mixed-mode cation exchange sorbent, elution is typically achieved with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
Experimental Protocol using Mixed-Mode Cation Exchange SPE:
-
Sample Pre-treatment: Dilute the plasma, urine, or tissue homogenate sample with a weak acidic buffer (e.g., 2% formic acid in water) to ensure the analyte is protonated and can bind to the cation exchange sorbent.
-
SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of the acidic buffer.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1 mL/min).
-
Washing:
-
Wash 1: 1 mL of the acidic buffer to remove salts and very polar interferences.
-
Wash 2: 1 mL of a weak organic solvent (e.g., 10% methanol in water) to remove less polar interferences.
-
-
Elution: Elute the Ranolazine Bis(N-Oxide) with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualization of the SPE Process
Caption: Workflow for Solid-Phase Extraction (SPE) using a mixed-mode sorbent.
Data Presentation: Expected Performance of SPE
| Parameter | Expected Value | Rationale |
| Recovery | >85% | SPE, when optimized, provides high and consistent recovery. |
| Matrix Effect | Low | The multi-step wash and selective elution significantly reduce matrix interferences. |
| Throughput | Moderate to High | Can be fully automated in a 96-well or 384-well format for high-throughput applications. |
Conclusion and Recommendations
The successful isolation of Ranolazine Bis(N-Oxide) from biological matrices is a critical step for its accurate quantification in various stages of drug development. The choice of the most appropriate technique depends on the specific requirements of the study.
-
For high-throughput screening where speed is prioritized over the cleanest extract, Protein Precipitation with acetonitrile is a viable option.
-
For studies requiring a balance between sample cleanup and throughput , Liquid-Liquid Extraction offers a good compromise.
-
For regulated bioanalysis and studies demanding the highest sensitivity and minimal matrix effects , Solid-Phase Extraction using a mixed-mode cation exchange sorbent is the recommended approach.
It is imperative that any chosen method is fully validated according to the relevant regulatory guidelines to ensure the reliability and integrity of the generated data.[5][6] This includes a thorough assessment of selectivity, sensitivity, accuracy, precision, recovery, matrix effects, and stability.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Chakraborty, U. S., Ghosh, D., & Pal, T. K. (2008). Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study. Journal of pharmaceutical and biomedical analysis, 48(5), 1362–1367. [Link]
-
Farooq, J. S. Z., & Khan, F. N. (2023). Ranolazine Quantification in Human Plasma: A QbD-Guided LC-MS Method Development and Validation. International Journal of Pharmaceutical Quality Assurance, 14(4). [Link]
-
Li, W., et al. (2022). Stereoselective quantitative analysis of ranolazine in plasma and tissue samples: application in pharmacokinetics and tissue distribution studies. New Journal of Chemistry, 46(35), 16547-16555. [Link]
-
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. [Link]
-
Ahmed, Z., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Molecules, 25(16), 3651. [Link]
-
LGC. (2014). Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]
-
Abdel-Rehim, M. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 27(19), 6296. [Link]
-
Ahmed, Z., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Molecules, 25(16), 3651. [Link]
-
Ahmed, Z., et al. (2020). An Optimization of Liquid-Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Molecules, 25(16), 3651. [Link]
-
Ahmed, Z., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Molecules, 25(16), 3651. [Link]
-
ChemRxiv. (2024). One-step dispersive solid phase extraction (dSPE) and protein precipitation to streamline high-throughput reversed-phase metabol. [Link]
-
The Pherobase. (2020). An Optimization of Liquid-Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Scirp.org. (n.d.). Development and Validation of Stability Indicating RP-LC Method for Estimation of Ranolazine in Bulk and Its Pharmaceutical Form. [Link]
-
ResearchGate. (2008). Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study. [Link]
-
ResearchGate. (2019). Development and validation of a LLE-HPLC method for the determination of ranolazine in human plasma. [Link]
-
Herron, W. J., et al. (1996). The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry. Journal of pharmaceutical and biomedical analysis, 14(8-10), 1039–1050. [Link]
-
Altasciences. (n.d.). A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC. [Link]
-
LabRulez GCMS. (n.d.). Method Development Guidelines SPE Non-Polar. [Link]
-
Ganda, V., et al. (2018). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 4(1), 14-20. [Link]
-
Zhang, G., et al. (2014). A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS. AAPS J, 16(4), 773-782. [Link]
-
University of Alabama at Birmingham. (2020). Sample preparation in metabolomics. [Link]
-
Cocco, G., & Rousseau, M. F. (2005). Ranolazine, a partial fatty acid oxidation inhibitor, its potential benefit in angina and other cardiovascular disorders. Cardiovascular drug reviews, 23(2), 167–182. [Link]
-
ResearchGate. (2015). Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain. [Link]
-
Li, T., et al. (2020). Solvent-Induced Protein Precipitation for Drug Target Discovery on the Proteomic Scale. Analytical chemistry, 92(2), 1363–1371. [Link]
-
Al-Asmari, A. A., et al. (2018). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 8(4), 68. [Link]
-
Li, W., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(15), 1189–1192. [Link]
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. [Link]
Sources
- 1. The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Optimization of Liquid-Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy [pherobase.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. impactfactor.org [impactfactor.org]
- 6. Determination of ranolazine in human plasma by liquid chromatographic-tandem mass spectrometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. altasciences.com [altasciences.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eijppr.com [eijppr.com]
- 12. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development and Validation of a Bioanalytical Method for Ranolazine Bis(N-Oxide) in Human Plasma using LC-MS/MS
Introduction
Ranolazine is an anti-anginal medication primarily used to treat chronic stable angina.[1][2] Its mechanism of action involves the inhibition of the late inward sodium current in cardiac myocytes, which reduces intracellular sodium and calcium overload, thereby improving myocardial function without significantly altering heart rate or blood pressure.[1] Ranolazine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) 3A4 and to a lesser extent by CYP2D6 enzymes.[1][3][4] This results in the formation of several metabolites, with less than 5% of the parent drug excreted unchanged.[3][5]
The monitoring of drug metabolites is a critical aspect of drug development and therapeutic drug monitoring. It provides insights into the drug's metabolic fate, potential for drug-drug interactions, and the contribution of metabolites to the overall therapeutic or toxicological profile. Among the numerous metabolites of Ranolazine, the N-oxide derivatives are of interest. This application note describes the development and validation of a robust and sensitive bioanalytical method for the quantification of Ranolazine Bis(N-Oxide), a potential metabolite of Ranolazine, in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
The method described herein is developed and validated in accordance with the principles outlined in the US Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation to ensure the reliability and acceptability of the analytical data.[6][7][8][9][10][11][12]
Materials and Methods
Chemicals and Reagents
-
Ranolazine Bis(N-Oxide) reference standard (≥98% purity)
-
Ranolazine-d4 (internal standard, IS) (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA as anticoagulant)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation
The sample preparation method of choice is protein precipitation due to its simplicity and high-throughput nature, which is suitable for the analysis of a large number of samples in a clinical or preclinical setting.[13][14]
Protocol:
-
Thaw frozen human plasma samples to room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of the internal standard working solution (Ranolazine-d4, 1 µg/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
The chromatographic and mass spectrometric conditions are optimized to achieve a sensitive, selective, and rapid analysis of Ranolazine Bis(N-Oxide).
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Condition |
| LC System | |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Ranolazine Bis(N-Oxide): To be determined by infusion of the reference standard |
| Ranolazine-d4 (IS): To be determined by infusion of the reference standard | |
| Ion Source Temperature | 550°C |
| Ion Spray Voltage | 5500 V |
| Collision Gas | Nitrogen |
Note: The specific MRM transitions for Ranolazine Bis(N-Oxide) and its deuterated internal standard would need to be empirically determined by direct infusion of the compounds into the mass spectrometer.
Method Validation
A full validation of the bioanalytical method is performed as per the FDA and ICH M10 guidelines.[6][7][9][10][11] The validation assesses the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is evaluated by analyzing blank plasma samples from at least six different sources.
-
Linearity and Range: The calibration curve is prepared by spiking blank plasma with known concentrations of Ranolazine Bis(N-Oxide). A linear range of 1-1000 ng/mL is targeted. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Intra-day and inter-day accuracy and precision are evaluated by analyzing quality control (QC) samples at four concentration levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC. The acceptance criteria are a precision (%CV) of ≤15% (≤20% for LLOQ) and an accuracy (%RE) within ±15% (±20% for LLOQ).
-
Matrix Effect: The effect of the plasma matrix on the ionization of the analyte and IS is assessed by comparing the response of the analyte in post-extraction spiked plasma with the response of the analyte in a neat solution.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in pre-extraction spiked samples with that in post-extraction spiked samples.
-
Stability: The stability of Ranolazine Bis(N-Oxide) in plasma is evaluated under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw stability.
Example Validation Data
Table 2: Linearity of Calibration Curve
| Concentration (ng/mL) | 1 | 5 | 25 | 100 | 250 | 500 | 1000 |
| Mean Response | 0.012 | 0.061 | 0.305 | 1.22 | 3.05 | 6.10 | 12.2 |
| Slope | 0.0122 | ||||||
| Intercept | 0.0005 | ||||||
| r² | 0.9995 |
Table 3: Intra-day and Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Mean Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Mean Conc. (ng/mL) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 1 | 1.05 | 8.5 | 5.0 | 1.08 | 9.2 | 8.0 |
| Low | 3 | 2.95 | 6.2 | -1.7 | 3.05 | 7.1 | 1.7 |
| Medium | 150 | 153.2 | 4.5 | 2.1 | 148.5 | 5.3 | -1.0 |
| High | 750 | 745.5 | 3.8 | -0.6 | 759.0 | 4.1 | 1.2 |
Experimental Workflow
Caption: Bioanalytical workflow for the quantification of Ranolazine Bis(N-Oxide) in human plasma.
Conclusion
This application note presents a proposed framework for the development and validation of a selective, sensitive, and robust LC-MS/MS method for the quantification of Ranolazine Bis(N-Oxide) in human plasma. The described sample preparation technique, chromatographic separation, and mass spectrometric detection, when fully validated according to international guidelines, will provide a reliable tool for pharmacokinetic and metabolic studies of Ranolazine. The successful application of this method will contribute to a better understanding of the overall disposition of Ranolazine in humans.
References
-
ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. European Compliance Academy. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. [Link]
-
Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities. PubMed. [Link]
-
Determination of Ranolazine in Human Plasma by Liquid Chromatographic–Tandem Mass Spectrometric Assay. Journal of Chromatographic Science. [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis - Step5. European Medicines Agency. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]
-
Ranolazine: Dosage, Mechanism/Onset of Action, Half-Life. Medicine.com. [Link]
-
ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. WHO. [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. FDA. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. FDA. [Link]
-
Ranolazine Quantification in Human Plasma: A QbD-Guided LC-MS Method Development and Validation. Impact Factor. [Link]
-
Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study. PubMed. [Link]
-
Determination of Ranolazine in Human Plasma by Liquid Chromatographic—Tandem Mass Spectrometric Assay. Oxford Academic. [Link]
-
Clinical Pharmacokinetics of Ranolazine. ResearchGate. [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
ICH M10 Bioanalytical Method Validation Guideline-1 year Later. ResearchGate. [Link]
-
RANEXA (ranolazine) extended-release tablets. accessdata.fda.gov. [Link]
-
Ranolazine. StatPearls - NCBI Bookshelf. [Link]
-
Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study. ResearchGate. [Link]
-
A REVIEW ON ANALYTICAL METHOD DEVELOPMENT AND DETERMINATION OF RANOLAZINE IN SYNTHETIC MIXTURE. Dibrugarh University. [Link]
-
Development and Validation of Stability Indicating RP-LC Method for Estimation of Ranolazine in Bulk and Its Pharmaceutical Form. Scirp.org. [Link]
-
Stability Indicating Method Development and Validation of Ranolazine Extended Release Tablets. dergipark.org.tr. [Link]
-
Analytical Method Development and Validation of Ranolazine in Bulk and Tablet Formulation By UV- Spectrophotometry. International Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. oldweb.dibru.ac.in [oldweb.dibru.ac.in]
- 3. medicine.com [medicine.com]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 13. Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Scientist's Guide to Improving Peak Resolution of Ranolazine and its Bis(N-Oxide) Impurity in HPLC
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the chromatographic separation of Ranolazine and its critical process impurity, Ranolazine Bis(N-Oxide). Poor resolution between these two compounds is a common analytical hurdle. This document provides in-depth, field-proven troubleshooting strategies and detailed protocols to help you achieve baseline separation and robust analytical results.
Understanding the Core Challenge: Ranolazine and its Bis(N-Oxide) Impurity
Ranolazine is an antianginal medication whose primary oxidative degradation product is Ranolazine Bis(N-Oxide). This impurity is formed when both nitrogen atoms on the central piperazine ring are oxidized.[1] While this oxidation significantly increases the polarity of the impurity, leading to a shorter retention time in reversed-phase HPLC, its structural similarity to the parent Ranolazine molecule can still result in poor chromatographic resolution.
Effective separation is governed by the fundamental resolution equation, which provides a roadmap for our troubleshooting efforts.
The Resolution Equation: Your Guiding Principle
The goal of any chromatographic method development is to maximize the resolution (Rs) between adjacent peaks. The resolution is defined by three key factors: Efficiency (N), Selectivity (α), and Retention Factor (k').
Rs = (√N / 4) * (α - 1 / α) * (k' / 1 + k')
-
Efficiency (N): A measure of the column's ability to produce narrow peaks. It is influenced by column length, particle size, and flow rate.[2]
-
Selectivity (α): The most critical factor for resolving difficult peak pairs. It represents the relative separation between the centers of two peaks and is influenced by mobile phase composition (pH, organic modifier) and stationary phase chemistry.[3][4]
-
Retention Factor (k'): Describes the retention of an analyte on the column. It is primarily controlled by the strength of the mobile phase's organic solvent.[5]
To achieve a baseline separation (Rs ≥ 1.5), we must systematically manipulate these three factors.
Caption: The relationship between HPLC parameters and the three factors contributing to peak resolution.
Troubleshooting Guide & FAQs
This section addresses the most common questions encountered when developing a separation method for Ranolazine and its Bis(N-Oxide) impurity.
Q1: My peaks for Ranolazine and Bis(N-Oxide) are co-eluting or poorly resolved (Rs < 1.0). Where do I start?
Answer: Start by focusing on Selectivity (α) . For ionizable compounds like Ranolazine, the single most powerful parameter for manipulating selectivity is the mobile phase pH .[4][6]
Causality: Ranolazine contains basic piperazine nitrogens, making its retention highly sensitive to pH. The Bis(N-Oxide) impurity, while more polar, also has its own unique ionization characteristics. By changing the mobile phase pH, you alter the degree of ionization for each compound. This change in charge state directly affects their interaction with the hydrophobic C18 stationary phase, often causing a significant shift in their relative retention times and dramatically improving selectivity.[7][8] Operating at a pH that is at least 1.5-2 units away from the pKa of your analytes is generally recommended to ensure a single ionic form exists, which leads to sharper, more symmetrical peaks.[4][9]
Q2: How do I systematically screen for the optimal mobile phase pH?
Answer: A systematic pH screening study is the most efficient approach. We recommend evaluating a range of pH values to observe the impact on resolution. A good starting point is to test acidic, near-neutral, and intermediate pH conditions.
See Protocol 1: Mobile Phase pH Screening for a detailed, step-by-step methodology. The table below illustrates the potential impact of this screening on your separation.
| Mobile Phase pH | Analyte | Retention Time (min) | Resolution (Rs) from Previous Peak |
| pH 3.0 | Ranolazine Bis(N-Oxide) | 4.2 | - |
| Ranolazine | 4.9 | 1.1 | |
| pH 5.0 | Ranolazine Bis(N-Oxide) | 3.8 | - |
| Ranolazine | 5.1 | 1.8 | |
| pH 7.0 | Ranolazine Bis(N-Oxide) | 3.5 | - |
| Ranolazine | 5.3 | 1.6 | |
| Caption: Example data from a pH screening study, demonstrating how adjusting pH can significantly improve the resolution between Ranolazine and its Bis(N-Oxide) impurity. |
Q3: I've adjusted the pH, and resolution has improved but is still below my target (Rs < 1.5). What is my next step?
Answer: If pH optimization alone is insufficient, the next steps involve making alternative changes to the selectivity (α) of your system.
-
Change the Organic Modifier: If you are using acetonitrile, switch to methanol (or vice versa). These solvents have different chemical properties and interact differently with both the analytes and the stationary phase, which can alter elution order or improve peak spacing.[3] Methanol, being a protic solvent, is a better hydrogen-bond donor and may offer unique selectivity compared to the aprotic acetonitrile.
-
Change the Stationary Phase: Your standard C18 column may not be the optimal choice. The goal is to introduce different retention mechanisms.
-
Phenyl-Hexyl Column: This type of column can provide alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic rings present in the Ranolazine molecule.[5] This can be highly effective for separating structurally similar aromatic compounds.
-
Polar-Embedded Phase Column: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This modification makes the column more compatible with highly aqueous mobile phases and can offer different selectivity for polar compounds like the Bis(N-Oxide) impurity.[10]
-
Q4: Should I use an isocratic or gradient method for this separation?
Answer: A gradient elution is highly recommended.[11]
Causality: The Ranolazine Bis(N-Oxide) is significantly more polar than the parent drug. In an isocratic method strong enough to elute Ranolazine in a reasonable time, the Bis(N-Oxide) may elute too early, close to the void volume, with poor retention and peak shape. Conversely, an isocratic method weak enough to retain the impurity will result in a very long retention time and broad peak for Ranolazine.
A gradient method, which starts with a lower percentage of organic solvent and gradually increases, allows for good retention of the early-eluting Bis(N-Oxide) and ensures that the later-eluting Ranolazine is eluted efficiently as a sharp peak, saving time and improving sensitivity.
Q5: My resolution is close, but I need a little more separation. How can I fine-tune my gradient method?
Answer: To improve the resolution between two closely eluting peaks in a gradient, you should decrease the gradient slope during the elution window of the critical pair.[11]
Causality: A shallower gradient increases the difference in mobile phase composition experienced by the two analytes as they travel through the column. This effectively gives the stationary phase more "time" to discriminate between the two compounds, increasing the separation between them. For example, if your peaks elute between 15% and 25% acetonitrile over 2 minutes (a slope of 5%/min), try changing the gradient to go from 15% to 25% over 4 minutes (a slope of 2.5%/min).
See Protocol 2: Gradient Optimization for a practical workflow.
Systematic Troubleshooting Workflow
When faced with a separation challenge, a logical, step-by-step approach is more effective than random parameter changes. The following workflow diagram outlines a systematic process for improving the resolution of Ranolazine and its Bis(N-Oxide).
Caption: A decision-tree workflow for systematically improving peak resolution.
Detailed Experimental Protocols
Protocol 1: Mobile Phase pH Screening
Objective: To determine the optimal mobile phase pH for maximizing the selectivity (α) between Ranolazine and Ranolazine Bis(N-Oxide).
Materials:
-
HPLC System: Standard quaternary or binary LC system with UV detector.
-
Column: A robust C18 column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A1 (pH 3.0): 10 mM Ammonium Formate in water, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase A2 (pH 5.0): 10 mM Ammonium Acetate in water, pH adjusted to 5.0 with Acetic Acid.[12][13]
-
Mobile Phase A3 (pH 7.0): 10 mM Ammonium Bicarbonate in water, pH 7.0 (or phosphate buffer if compatible with your system).[14]
-
Mobile Phase B: Acetonitrile.
-
Sample: A mixed standard of Ranolazine and Ranolazine Bis(N-Oxide) in a suitable diluent (e.g., 50:50 Water:Acetonitrile).
Methodology:
-
Equilibrate the System: Equilibrate the column with Mobile Phase A1 and B using the initial gradient conditions for at least 15 column volumes.
-
Set Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm[15]
-
Injection Volume: 5 µL
-
Example Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 70% B
-
15-17 min: 70% to 90% B
-
17-19 min: Hold at 90% B
-
19-20 min: 90% to 10% B
-
20-25 min: Hold at 10% B (re-equilibration)
-
-
-
Inject Sample (pH 3.0): Perform an injection using the Mobile Phase A1/B system. Record the retention times and calculate the resolution.
-
Flush and Re-equilibrate: Thoroughly flush the system with a high percentage of organic (e.g., 80% Acetonitrile) and then water before introducing the next buffer. Equilibrate the column with the Mobile Phase A2/B system.
-
Inject Sample (pH 5.0): Repeat the injection and data analysis.
-
Flush and Re-equilibrate: Repeat the flush and equilibration steps for the Mobile Phase A3/B system.
-
Inject Sample (pH 7.0): Repeat the injection and data analysis.
-
Analyze Results: Compare the resolution values obtained at each pH and select the condition that provides the best separation (Rs ≥ 1.5).
Protocol 2: Gradient Optimization
Objective: To fine-tune the gradient slope to enhance the resolution of a closely eluting peak pair.
Prerequisites: An initial gradient method where the approximate elution times and organic percentages for the critical pair are known. Assume the peaks elute between 6 and 8 minutes, corresponding to 30-40% Acetonitrile in the initial method.
Methodology:
-
Establish Baseline: Run the initial gradient method and record the resolution.
-
Initial Gradient Segment: 5-10 min, 25% to 45% B (Slope = 4%/min).
-
-
Calculate New Segment: Design a new, shallower gradient segment around the elution window of the critical pair. The goal is to halve the slope.
-
New Gradient Segment: To maintain the same elution window, extend the time. To go from 25% to 45% B at a slope of 2%/min will now require 10 minutes.
-
-
Program the New Gradient:
-
0-5 min: Hold at 25% B.
-
5-15 min: 25% to 45% B (This is the new, shallow segment).
-
15-17 min: Ramp to 90% B (to wash the column).
-
Follow with re-equilibration steps.
-
-
Inject and Analyze: Inject the sample using the new, optimized gradient.
-
Compare Results: Calculate the resolution from the new chromatogram. It should be significantly improved compared to the baseline run. This approach trades longer run time for superior resolution.
References
- Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
- CHROMacademy. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
- Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation.
- Welch Materials, Inc. (n.d.). How to Improve the Resolution Between Two Peaks in Liquid Chromatography.
- Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- PharmaGuru. (n.d.). How To Improve Resolution In HPLC: 5 Simple Tips.
- Celik, B. et al. (2021). Stability Indicating Method Development and Validation of Ranolazine Extended Release Tablets. Acta Pharmaceutica Sciencia, 59(3).
- Guduru, S. et al. (2019, August 1). ISOLATION AND STRUCTURAL ELUCIDATION OF DEGRADATION PRODUCTS OF RANOLAZINE. International Journal of Pharmaceutical Sciences and Research, 10(8), 3763-69.
- Cogent HPLC Columns. (n.d.). Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions.
- Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
- Technology Networks. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
- Suresh Babu VV, et al. (n.d.). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Longdom Publishing.
- Chrom Tech, Inc. (n.d.). Methods for Changing Peak Resolution in HPLC.
- Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
- Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
- BOC Sciences. (n.d.). Ranolazine Bis (N-Oxide).
- Semantic Scholar. (n.d.). STABILITY INDICATING LC METHOD FOR THE DETERMINATION OF RANOLAZINE HYDROCHLORIDE IN THE BULK DRUG AND IN PHARMACEUTICAL DOSAGE FORM.
- IJPSR. (2018, November 15). isolation and structural elucidation of degradation products of ranolazine.
- Impactfactor. (2024, March 25). A Rapid, Selective and Sensitive Electrospray Ionization Assisted LC-MS Method for Ranolazine and Identification of Its Two Potential.
- Scientific Research Publishing. (2022). Method Development And Validation for determination Of N- Nitroso Ranolazine In Ranolazine Prolonged Release (Pr) Tablets 750 MG B.
- ResearchGate. (2025, March 4). Analytical Method Validation of Ranolazine tablets by RP-HPLC.
- Agilent Technologies. (2021, December 16). How Do I Choose? A guide to HPLC column selection.
- AZoM. (n.d.). HPLC Column Selection Guide to Help You Achieve the Best Separation.
- LCGC North America. (2013, October 10). The LCGC Blog: HPLC Column Selection - Are You Barking Up the Right Tree?.
- Ramanaiah, G., et al. (2012). Development and Validation of Stability Indicating RP-LC Method for Estimation of Ranolazine in Bulk and Its Pharmaceutical Formulations. American Journal of Analytical Chemistry, 3, 378-384.
- Pharmaffiliates. (n.d.). Ranolazine-impurities.
- Chemicea. (n.d.). Ranolazine Bis(N-Oxide) | CAS No- 1246816-00-1.
- Allmpus. (n.d.). Ranolazine Bis-N-Oxide.
- Analytica Chemie. (n.d.). RANOLAZINE BIS N-OXIDE |CAS NO.1246816-00-1.
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. chromtech.com [chromtech.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. moravek.com [moravek.com]
- 8. agilent.com [agilent.com]
- 9. acdlabs.com [acdlabs.com]
- 10. lcms.cz [lcms.cz]
- 11. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of Stability Indicating RP-LC Method for Estimation of Ranolazine in Bulk and Its Pharmaceutical Formulations [scirp.org]
- 14. longdom.org [longdom.org]
- 15. medipol.edu.tr [medipol.edu.tr]
Troubleshooting ion suppression effects for Ranolazine Bis(N-Oxide) in mass spectrometry
A Guide to Troubleshooting Ion Suppression Effects in Mass Spectrometry
Welcome to the technical support center for bioanalytical scientists. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting strategies for ion suppression effects encountered during the mass spectrometry analysis of Ranolazine and its metabolite, Ranolazine Bis(N-Oxide). Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the analysis of Ranolazine Bis(N-Oxide)?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, Ranolazine Bis(N-Oxide), is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This phenomenon is a significant concern because it can lead to a loss of sensitivity, poor accuracy, and a lack of reproducibility in your quantitative results.[4] In bioanalytical settings, where samples like plasma or urine are complex, endogenous components such as phospholipids, salts, and proteins are common culprits of ion suppression.[5][6][7][8] Ranolazine undergoes extensive metabolism, leading to a variety of metabolites that, along with the parent drug, need to be accurately quantified.[9][10] Ion suppression can mask the true concentration of Ranolazine Bis(N-Oxide), leading to erroneous pharmacokinetic and toxicological assessments.
Q2: How can I identify if ion suppression is affecting my Ranolazine Bis(N-Oxide) signal?
A2: A common and effective method to assess ion suppression is the post-column infusion experiment.[11][12] In this setup, a constant flow of a standard solution of Ranolazine Bis(N-Oxide) is introduced into the mass spectrometer after the analytical column. A blank matrix sample (e.g., plasma extract without the analyte) is then injected onto the column. If there is a dip in the baseline signal of your analyte at the retention time where co-eluting matrix components emerge, it indicates ion suppression.[12] Another approach is to compare the peak area of Ranolazine Bis(N-Oxide) in a neat solution versus its peak area when spiked into a prepared matrix sample at the same concentration. A significantly lower peak area in the matrix sample suggests ion suppression.[2][13]
Q3: What are the primary sources of ion suppression in a typical bioanalytical workflow for Ranolazine?
A3: The primary sources of ion suppression in bioanalysis are often endogenous components of the biological matrix.[1][5] For plasma or serum samples, phospholipids are a major contributor to ion suppression, particularly in electrospray ionization (ESI).[4][6][7][8] Other sources include salts from buffers, anticoagulants used during sample collection, and formulation excipients if analyzing a drug product.[5] The extensive metabolism of Ranolazine can also lead to a high concentration of various metabolites that may co-elute and interfere with the ionization of Ranolazine Bis(N-Oxide).[9]
Troubleshooting Guide: A Symptom-Based Approach
This section provides a structured approach to diagnosing and resolving ion suppression issues based on common symptoms observed during analysis.
Symptom 1: Poor Sensitivity and Low Signal-to-Noise for Ranolazine Bis(N-Oxide)
If you are struggling to achieve the desired limit of quantification (LOQ) for Ranolazine Bis(N-Oxide), ion suppression is a likely cause.
Step 1: Evaluate and Optimize Sample Preparation
The goal of sample preparation is to remove interfering matrix components while efficiently recovering your analyte.
-
Protein Precipitation (PPT): While simple and fast, PPT is often insufficient for removing phospholipids and other small molecules that cause ion suppression.[3][14][15] If you are using PPT, consider it a starting point and be prepared to implement more rigorous cleanup.
-
Liquid-Liquid Extraction (LLE): LLE can be more effective than PPT at removing highly polar interferences like salts.[14][15] For Ranolazine analysis, a common LLE method involves using a mixture of diethyl ether and dichloromethane.[16] Experiment with different organic solvents and pH adjustments of the aqueous phase to optimize the extraction of Ranolazine Bis(N-Oxide) while leaving interferences behind.
-
Solid-Phase Extraction (SPE): SPE offers a higher degree of selectivity and is often the most effective technique for minimizing ion suppression.[2][14][15] For a basic compound like Ranolazine and its N-oxide metabolite, a mixed-mode cation exchange SPE sorbent can be highly effective. This allows for a strong wash step to remove neutral and acidic interferences, followed by selective elution of your analytes.
Table 1: Comparison of Sample Preparation Techniques for Mitigating Ion Suppression
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Simple, fast, inexpensive. | Inefficient removal of phospholipids and salts.[3][15] | Initial screening, high-throughput analysis where some suppression is tolerable. |
| Liquid-Liquid Extraction (LLE) | Good for removing salts and some polar interferences.[15] | Can be labor-intensive, may have lower recovery for polar analytes. | Intermediate cleanup when PPT is insufficient. |
| Solid-Phase Extraction (SPE) | Highly selective, excellent for removing a wide range of interferences.[2][15] | More complex method development, higher cost per sample. | Achieving the lowest detection limits and highest data quality. |
| Phospholipid Removal Plates | Specifically designed to remove phospholipids.[8][14] | May not remove other types of interferences. | Targeted removal of a known major source of ion suppression. |
Step 2: Optimize Chromatographic Separation
The goal is to chromatographically separate Ranolazine Bis(N-Oxide) from the regions where ion-suppressing components elute.
-
Column Chemistry: A C18 column is a common starting point for Ranolazine analysis.[16] However, if co-elution with phospholipids is an issue, consider a column with a different selectivity, such as a phenyl-hexyl or an embedded polar group (EPG) column.
-
Mobile Phase Modifiers: The addition of a small amount of an acidic modifier like formic acid or ammonium acetate to the mobile phase can improve peak shape for basic analytes like Ranolazine and its metabolites.[16] This can also influence the retention of interfering compounds.
-
Gradient Elution: A well-optimized gradient can effectively separate your analyte from early-eluting salts and late-eluting hydrophobic compounds like phospholipids.[12] Ensure your gradient is long enough to allow for the elution of all matrix components before the next injection.
Symptom 2: Inconsistent and Irreproducible Results
High variability in your quality control samples or between different batches of matrix is a strong indicator of variable ion suppression.
Step 1: Employ a Stable Isotope-Labeled Internal Standard (SIL-IS)
The use of a SIL-IS is the most effective way to compensate for ion suppression.[5] A SIL-IS for Ranolazine Bis(N-Oxide) will have the same physicochemical properties and chromatographic behavior as the analyte. Therefore, it will experience the same degree of ion suppression, allowing for accurate correction of the analyte signal.
Step 2: Assess Matrix-to-Matrix Variability
Even with a robust method, different lots of biological matrix can exhibit varying degrees of ion suppression. It is crucial to evaluate your method using multiple sources of blank matrix during validation to ensure its ruggedness.[17]
Step 3: Dilute the Sample
If sensitivity allows, diluting the sample with the initial mobile phase can reduce the concentration of interfering matrix components and thereby lessen the ion suppression effect.[11][13]
Experimental Workflow and Visualization
Workflow for Investigating and Mitigating Ion Suppression
The following diagram illustrates a systematic approach to troubleshooting ion suppression.
Caption: A systematic workflow for diagnosing and mitigating ion suppression.
Mechanism of Ion Suppression in ESI
The following diagram illustrates the competition for ionization in the electrospray droplet.
Caption: Competition for charge in the ESI droplet leading to ion suppression.
By following this guide, you will be better equipped to identify, troubleshoot, and mitigate ion suppression effects in your mass spectrometry analysis of Ranolazine Bis(N-Oxide), leading to more accurate and reliable data.
References
-
The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry. PubMed. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH. [Link]
-
An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online. [Link]
-
Ion suppression; A critical review on causes, evaluation, prevention and applications. ResearchGate. [Link]
-
What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?. ResearchGate. [Link]
-
Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. ACS Publications. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]
-
Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH. [Link]
-
Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. ResearchGate. [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]
-
Estimation of ranolazine and eleven phase I metabolites in human plasma by liquid chromatography-atmospheric pressure chemical ionisation mass spectrometry with selected-ion monitoring. PubMed. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Chromatography Online. [Link]
-
HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. PMC - NIH. [Link]
-
Determination of Ranolazine in Human Plasma by Liquid Chromatographic–Tandem Mass Spectrometric Assay. Journal of Chromatographic Science. [Link]
-
Troubleshooting ion suppression in LC–MS analysis. YouTube. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Ion suppression (mass spectrometry). Wikipedia. [Link]
Sources
- 1. droracle.ai [droracle.ai]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.cn]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estimation of ranolazine and eleven phase I metabolites in human plasma by liquid chromatography-atmospheric pressure chemical ionisation mass spectrometry with selected-ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. pubs.acs.org [pubs.acs.org]
How to prevent degradation of Ranolazine Bis(N-Oxide) during sample storage
Technical Support Center: Ranolazine Bis(N--Oxide) Sample Stability
Introduction
Welcome to the technical support guide for Ranolazine Bis(N-Oxide). Ranolazine is an anti-anginal medication that is extensively metabolized in the body, primarily by CYP3A and to a lesser extent, CYP2D6 enzymes.[1][2][3][4][5] One of its oxidative metabolites is Ranolazine Bis(N-Oxide).[6][7] As with many N-oxide compounds, Ranolazine Bis(N-Oxide) is susceptible to degradation, particularly in vitro during sample storage and processing. This instability can lead to a significant underestimation of its concentration in pharmacokinetic and metabolic studies.
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and best practices to prevent the degradation of Ranolazine Bis(N-Oxide) in biological samples. Our goal is to ensure the integrity and accuracy of your experimental data through scientifically grounded protocols and expert insights.
Technical FAQ & Troubleshooting Guide
This section addresses common questions and challenges encountered during the handling and storage of samples containing Ranolazine Bis(N-Oxide).
Q1: What is Ranolazine Bis(N-Oxide) and why is it prone to degradation?
Ranolazine Bis(N-Oxide) is a metabolite of Ranolazine where both nitrogen atoms in the piperazine ring have been oxidized.[6][7][8] The N-oxide functional group (N⁺-O⁻) is highly polar and can be chemically reactive.[9][10] The primary degradation pathway for N-oxides is chemical or enzymatic reduction back to the parent tertiary amine (in this case, Ranolazine or a mono-N-oxide intermediate). This reduction can be initiated by various endogenous and exogenous factors present in the sample matrix or introduced during handling.[11][12]
Q2: What are the primary factors that cause the degradation of Ranolazine Bis(N-Oxide) in stored samples?
The stability of N-oxide compounds is influenced by several key factors.[13] Understanding these is critical to preventing degradation.
-
Temperature: Elevated temperatures accelerate the rate of chemical and enzymatic reactions, leading to faster degradation.[13] While N-oxides are generally stable at room temperature, long-term stability requires colder conditions.[9]
-
pH: The stability of N-oxides can be pH-dependent. Acidic conditions, in particular, may promote reduction or other rearrangement reactions.[9][11]
-
Light Exposure: Photodegradation can be a concern for many analytes. It is a standard best practice to protect all pharmaceutical samples and standards from light.[13][14][15]
-
Presence of Reducing Agents: Biological matrices like plasma or tissue homogenates contain endogenous reducing agents (e.g., thiols, ascorbic acid) and enzymes (e.g., cytochrome P450 reductases) that can chemically or enzymatically reduce the N-oxide back to the parent amine.[9][11][12]
-
Matrix Effects: The biological matrix itself is a complex environment. Components within plasma, urine, or tissue homogenates can catalyze degradation.[11]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can disrupt cellular structures, releasing enzymes and other components that may degrade sensitive analytes like Ranolazine Bis(N-Oxide).[11]
Table 1: Summary of Factors Inducing Degradation and Recommended Mitigation Strategies
| Factor | Mechanism of Degradation | Mitigation Strategy |
| High Temperature | Increases the rate of chemical and enzymatic reduction. | Store samples at ultra-low temperatures (-80°C) for long-term storage. Use controlled cooling for short-term storage (2-8°C).[16] |
| Acidic or Alkaline pH | Can catalyze hydrolysis or reduction of the N-oxide bond.[9][11] | Maintain sample pH near neutral (pH 6-8). Use buffered collection tubes or adjust pH post-collection if necessary. |
| Light (UV/Visible) | Photodegradation can break chemical bonds.[13] | Use amber or opaque collection and storage vials. Minimize exposure to ambient light during handling.[14][16] |
| Reducing Agents | Chemical or enzymatic reduction of N⁺-O⁻ to N. | Minimize processing time at room temperature. Consider the addition of specific enzyme inhibitors if enzymatic reduction is suspected. |
| Freeze-Thaw Cycles | Physical stress and release of degradative enzymes.[11] | Aliquot samples into single-use volumes immediately after processing to avoid the need for repeated thawing. |
Q3: What are the ideal temperature and storage conditions for samples?
Adherence to proper storage temperature is the most critical factor in preserving the integrity of Ranolazine Bis(N-Oxide). General guidelines for pharmaceutical reference standards and samples should be followed.[14][15][17]
-
Short-Term Storage (≤ 24 hours): Samples should be stored in a refrigerator at 2°C to 8°C .[16] This slows down most enzymatic processes and chemical reactions.
-
Long-Term Storage (> 24 hours): For long-term stability, samples must be stored in an ultra-low temperature freezer at -80°C . This temperature effectively halts biological activity and minimizes chemical degradation over extended periods.
-
Handling During Use: When a frozen sample is needed, it should be allowed to thaw completely at room temperature or in a controlled cold environment (e.g., refrigerator).[14][16] After use, any remaining sample should not be refrozen unless absolutely necessary. It is highly recommended to aliquot samples into smaller, single-use tubes after initial collection and processing to avoid freeze-thaw cycles.[11]
Table 2: Recommended Storage Conditions
| Duration | Condition | Temperature | Rationale |
| Processing | On wet ice / cooling block | ~4°C | Minimizes enzymatic activity during handling. |
| Short-Term | Refrigerator | 2°C to 8°C | Slows degradation for up to 24 hours.[16] |
| Long-Term | Ultra-Low Freezer | -70°C to -80°C | Halts biological processes for maximum stability. |
| Shipping | On dry ice | ≤ -78.5°C | Maintains sample integrity during transit. |
Experimental Protocols & Methodologies
Protocol 1: Recommended Procedure for Plasma Sample Collection and Processing
This protocol is designed to minimize pre-analytical sources of degradation from the moment of collection.
Materials:
-
Anticoagulant collection tubes (e.g., K₂EDTA), pre-chilled.
-
Amber or opaque polypropylene cryovials for storage.
-
Refrigerated centrifuge.
-
Pipettes and sterile tips.
-
Wet ice bucket.
Procedure:
-
Collection: Draw whole blood into pre-chilled K₂EDTA tubes. Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Immediate Cooling: Place the collection tube immediately on wet ice. Do not allow the sample to sit at room temperature.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 15 minutes in a refrigerated centrifuge set to 4°C.
-
Plasma Separation: Immediately after centrifugation, carefully aspirate the supernatant (plasma) using a clean pipette, avoiding disturbance of the buffy coat and red blood cells.
-
Aliquoting: Transfer the plasma into pre-labeled, amber polypropylene cryovials. It is critical to create multiple, single-use aliquots to prevent future freeze-thaw cycles.
-
Storage: Immediately place the aliquots into a -80°C freezer for long-term storage.
Protocol 2: Confirmatory Test for N-Oxide Degradation using Chemical Reduction
If you suspect your samples have degraded or wish to confirm the identity of an N-oxide metabolite peak in your chromatogram, a selective chemical reduction can be performed.[11] Titanium(III) chloride (TiCl₃) is an effective reagent for reducing N-oxides to their parent amines without affecting other common oxidized groups like sulfoxides.[12]
Materials:
-
Sample aliquot suspected to contain Ranolazine Bis(N-Oxide).
-
Titanium(III) chloride solution (e.g., 15% in HCl).
-
Analytical method (e.g., LC-MS/MS) capable of quantifying both Ranolazine and Ranolazine Bis(N-Oxide).[18][19][20][21]
-
Control sample (untreated aliquot).
Procedure:
-
Sample Preparation: Prepare two identical aliquots of the sample extract (post-protein precipitation or SPE). One will be the "Control," and the other will be the "Reduced Sample."
-
Reduction Reaction: To the "Reduced Sample," add a small volume of TiCl₃ solution. The exact amount should be optimized but start with a 1:100 v/v ratio (e.g., 1 µL TiCl₃ to 100 µL sample extract). Vortex briefly.
-
Incubation: Allow the reaction to proceed at room temperature for 10-15 minutes.
-
Analysis: Analyze both the "Control" and the "Reduced Sample" using your validated LC-MS/MS method.
-
Interpretation: Compare the chromatograms. In the "Reduced Sample," you should observe a significant decrease in the peak area for Ranolazine Bis(N-Oxide) and a corresponding increase in the peak area for Ranolazine (or its mono-N-oxide intermediate). This confirms the identity of the N-oxide and can indicate the extent of potential degradation if the parent compound is detected in the control.[11][12]
Visualizations
Degradation Pathway and Influencing Factors
The following diagram illustrates the potential reduction of Ranolazine Bis(N-Oxide) back to its parent compound, highlighting the key factors that accelerate this process.
Caption: Factors promoting the reductive degradation of Ranolazine Bis(N-Oxide).
Recommended Sample Handling Workflow
This workflow provides a visual guide to the best practices for sample handling to ensure analyte stability.
Caption: Recommended workflow for collecting and processing biological samples.
References
-
U.S. Food and Drug Administration. (n.d.). RANEXA (ranolazine) extended-release tablets - accessdata.fda.gov. Retrieved from [Link]
-
Patel, K., & Gupta, V. (2025). Ranolazine - StatPearls - NCBI Bookshelf. StatPearls Publishing. Retrieved from [Link]
-
Jerling, M. (2006). Clinical pharmacokinetics of ranolazine. Clinical Pharmacokinetics, 45(5), 469-491. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Ranexa - accessdata.fda.gov. Retrieved from [Link]
-
Choudhary, A. (2012). Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. Pharmaguideline. Retrieved from [Link]
-
Jerling, M. (2006). Clinical Pharmacokinetics of Ranolazine. ResearchGate. Retrieved from [Link]
-
PharmaGuideHub. (2024). PROCUREMENT, HANDLING, STORAGE AND DESTRUCTION OF REFERENCE STANDARDS. Retrieved from [Link]
-
Q1 Scientific. (2020). Storage of Reference and Retain Pharmaceutical Samples. Retrieved from [Link]
-
S. N. H. Shah, et al. (2013). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 56(19), 7475-7491. Retrieved from [Link]
-
Ramanaiah, G., et al. (2012). Development and Validation of Stability Indicating RP-LC Method for Estimation of Ranolazine in Bulk and Its Pharmaceutical Formulations. Scientific Research Publishing. Retrieved from [Link]
-
Patel, D. (2017). Ranolazine: A Review on Analytical Method and Its Determination in Synthetic Mixture. Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ranolazine. PubChem. Retrieved from [Link]
-
Kumar, B., et al. (2018). Isolation and structural elucidation of degradation products of ranolazine. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Rhaman, A., et al. (2018). A REVIEW ON ANALYTICAL METHOD DEVELOPMENT AND DETERMINATION OF RANOLAZINE IN SYNTHETIC MIXTURE. Dibrugarh University. Retrieved from [Link]
-
Kamil, N. A. A., et al. (2022). Derivative Spectrophotometric Methods for the Analysis and Stability Studies of Ranolazine in Bulk and Dosage Forms. DergiPark. Retrieved from [Link]
-
Zhang, H., et al. (2009). Determination of Ranolazine in Human Plasma by Liquid Chromatographic–Tandem Mass Spectrometric Assay. Journal of Chromatographic Science, 47(1), 59-62. Retrieved from [Link]
-
MRIGlobal. (n.d.). Four Keys to Reference Standard Management. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Schematic presentation of Ranolazine synthesis; (B) blend.... Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2019). ISOLATION AND STRUCTURAL ELUCIDATION OF DEGRADATION PRODUCTS OF RANOLAZINE. Retrieved from [Link]
-
Arcinova. (2025). Top 5 Factors Affecting Chemical Stability. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Ranexa, INN-ranolazine. Retrieved from [Link]
-
Dalvie, D., et al. (2002). Selective reduction of N-oxides to amines: Application to drug metabolism. ResearchGate. Retrieved from [Link]
-
Herron, W. J., et al. (1996). The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 1039-1048. Retrieved from [Link]
-
S. N. H. Shah, et al. (2013). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Retrieved from [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. ijpsr.com [ijpsr.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 14. Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards | Pharmaguideline [pharmaguideline.com]
- 15. usp.org [usp.org]
- 16. PROCUREMENT, HANDLING, STORAGE AND DESTRUCTION OF REFERENCE STANDARDS – PharmaGuideHub [pharmaguidehub.com]
- 17. mriglobal.org [mriglobal.org]
- 18. Development and Validation of Stability Indicating RP-LC Method for Estimation of Ranolazine in Bulk and Its Pharmaceutical Formulations [scirp.org]
- 19. ajpaonline.com [ajpaonline.com]
- 20. oldweb.dibru.ac.in [oldweb.dibru.ac.in]
- 21. academic.oup.com [academic.oup.com]
Addressing matrix effects in the analysis of Ranolazine Bis(N-Oxide)
Technical Support Center: Analysis of Ranolazine Bis(N-Oxide)
Welcome to the technical support center for the bioanalysis of Ranolazine Bis(N-Oxide). This guide is designed for researchers, scientists, and drug development professionals actively engaged in the quantitative analysis of this key metabolite. Ranolazine Bis(N-Oxide) is a polar metabolite of Ranolazine, and its accurate quantification in biological matrices like plasma is frequently complicated by a phenomenon known as the "matrix effect."
This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, mitigate, and overcome these analytical challenges. Our approach is built on explaining the causal relationships behind experimental observations and providing robust, self-validating protocols.
Section 1: Foundational FAQs
This section addresses common high-level questions regarding the analysis of Ranolazine Bis(N-Oxide) and the nature of matrix effects.
Q1: What is Ranolazine Bis(N-Oxide) and why is its analysis challenging?
Ranolazine is an anti-anginal drug that is extensively metabolized in the body[1][2]. Ranolazine Bis(N-Oxide) is one of its major metabolites. As a highly polar N-oxide compound, it presents a significant challenge in typical reversed-phase liquid chromatography (LC) methods. It often elutes early in the chromatographic run, close to the solvent front, where it is most susceptible to co-eluting endogenous components from the biological matrix (e.g., plasma, urine). These co-eluting components are the primary cause of matrix effects.
Q2: What exactly is a "matrix effect" in LC-MS/MS analysis?
A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix[3][4]. In electrospray ionization (ESI), which is commonly used for this type of analysis, the analyte and matrix components compete for charge on the surface of evaporating droplets in the ion source[5][6]. This competition can lead to:
-
Ion Suppression: A decrease in the analyte's signal intensity, leading to poor sensitivity and potentially false-negative results. This is the most common manifestation of matrix effects.
-
Ion Enhancement: An increase in the analyte's signal intensity, which can lead to erroneously high quantification results.
Matrix effects are a major concern in bioanalysis because they can severely compromise the accuracy, precision, and reproducibility of the method[3][7].
Q3: Why is Ranolazine Bis(N-Oxide) particularly susceptible to ion suppression?
The susceptibility of Ranolazine Bis(N-Oxide) stems from two main factors:
-
High Polarity: Its polar nature causes it to elute very early in standard reversed-phase chromatography. This region of the chromatogram is often heavily contaminated with endogenous polar interferences, such as phospholipids from plasma, which are notorious for causing ion suppression[5].
-
Ionization Mechanism: As an N-oxide, its ionization efficiency in ESI can be easily influenced by changes in the local chemical environment within the ESI source, which is dictated by the co-eluting matrix components.
Section 2: Troubleshooting Guide - Diagnosis & Mitigation
This section provides practical, Q&A-formatted solutions to specific problems encountered during method development and sample analysis.
Q4: My signal for Ranolazine Bis(N-Oxide) is strong in a pure solvent, but it's very low or undetectable when I analyze spiked plasma samples. What is the first step to diagnose this?
This is a classic sign of severe ion suppression. The most direct way to diagnose and visualize this is by performing a Post-Column Infusion (PCI) experiment .
A PCI experiment allows you to map the regions of ion suppression or enhancement across your entire chromatographic gradient.[8][9][10] By understanding where the suppression occurs, you can adjust your chromatography to move your analyte's peak away from these zones.
-
Causality: The PCI experiment works by introducing a constant flow of your analyte (Ranolazine Bis(N-Oxide) in this case) into the mobile phase after the analytical column but before the mass spectrometer's ion source[4][11]. When you inject a blank, extracted matrix sample, any dip in the constant signal of your analyte corresponds to a region where co-eluting matrix components are suppressing its ionization.
Protocol 1: Post-Column Infusion (PCI) Experiment
Objective: To qualitatively assess and identify retention times where matrix components cause ion suppression or enhancement.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
Standard solution of Ranolazine Bis(N-Oxide) (e.g., 100 ng/mL in mobile phase)
-
Blank, extracted biological matrix (e.g., plasma processed via protein precipitation)
-
Reagent blank (extraction solvent)
Procedure:
-
System Setup:
-
Connect the LC outlet to one inlet of a tee-union.
-
Connect the syringe pump, containing the analyte standard solution, to the second inlet of the tee-union.
-
Connect the outlet of the tee-union to the MS ion source.
-
-
Infusion: Begin infusing the Ranolazine Bis(N-Oxide) standard solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
MS Monitoring: Set the mass spectrometer to monitor the MRM transition for Ranolazine Bis(N-Oxide) (see Table 1). You should observe a stable, continuous signal.
-
Injection 1 (Reagent Blank): Inject the reagent blank. The signal should remain stable, establishing your baseline.
-
Injection 2 (Extracted Blank Matrix): Inject the blank, extracted plasma sample.
-
Data Analysis: Monitor the signal for the infused analyte.
-
A dip or drop in the signal indicates a region of ion suppression .
-
A rise in the signal indicates a region of ion enhancement .
-
Correlate the time of these events with the chromatogram to identify problematic retention time windows.
-
Q5: My PCI experiment confirmed significant ion suppression at the retention time of my analyte. What are my options to fix this?
You have two primary strategies: (1) Improve the chromatographic separation to move the analyte away from the interference, or (2) Implement a more effective sample cleanup procedure to remove the interfering components.
Strategy 1: Chromatographic Optimization
-
Switch to HILIC: For a highly polar compound like Ranolazine Bis(N-Oxide), Hydrophilic Interaction Liquid Chromatography (HILIC) is often a superior alternative to reversed-phase. In HILIC, polar analytes are more strongly retained and elute later, separating them from the early-eluting phospholipids and salts that cause suppression.
-
Modify Mobile Phase: Adjusting the pH or using different additives in your mobile phase can alter the retention of both the analyte and the matrix components.
-
Use a Divert Valve: Program the divert valve to send the early, unretained portion of the eluent (containing salts and many interferences) to waste instead of the MS source[8].
Strategy 2: Enhanced Sample Preparation Simple protein precipitation (PPT) is often insufficient for removing phospholipids[12]. Consider these more selective techniques:
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Optimizing the pH and solvent polarity is key to selectively extracting the analyte while leaving interferences behind. Methods for the parent drug, Ranolazine, have successfully used LLE.[13]
-
Solid-Phase Extraction (SPE): SPE is a powerful tool for isolating analytes from complex matrices[14][15]. For a polar metabolite, a mixed-mode or hydrophilic interaction SPE sorbent can be highly effective. This allows for strong retention of the polar analyte while allowing less polar interferences like phospholipids to be washed away.
The following diagram illustrates the decision-making process for addressing matrix effects.
Caption: Workflow for diagnosing and mitigating matrix effects.
Q6: I'm using an internal standard, but my results are still not reproducible. Why isn't it correcting for the matrix effect?
This is a critical issue that often points to an inappropriate choice of internal standard (IS). For an IS to effectively compensate for matrix effects, it must be affected by suppression or enhancement in the exact same way as the analyte.[7][16]
The ideal IS, often called the "gold standard," is a Stable Isotope-Labeled (SIL) version of the analyte (e.g., Ranolazine Bis(N-Oxide)-d4)[17][18][19].
-
Causality: A SIL-IS is chemically identical to the analyte and will therefore have the same chromatographic retention time and the same ionization efficiency. It co-elutes perfectly with the analyte, experiencing the exact same matrix effect at the exact same time[7]. Because the MS can differentiate them by mass, the ratio of analyte to IS remains constant even if the absolute signal of both is suppressed.
If a SIL-IS is not available, a structural analog may be used, but with caution. If the analog has a different retention time, it will not experience the same matrix effect and cannot provide reliable correction.[7][18]
The diagram below illustrates why co-elution is critical for an internal standard.
Caption: Co-elution of a SIL-IS ensures it experiences the same matrix effect as the analyte.
Section 3: Data & Protocols
This section provides key quantitative data and a comparative protocol for evaluating sample preparation techniques.
Table 1: Mass Spectrometric Parameters for Ranolazine & Metabolite
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Ranolazine | 428.2 | 279.5 | Positive |
| Ranolazine Bis(N-Oxide) | [Typically requires optimization] | [Typically requires optimization] | Positive |
| Ranolazine Analog IS | 448.3 | 285.2 | Positive |
Note: The exact m/z for Ranolazine Bis(N-Oxide) should be determined experimentally via infusion and optimization. The values for Ranolazine and an analog IS are provided for reference from published methods.[20]
Protocol 2: Quantitative Assessment of Matrix Effect Factor (MEF)
Objective: To quantitatively compare the effectiveness of different sample preparation techniques by calculating the matrix effect factor.
Concept: The matrix effect factor is calculated by comparing the peak area of an analyte spiked into a blank extracted matrix with the peak area of the analyte in a clean solvent[3]. A value of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and IS into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank plasma using the chosen method (e.g., PPT, LLE, or SPE). Spike the analyte and IS into the final dried extract before reconstitution.
-
Set C (Spiked Sample): Spike the analyte and IS into blank plasma before extraction. Process through the chosen method.
-
-
Analyze all samples by LC-MS/MS.
-
Calculations:
-
Matrix Effect Factor (MEF): MEF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
Recovery (RE): RE = (Mean Peak Area of Set C) / (Mean Peak Area of Set B) * 100%
-
Process Efficiency (PE): PE = (Mean Peak Area of Set C) / (Mean Peak Area of Set A) * 100%
-
Interpretation: The goal is to find a sample preparation method that yields an MEF value as close to 1 as possible, while maintaining high recovery.
Table 2: Example Comparison of Sample Cleanup Techniques
| Preparation Method | Matrix Effect Factor (MEF) | Recovery (RE) | Overall Process Efficiency (PE) |
| Protein Precipitation (PPT) | 0.35 (Severe Suppression) | 95% | 33% |
| Liquid-Liquid Extraction (LLE) | 0.78 (Moderate Suppression) | 82% | 64% |
| Solid-Phase Extraction (SPE) | 0.96 (Minimal Effect) | 88% | 85% |
This table presents illustrative data showing how SPE can significantly reduce matrix effects compared to simpler methods, leading to the highest overall process efficiency.
By systematically diagnosing the issue with tools like post-column infusion and then quantitatively evaluating solutions, you can develop a robust, accurate, and reliable method for the analysis of Ranolazine Bis(N-Oxide), ensuring the integrity of your pharmacokinetic and drug metabolism data.
References
-
Mylott, W. R., Jr. (n.d.). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis Zone. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]
-
Flarakos, T., & Youhnovski, N. (2018). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Journal of the American Society for Mass Spectrometry, 29(12), 2353–2364. Available at: [Link]
-
Sultana, N., Arayne, M. S., & Shafi, N. (2010). Determination of Ranolazine in Human Plasma by Liquid Chromatographic–Tandem Mass Spectrometric Assay. Journal of Chromatographic Science, 48(1), 43-47. Available at: [Link]
-
KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved from [Link]
-
D, S., & P, D. (2011). A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis by different Sample Extraction Techniques. Journal of Bioanalysis & Biomedicine, 3(5), 108-114. Available at: [Link]
-
BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]
-
Patel, D., et al. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 28(7). Available at: [Link]
-
León, N., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Analytical Chemistry, 94(18), 6543–6548. Available at: [Link]
-
Tian, L., et al. (2008). Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1461-1465. Available at: [Link]
-
Kruve, A., et al. (2008). Combating matrix effects in LC/ESI/MS: The extrapolative dilution approach. Analytica Chimica Acta, 627(1), 71-78. Available at: [Link]
-
Mei, H., et al. (2015). Matrix Effects and Application of Matrix Effect Factor. In Mass Spectrometry for the Analysis of Pesticide Residues and their Metabolites. John Wiley & Sons. Available at: [Link]
-
van der Nagel, B. H. C., et al. (2020). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry, 31(7), 1508–1516. Available at: [Link]
-
Luo, Y., et al. (2022). Stereoselective quantitative analysis of ranolazine in plasma and tissue samples: application in pharmacokinetics and tissue distribution studies. New Journal of Chemistry, 46(35), 16547-16555. Available at: [Link]
-
León, N., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. ACS Publications. Available at: [Link]
-
Gonzalez-Riano, C., et al. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. Talanta, 257, 124355. Available at: [Link]
-
MDPI. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Available at: [Link]
-
Impact Factor. (2023). Ranolazine Quantification in Human Plasma: A QbD-Guided LC-MS Method Development and Validation. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Stereoselective quantitative analysis of ranolazine in plasma and tissue samples: application in pharmacokinetics and tissue distribution studies. Retrieved from [Link]
-
MetwareBio. (n.d.). Metabolomics Sample Extraction. Retrieved from [Link]
-
ResearchGate. (2022). Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)?. Retrieved from [Link]
-
Gkeka, P., et al. (2020). Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome. Metabolites, 10(12), 498. Available at: [Link]
-
Journal of Applied Pharmaceutical Science. (2011). Development of Sustain Release Matrix Tablet of Ranolazine Based on Methocel K4M CR. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (2009). Design and Characterization of Extended Release Ranolazine Matrix Tablet. Retrieved from [Link]
-
ResearchGate. (2014). Formulation and evaluation of Ranolazine sustained release matrix tablets using Eudragit and HPMC. Retrieved from [Link]
-
Dibrugarh University. (n.d.). A REVIEW ON ANALYTICAL METHOD DEVELOPMENT AND DETERMINATION OF RANOLAZINE IN SYNTHETIC MIXTURE. Retrieved from [Link]
-
ResearchGate. (2025). Analytical Method Validation of Ranolazine tablets by RP-HPLC. Retrieved from [Link]
Sources
- 1. japsonline.com [japsonline.com]
- 2. oldweb.dibru.ac.in [oldweb.dibru.ac.in]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. nebiolab.com [nebiolab.com]
- 17. bioanalysis-zone.com [bioanalysis-zone.com]
- 18. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Sensitivity of Ranolazine Bis(N-Oxide) Detection
Welcome to the technical support center dedicated to overcoming the challenges associated with the detection of Ranolazine Bis(N-Oxide). This guide is designed for researchers, scientists, and drug development professionals actively engaged in the bioanalysis of ranolazine and its metabolites. Here, we synthesize field-proven insights with established scientific principles to provide you with robust troubleshooting strategies and a comprehensive understanding of the underlying analytical intricacies.
Introduction: The Challenge of Ranolazine Bis(N-Oxide) Detection
Ranolazine is an anti-anginal medication extensively metabolized in the liver, primarily by CYP3A4 and to a lesser extent by CYP2D6 enzymes.[1][2][3][4] This extensive metabolism leads to the formation of numerous metabolites, with over 40 identified in plasma and more than 100 in urine.[4] Among these, N-oxide metabolites, such as Ranolazine Bis(N-Oxide), present unique analytical challenges.
N-oxide metabolites are known for their potential instability, often reverting to the parent drug during sample collection, preparation, and analysis.[5] This inherent instability can lead to an underestimation of the metabolite concentration and an overestimation of the parent drug, compromising the accuracy of pharmacokinetic and toxicokinetic assessments. Enhancing the sensitivity and ensuring the stability of Ranolazine Bis(N-Oxide) during bioanalysis is therefore critical for a comprehensive understanding of ranolazine's disposition.
This guide provides a structured approach to troubleshooting common issues and enhancing the sensitivity of Ranolazine Bis(N-Oxide) detection, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), the most widely used technique for this purpose.[6][7]
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Sample Handling and Stability
Question 1: I am observing unexpectedly low concentrations of Ranolazine Bis(N-Oxide) in my plasma samples. What could be the cause?
Answer: The primary suspect for low recovery of Ranolazine Bis(N-Oxide) is its degradation back to the parent ranolazine. N-oxide metabolites are notoriously unstable and can be influenced by several factors during sample handling and storage.[5]
Troubleshooting Steps:
-
Evaluate Sample Collection and Processing Conditions:
-
Anticoagulant Choice: While not extensively documented for ranolazine specifically, the choice of anticoagulant can influence metabolite stability. It is advisable to test different anticoagulants (e.g., EDTA, heparin, citrate) during method development to identify the one that best preserves Ranolazine Bis(N-Oxide).
-
Temperature: Process blood samples to plasma as quickly as possible and at reduced temperatures (e.g., on ice). Promptly freeze plasma samples at -70°C or lower for long-term storage.
-
Hemolysis: Hemolyzed plasma can exacerbate the degradation of N-oxide metabolites.[8] During method validation, it is crucial to assess the stability of Ranolazine Bis(N-Oxide) in hemolyzed plasma to understand and mitigate this potential issue.[8]
-
-
Assess Freeze-Thaw Stability:
-
N-oxide metabolites can degrade with repeated freeze-thaw cycles.[9] It is a regulatory expectation to evaluate the stability of your analyte through a minimum of three freeze-thaw cycles. If instability is observed, aliquot samples upon collection to minimize the number of times they are thawed.
-
-
Investigate Bench-Top Stability:
-
Determine the stability of Ranolazine Bis(N-Oxide) in the sample matrix at room temperature. This will inform the maximum time samples can be left on the bench during preparation. If instability is a concern, perform all sample preparation steps on ice.
-
Sample Preparation and Extraction
Question 2: My extraction recovery for Ranolazine Bis(N-Oxide) is inconsistent. How can I improve this?
Answer: Inconsistent recovery is often linked to the extraction technique and the solvents used. The goal is to efficiently isolate the analyte from the matrix while minimizing its degradation.
Troubleshooting Steps:
-
Optimize Protein Precipitation (PPT):
-
Solvent Selection: While methanol is a common PPT solvent, it has been shown to cause significant conversion of some N-oxides back to the parent drug in hemolyzed plasma.[8] Acetonitrile may offer better stability for N-oxide metabolites.[8] It is recommended to compare the recovery and stability of Ranolazine Bis(N-Oxide) using different organic solvents (e.g., acetonitrile, methanol, acetone) and various ratios of solvent to plasma.
-
Temperature: Perform the precipitation at low temperatures (e.g., in an ice bath) to minimize potential degradation.
-
-
Consider Liquid-Liquid Extraction (LLE):
-
Solvent System: LLE can offer cleaner extracts than PPT. Experiment with a range of organic solvents of varying polarities (e.g., ethyl acetate, methyl tert-butyl ether (MTBE), dichloromethane) to find the optimal system for Ranolazine Bis(N-Oxide) extraction. The choice of extraction solvent can significantly impact the stability of N-oxides.[8]
-
pH Adjustment: The extraction efficiency of Ranolazine Bis(N-Oxide) will be dependent on the pH of the aqueous phase. Since it is an N-oxide, its basicity will be different from the parent drug. Systematically evaluate a range of pH values to maximize its partitioning into the organic phase.
-
-
Explore Solid-Phase Extraction (SPE):
-
Sorbent Selection: SPE can provide the cleanest extracts and the highest concentration factors. For a molecule like Ranolazine Bis(N-Oxide), consider mixed-mode cation exchange cartridges, which can retain the analyte based on both its polarity and charge.
-
Elution Solvent: Carefully optimize the elution solvent to ensure complete recovery of the analyte from the SPE cartridge. A small percentage of a volatile acid or base in the elution solvent may be necessary to disrupt the ionic interactions with the sorbent.
-
LC-MS/MS Method Development
Question 3: I am struggling to achieve the desired sensitivity (Lower Limit of Quantification - LLOQ) for Ranolazine Bis(N-Oxide). What parameters should I focus on?
Answer: Achieving a low LLOQ requires a systematic optimization of both the chromatographic separation and the mass spectrometric detection.
Troubleshooting Steps:
-
Chromatographic Optimization:
-
Column Chemistry: The choice of stationary phase is critical. A C18 column is a good starting point, but consider evaluating other chemistries, such as phenyl-hexyl or embedded polar group (EPG) columns, which may offer different selectivity for the polar N-oxide metabolite.
-
Mobile Phase Composition:
-
pH: The pH of the mobile phase will affect the retention and peak shape of Ranolazine Bis(N-Oxide). Since it is a basic compound, a mobile phase with a slightly acidic pH (e.g., using formic acid or ammonium formate) is often a good starting point to promote protonation and good peak shape.
-
Organic Modifier: Compare methanol and acetonitrile as the organic modifier. Acetonitrile often provides sharper peaks and lower backpressure.
-
-
Gradient Elution: A well-optimized gradient elution is crucial to separate Ranolazine Bis(N-Oxide) from the parent drug, other metabolites, and endogenous matrix components, which can cause ion suppression.
-
-
Mass Spectrometry Optimization:
-
Ionization Source: Electrospray ionization (ESI) in positive mode is typically used for the analysis of ranolazine and its metabolites.[9][10] It is considered a "soft" ionization technique, which is important for minimizing in-source degradation of labile metabolites like N-oxides.[5]
-
MRM Transitions: The selection of precursor and product ions for Multiple Reaction Monitoring (MRM) is paramount for sensitivity and selectivity.
-
Precursor Ion: This will be the protonated molecule, [M+H]+. For Ranolazine Bis(N-Oxide) (C24H33N3O6), the molecular weight is 459.54 g/mol , so the precursor ion will be m/z 460.5.[][12][13][14]
-
Product Ions: Infuse a standard solution of Ranolazine Bis(N-Oxide) directly into the mass spectrometer to identify the most abundant and stable product ions. It is crucial to select product ions that are specific to the metabolite and provide a clean signal. A common fragmentation pathway for N-oxides can involve the loss of an oxygen atom ([M+H-O]+) or water ([M+H-H2O]+).[15]
-
-
Source Parameters: Systematically optimize all source parameters, including capillary voltage, source temperature, and gas flows (nebulizing and drying gases), to maximize the signal for Ranolazine Bis(N-Oxide). High source temperatures should be avoided as they can cause thermal degradation of N-oxide metabolites.[5]
-
Question 4: I am observing a peak at the retention time of Ranolazine Bis(N-Oxide) in my blank matrix samples. What could be the issue?
Answer: This is likely due to carryover from previous injections or contamination of your LC-MS system.
Troubleshooting Steps:
-
Optimize Autosampler Wash:
-
Use a strong wash solution in your autosampler. A mixture of organic solvent (e.g., acetonitrile or methanol) and water, sometimes with a small amount of acid or base, can be effective. Ensure the wash volume is sufficient to clean the injection needle and port thoroughly.
-
-
Implement a High-Organic Wash Step in Your Gradient:
-
At the end of each analytical run, include a step with a high percentage of organic solvent in your gradient to elute any strongly retained compounds from the column.
-
-
Check for System Contamination:
-
If the issue persists, you may have contamination in your LC system. Systematically flush the entire system, including the autosampler, pump, and column, with appropriate cleaning solutions.
-
Data Interpretation and Validation
Question 5: How can I be sure that the signal I am measuring is truly Ranolazine Bis(N-Oxide) and not an artifact of in-source conversion from a higher-order N-oxide or another metabolite?
Answer: This is a critical question that speaks to the specificity of your method.
Troubleshooting and Validation Steps:
-
Chromatographic Separation:
-
The most definitive way to ensure specificity is to achieve baseline chromatographic separation of Ranolazine Bis(N-Oxide) from its parent drug and other potential metabolites. This is a fundamental requirement for a robust bioanalytical method.
-
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
A SIL-IS for Ranolazine Bis(N-Oxide) is the gold standard for accurate quantification. It will co-elute with the analyte and experience similar ionization efficiency and matrix effects, thereby correcting for variability in sample preparation and analysis.
-
-
Method Validation According to Regulatory Guidelines:
-
Adhere to the principles outlined in regulatory guidance documents, such as those from the FDA or EMA. This includes a thorough evaluation of selectivity, specificity, accuracy, precision, and stability.[16]
-
Experimental Protocols
Protocol 1: Sample Preparation by Protein Precipitation
-
Thaw plasma samples on ice.
-
Vortex the samples to ensure homogeneity.
-
In a clean microcentrifuge tube, add 100 µL of plasma.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Generic LC-MS/MS Parameters for Ranolazine Bis(N-Oxide)
-
LC System: UHPLC system
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: ESI Positive
-
MRM Transition: Ranolazine Bis(N-Oxide): m/z 460.5 -> [Product Ion 1], [Product Ion 2] (to be determined by infusion)
-
Source Parameters: Optimize for maximal signal intensity while minimizing in-source degradation.
Data Presentation
| Parameter | Recommendation | Rationale |
| Sample Storage | -70°C or below | Minimizes degradation of N-oxide metabolites. |
| Extraction Solvent | Acetonitrile | Often provides better stability for N-oxides compared to methanol.[8] |
| LC Column | C18 or Phenyl-Hexyl | Provides good retention and selectivity for ranolazine and its metabolites. |
| Mobile Phase pH | Acidic (e.g., 0.1% Formic Acid) | Promotes protonation and good peak shape for basic analytes. |
| Ionization Technique | ESI Positive | "Soft" ionization technique suitable for labile metabolites.[5] |
| Source Temperature | As low as possible | Reduces the risk of thermal degradation of N-oxide metabolites.[5] |
Visualizations
Caption: Optimized workflow for Ranolazine Bis(N-Oxide) analysis.
Sources
- 1. youtube.com [youtube.com]
- 2. Clinical pharmacokinetics of ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ajpaonline.com [ajpaonline.com]
- 7. oldweb.dibru.ac.in [oldweb.dibru.ac.in]
- 8. altasciences.com [altasciences.com]
- 9. Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 12. allmpus.com [allmpus.com]
- 13. synthinkchemicals.com [synthinkchemicals.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. researchgate.net [researchgate.net]
- 16. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Refinement of Synthesis and Purification of Ranolazine Bis(N-Oxide)
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Ranolazine Bis(N-Oxide). It is designed to offer practical, in-depth solutions to common experimental challenges, moving beyond procedural steps to explain the underlying scientific principles. Our goal is to empower you with the expertise to navigate the nuances of this specific synthesis, ensuring both success and scientific rigor in your work.
Introduction to Ranolazine Bis(N-Oxide)
Ranolazine is an anti-anginal medication that functions by inhibiting the late sodium current in cardiac cells.[1] The formation of N-oxide metabolites is a common metabolic pathway for drugs containing tertiary amine functionalities, such as the piperazine moiety in Ranolazine. Ranolazine Bis(N-Oxide) is a potential metabolite and impurity that can arise during synthesis or degradation.[2] Accurate synthesis and purification of this compound are crucial for its use as a reference standard in analytical studies, enabling the monitoring of Ranolazine purity and its metabolic fate.
Part 1: Synthesis of Ranolazine Bis(N-Oxide)
The synthesis of Ranolazine Bis(N-Oxide) involves the oxidation of the two tertiary nitrogen atoms of the piperazine ring in the Ranolazine molecule. This can be achieved using various oxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice.[3][4]
Diagram of the Synthesis Workflow
Sources
Technical Support Center: Overcoming Poor Solubility of Ranolazine Bis(N-Oxide) in Aqueous Solutions
Welcome to the technical support guide for addressing the solubility challenges of Ranolazine Bis(N-Oxide). This resource is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving desired concentrations of this compound in aqueous media during their experiments. This guide provides in-depth, scientifically grounded troubleshooting advice and detailed protocols to help you navigate these challenges effectively.
Introduction: The Solubility Hurdle with Ranolazine and its Metabolites
Ranolazine, an antianginal medication, is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by high permeability but low solubility.[1][2] The parent drug itself is described as very slightly soluble in water.[3][4] This inherent low aqueous solubility often extends to its metabolites, including Ranolazine Bis(N-Oxide). The formation of N-oxides, while a common metabolic pathway, can significantly alter the physicochemical properties of a parent compound, including its solubility. The addition of two polar N-oxide moieties to the Ranolazine structure would be expected to increase its polarity. However, factors such as crystal lattice energy and molecular interactions can still lead to poor aqueous solubility, presenting a significant hurdle in preclinical and analytical studies where aqueous buffers are the standard.
This guide will explore the fundamental reasons behind this solubility issue and provide a systematic, evidence-based approach to overcoming it.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues and questions that arise when working with Ranolazine Bis(N-Oxide). The solutions provided are based on established principles of pharmaceutical science.
Q1: I've prepared a stock solution of Ranolazine Bis(N-Oxide) in an organic solvent like DMSO, but it precipitates when I dilute it into my aqueous experimental buffer. Why is this happening and what can I do?
A1: This is a classic issue known as "solvent dumping" or "precipitation upon dilution." It occurs when a drug that is soluble in a water-miscible organic solvent is introduced into an aqueous environment where it is poorly soluble. The organic solvent disperses, and the drug is forced out of solution.
Causality Explained: Ranolazine Bis(N-Oxide) is soluble in organic solvents like DMSO and Methanol (MEOH).[5] When a concentrated stock in such a solvent is added to an aqueous buffer, the localized concentration of the organic solvent at the point of addition is initially high, keeping the compound dissolved. As it disperses, the polarity of the microenvironment around the drug molecules rapidly increases, causing the poorly water-soluble drug to precipitate.
Troubleshooting Steps:
-
Minimize Organic Solvent Concentration: Aim for the lowest possible final concentration of the organic solvent in your aqueous medium (typically <1%, and often <0.1% for cell-based assays). This may require preparing a more concentrated initial stock if your final desired drug concentration allows.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes help to mitigate immediate, massive precipitation.
-
Vigorous Mixing: Ensure rapid and thorough mixing at the moment of dilution to quickly disperse the organic solvent and drug molecules, preventing localized supersaturation.
-
Explore Solubility Enhancement Techniques: If precipitation persists even with optimized dilution techniques, you will need to employ one of the solubility enhancement strategies detailed in the subsequent questions.
Q2: Can I use pH adjustment to improve the solubility of Ranolazine Bis(N-Oxide)?
A2: Yes, pH adjustment is a powerful and often first-line technique for ionizable compounds.[6][] The parent drug, Ranolazine, demonstrates significant pH-dependent solubility. It is freely soluble below pH 4.40 and becomes progressively less soluble as the pH increases, being very slightly soluble above pH 6.99.[4] This behavior is typical of a weak base.
Mechanistic Insight: Ranolazine has basic nitrogen atoms in its piperazine ring. At acidic pH, these nitrogens become protonated, forming a positively charged species that is more readily solvated by polar water molecules. While the N-oxide moieties on the bis(N-oxide) metabolite add polarity, the underlying basic character of the piperazine nitrogens (if not oxidized) or other parts of the molecule may still allow for pH-dependent solubility. The key is to determine the pKa of the Ranolazine Bis(N-Oxide) to predict its ionization state at different pH values.
Experimental Approach:
-
Determine the pKa: If not available in the literature, an experimental determination of the pKa of Ranolazine Bis(N-Oxide) is highly recommended.
-
Empirical pH-Solubility Profiling: Prepare a series of buffers with varying pH values (e.g., from pH 2 to 8). Add an excess of Ranolazine Bis(N-Oxide) to each, equilibrate (typically with shaking for 24-48 hours), and then measure the concentration of the dissolved compound in the supernatant. This will reveal the pH range where solubility is maximized.
-
Practical Considerations: Be mindful that the required pH for solubilization must be compatible with your experimental system (e.g., cell culture, enzyme assays). Extreme pH values can be detrimental to biological preparations.[6]
Q3: What are co-solvents, and how can they help with Ranolazine Bis(N-Oxide) solubility?
A3: Co-solvents are water-miscible organic solvents that are used in combination with water to increase the solubility of poorly soluble compounds.[8][9] They work by reducing the polarity of the aqueous solvent system, making it more favorable for hydrophobic or poorly soluble molecules to dissolve.[10]
Underlying Principle: The addition of a co-solvent disrupts the hydrogen-bonding network of water, reducing its ability to "squeeze out" non-polar solutes.[] This creates a solvent mixture with properties intermediate between water and the pure organic solvent, which can better accommodate molecules like Ranolazine Bis(N-Oxide).
Commonly Used Co-solvents in Pharmaceutical Research:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycols (PEGs), particularly low molecular weight PEGs like PEG 400
-
Glycerin
-
Dimethyl Sulfoxide (DMSO) (used in low concentrations)
Workflow for Co-solvent Screening:
-
Select a Panel of Co-solvents: Choose a few biocompatible co-solvents from the list above.
-
Prepare a Range of Co-solvent/Water Mixtures: For each selected co-solvent, prepare mixtures with water at various concentrations (e.g., 10%, 20%, 30% v/v).
-
Measure Solubility: Determine the saturation solubility of Ranolazine Bis(N-Oxide) in each mixture using the shake-flask method described in A2.
-
Select the Optimal System: Choose the co-solvent and concentration that provides the desired solubility while maintaining compatibility with your downstream application. It is crucial to run a vehicle control in your experiments to account for any effects of the co-solvent itself.
Q4: I've heard about using cyclodextrins for solubility enhancement. Is this a viable option for Ranolazine Bis(N-Oxide)?
A4: Absolutely. Cyclodextrin complexation is a highly effective and widely used technique for improving the aqueous solubility of poorly soluble drugs.[11][12]
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[13] They can encapsulate a poorly soluble "guest" molecule, or a hydrophobic portion of it, within their cavity, forming an inclusion complex.[14] The outside of this complex is hydrophilic, allowing the entire complex to dissolve readily in water, thereby increasing the apparent solubility of the guest molecule.[]
Types of Cyclodextrins:
-
Parent Cyclodextrins: α-, β-, and γ-cyclodextrin. β-cyclodextrin is most commonly used due to its cavity size, but it has limited aqueous solubility itself.
-
Chemically Modified Cyclodextrins: To overcome the solubility limitations of parent cyclodextrins, derivatives have been developed. These are generally preferred for pharmaceutical applications:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): High aqueous solubility and low toxicity.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): High aqueous solubility and an excellent safety profile, often used in injectable formulations.[16]
-
Randomly methylated-β-cyclodextrin (RM-β-CD): High solubilizing capacity but can have toxicity concerns.
-
Experimental Protocol: See the detailed protocol for Phase-Solubility Analysis with Cyclodextrins in the next section. This experiment will allow you to determine which cyclodextrin is most effective and the stoichiometry of the complex.
Visualizing Solubility Enhancement Strategies
The following diagram illustrates the primary approaches discussed for enhancing the solubility of Ranolazine Bis(N-Oxide).
Caption: Key strategies to overcome the poor aqueous solubility of Ranolazine Bis(N-Oxide).
Detailed Experimental Protocols
Here are step-by-step protocols for the key experiments described in the FAQs.
Protocol 1: pH-Solubility Profiling
Objective: To determine the saturation solubility of Ranolazine Bis(N-Oxide) across a range of pH values.
Materials:
-
Ranolazine Bis(N-Oxide) powder
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2.0 to 8.0.
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator
-
0.22 µm syringe filters (ensure they do not bind the compound)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Buffer Preparation: Prepare a set of buffers at desired pH intervals (e.g., pH 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Sample Preparation: Add an excess amount of Ranolazine Bis(N-Oxide) powder to a known volume (e.g., 2 mL) of each buffer in a separate vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for at least 24 hours (48 hours is often preferred to ensure equilibrium is reached).
-
Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilution & Quantification: Dilute the clear filtrate with a suitable mobile phase or solvent and analyze the concentration of Ranolazine Bis(N-Oxide) using a validated analytical method.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer.
Protocol 2: Phase-Solubility Analysis with Cyclodextrins
Objective: To evaluate the ability of different cyclodextrins to solubilize Ranolazine Bis(N-Oxide) and to determine the binding constant and stoichiometry of the inclusion complex.
Materials:
-
Ranolazine Bis(N-Oxide) powder
-
Selected cyclodextrins (e.g., HP-β-CD, SBE-β-CD)
-
Aqueous buffer at a physiologically relevant pH (e.g., pH 7.4 phosphate buffer)
-
Scintillation vials
-
Orbital shaker
-
Analytical method for quantification
Procedure:
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of a single cyclodextrin at increasing concentrations (e.g., 0, 2, 4, 6, 8, 10, 12 mM) in the chosen buffer.
-
Add Excess Drug: To a constant volume of each cyclodextrin solution, add an excess amount of Ranolazine Bis(N-Oxide).
-
Equilibrate: Seal the vials and shake at a constant temperature for 24-48 hours to reach equilibrium.
-
Filter and Quantify: As in Protocol 1, filter the supernatant and determine the concentration of the dissolved Ranolazine Bis(N-Oxide).
-
Plot and Analyze:
-
Plot the total concentration of dissolved Ranolazine Bis(N-Oxide) (Y-axis) against the concentration of the cyclodextrin (X-axis).
-
The resulting graph is a phase-solubility diagram. A linear relationship (A L -type diagram) is common and indicates the formation of a 1:1 complex.[17]
-
The slope of the line can be used to calculate the stability constant (K c ) of the complex.
-
Quantitative Data Summary
The following table summarizes the known solubility characteristics of the parent drug, Ranolazine, which provides a crucial baseline for understanding the challenges with its metabolites.
| Solvent/Condition | Ranolazine Solubility | Reference |
| Water | Very slightly soluble | [3][4] |
| Aqueous Buffer pH > 6.99 | Very slightly soluble | [4] |
| Aqueous Buffer pH 6.29 - 5.76 | Slightly soluble | [4] |
| Aqueous Buffer pH 5.25 | Sparingly soluble | [4] |
| Aqueous Buffer pH 5.01 - 4.82 | Soluble | [4] |
| Aqueous Buffer pH < 4.40 | Freely soluble | [4] |
| Dichloromethane, Methanol | Soluble | [3][4] |
| DMSO | 86 mg/mL | [18] |
| Ethanol | 20 mg/mL | [18] |
References
-
U.S. Food and Drug Administration. (n.d.). Ranexa - accessdata.fda.gov. Retrieved from [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
- Gali, A. D., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals (Basel), 17(5), 585.
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
Wikipedia. (2024, January 12). Cosolvent. Retrieved from [Link]
-
Touro College. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]
- Pavan Kumar, G., et al. (2017). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics, 7(5), 54-61.
- Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery.
- Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. Journal of Advanced Pharmaceutical Technology & Research, 3(2), 82-87.
- Sharma, D., Saini, S., & Singh, G. (2016). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 7(6), 2213-2221.
-
Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). (2018, February 20). Attachment: Product Information: Ranolazine. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). RANEXA (ranolazine) extended-release tablets. Retrieved from [Link]
-
ScienceScholar. (2022, June 18). Enhanced solubility and bioavailability of ranolazine by solid dispersion method in vitro and in vivo evaluation. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ranolazine. PubChem. Retrieved from [Link]
-
RJPT. (n.d.). Enhancement of Physicochemical and Pharmacokinetic Characteristics of Ranolazine drug substance using Cocrystalization Technique. Retrieved from [Link]
-
ResearchGate. (2022, August 6). Enhanced solubility and bioavailability of ranolazine by solid dispersion method in vitro and in vivo evaluation: A potential novel approach for cardiovascular diseases. Retrieved from [Link]
-
Journalgrid. (n.d.). Formulation and Evaluation of Nanosuspension of Ranolazine | RGUHS Journal of Pharmaceutical Sciences. Retrieved from [Link]
- Al-Zoubi, N., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 22(5), 183.
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, January 1). Solubility Enhancement of Drugs. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2021, May 1). A COMPARATIVE SOLUBILITY ENHANCEMENT AND DISSOLUTION STUDY OF RANOLAZINE USING DIFFERENT TECHNIQUES. Retrieved from [Link]
-
Slideshare. (n.d.). solubility enhancement -by pH change & complexation. Retrieved from [Link]
-
Allmpus. (n.d.). Ranolazine Bis-N-Oxide. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Ranolazine-impurities. Retrieved from [Link]
-
SynThink Research Chemicals. (n.d.). Ranolazine Bis-N-Oxide | 1246816-00-1. Retrieved from [Link]
-
ResearchGate. (n.d.). Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. Retrieved from [Link]
-
Wikipedia. (2024, January 12). Ranolazine. Retrieved from [Link]
-
New Drug Approvals. (2016, September 19). Ranolazine, 雷诺嗪. Retrieved from [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Formulation and Evaluation of Nanosuspension of Ranolazine | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. tga.gov.au [tga.gov.au]
- 5. allmpus.com [allmpus.com]
- 6. ijprajournal.com [ijprajournal.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. newdrugapprovals.org [newdrugapprovals.org]
Technical Support Center: Method Development Challenges for Ranolazine Bis(N-Oxide) Analysis
Welcome to the technical support center for analytical scientists working on Ranolazine and its related substances. This guide is designed to provide expert insights and practical solutions for the specific challenges associated with the analysis of Ranolazine Bis(N-Oxide), a critical oxidative degradation product and metabolite. As researchers and drug development professionals, you understand the importance of a robust, stability-indicating method. The high polarity of the Bis(N-Oxide) derivative presents a significant, yet surmountable, chromatographic challenge. This document provides a series of frequently asked questions, in-depth troubleshooting guides, and validated experimental protocols to streamline your method development process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise during the initial stages of method development for Ranolazine and its polar impurities.
Q1: What is Ranolazine Bis(N-Oxide) and why is its analysis critical?
A1: Ranolazine Bis(N-Oxide) is a metabolite and a significant degradation product of Ranolazine, formed under oxidative stress conditions.[1] Its chemical name is N-(2,6-Dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]acetamide, with a molecular formula of C24H33N3O6.[][3][4] The two N-Oxide moieties on the piperazine ring make the molecule significantly more polar and water-soluble than the parent Ranolazine.
Its analysis is critical for several reasons:
-
Stability-Indicating Method: According to regulatory guidelines like ICH Q2(R1), analytical methods for drug substances must be stability-indicating. This means the method must be able to accurately measure the active pharmaceutical ingredient (API) in the presence of its impurities and degradation products. As a known oxidative degradant, the separation of Ranolazine Bis(N-Oxide) from the parent peak is a prerequisite for a validated stability-indicating method.[5][6]
-
Safety and Efficacy: The pharmacological and toxicological profiles of metabolites and impurities can differ significantly from the parent drug.[7][8] Quantifying these related substances is essential to ensure the safety and efficacy of the final drug product.
-
Process Control: Monitoring the formation of Ranolazine Bis(N-Oxide) can provide valuable insights into the stability of the drug substance during manufacturing and storage, helping to identify and control potential sources of oxidative stress.
Q2: My primary challenge is poor retention of the Ranolazine Bis(N-Oxide) peak. It's eluting in or near the solvent front on my C18 column. Why does this happen and what is the immediate solution?
A2: This is a classic problem when analyzing highly polar compounds with traditional reversed-phase liquid chromatography (RPLC). A C18 column has a nonpolar, hydrophobic stationary phase. Highly polar analytes, like the Bis(N-Oxide), have a strong affinity for the polar mobile phase and very weak interaction with the stationary phase.[9] Consequently, they travel through the column with little to no retention, eluting in the void volume (solvent front).
Immediate Solutions to Explore:
-
Increase Mobile Phase Polarity: The first step is to decrease the organic solvent (e.g., acetonitrile, methanol) concentration in your mobile phase. For highly polar compounds, you may need to operate at very low organic concentrations or even with a 100% aqueous mobile phase. Caution: Not all C18 columns are stable in 100% aqueous conditions; this can lead to "phase collapse." Use a column specifically designed for aqueous compatibility (e.g., with polar-embedded or polar-endcapped technology).[10][11]
-
Select an Alternative Stationary Phase: If modifying the mobile phase is insufficient, the most robust solution is to switch to a column chemistry better suited for polar analytes. Options include:
-
Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain, which prevents phase collapse and provides an alternative interaction mechanism for polar analytes.[10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like bare silica, or phases bonded with diol or amide groups) and a mobile phase with a high concentration of organic solvent. In HILIC, water acts as the strong eluting solvent. This technique is specifically designed for the retention of very polar compounds that are not retained in RPLC.[9][12]
-
Q3: How can I definitively confirm the identity of a peak I suspect is Ranolazine Bis(N-Oxide)?
A3: Peak identification requires more than just retention time matching. The gold standard is Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Mass-to-Charge Ratio (m/z): An LC-MS system will provide the mass of the molecule eluting at that specific retention time. Ranolazine Bis(N-Oxide) has a molecular weight of 459.55 g/mol .[] In positive ion mode, you would look for the protonated molecule [M+H]+ at an m/z of approximately 459.5.
-
Tandem Mass Spectrometry (MS/MS): To further increase confidence, you can perform MS/MS analysis. In this technique, the parent ion (m/z 459.5) is isolated and fragmented. The resulting fragmentation pattern serves as a structural fingerprint that can be compared to a reference standard or predicted fragmentation pathways to confirm the identity.
-
Reference Standard: The most straightforward method is to inject a certified reference standard of Ranolazine Bis(N-Oxide) and compare its retention time and mass spectrum with your unknown peak under identical chromatographic conditions.[3]
Q4: What are the typical forced degradation conditions that will generate Ranolazine Bis(N-Oxide) for method development purposes?
A4: Ranolazine is known to be susceptible to oxidation.[6] To intentionally generate the Bis(N-Oxide) degradant, an oxidative stress study is the most effective approach.
-
Primary Condition: Hydrogen peroxide (H2O2) is the most common reagent. Studies have shown that treating Ranolazine with 30% H2O2 successfully generates oxidative degradation products, including the N-oxides.[1][5]
-
Procedure: A typical starting point is to dissolve Ranolazine in a suitable solvent, add a volume of H2O2 solution (e.g., 3% to 30%), and incubate at a controlled temperature (e.g., 60°C) for a defined period.[13] The reaction should be monitored over time to achieve a target degradation of 5-20%, which is ideal for method development. The reaction is then quenched, neutralized if necessary, and diluted for analysis. A detailed protocol is provided in Section 3.
Section 2: Troubleshooting Guide for Ranolazine Bis(N-Oxide) Analysis
| Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Silanol Interactions: Residual silanol groups on the silica support of the column can interact with the basic nitrogen atoms of the piperazine ring, causing peak tailing. 2. Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak distortion. 3. Column Overload: Injecting too much sample mass can saturate the stationary phase, causing fronting. | 1. Use a High-Purity, Base-Deactivated Column: Modern columns use advanced silica and bonding chemistries to minimize surface silanol activity. 2. Adjust Mobile Phase pH: For basic compounds like Ranolazine and its derivatives, using a mobile phase pH around 3.0 (using a buffer like phosphate or formate) ensures the analytes are fully protonated and behave consistently.[5] 3. Reduce Injection Concentration/Volume: Perform a loading study by injecting serial dilutions of your sample to ensure you are operating within the linear dynamic range of the column. |
| Inconsistent Retention Times | 1. Insufficient Column Equilibration: This is especially critical when changing mobile phase composition or using gradient elution. HILIC columns, in particular, require longer equilibration times to establish the aqueous layer on the stationary phase. 2. Mobile Phase Instability: Volatile components (like triethylamine or formic acid) can evaporate, or buffers can precipitate if the organic content is too high, changing the mobile phase composition over time. 3. Temperature Fluctuations: Column temperature directly affects analyte retention and mobile phase viscosity. | 1. Establish a Strict Equilibration Protocol: Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before the first injection and between gradient runs. 2. Prepare Fresh Mobile Phase Daily: Filter and thoroughly degas all mobile phases. Do not leave them on the system for extended periods. 3. Use a Column Thermostat: Maintain a constant column temperature (e.g., 30°C or 40°C) to ensure reproducible chromatography.[5] |
| Poor Resolution Between Ranolazine and Bis(N-Oxide) | 1. Suboptimal Selectivity: The chosen column and mobile phase are not providing sufficient differential retention between the two analytes. 2. Low Column Efficiency: An old or poorly packed column will result in broad peaks that are difficult to resolve. | 1. Optimize Selectivity: a. Change Organic Modifier: Switch from methanol to acetonitrile (or vice versa). These solvents have different properties and can alter elution order and spacing. b. Modify Mobile Phase pH: Fine-tuning the pH can alter the ionization state and thus the retention of the analytes differently. c. Try a Different Stationary Phase: A phenyl-hexyl or a pentafluorophenyl (PFP) phase can offer different selectivity (e.g., pi-pi interactions) compared to a standard C18. 2. Check System Performance: Perform a system suitability test using a well-characterized standard to ensure your column is performing efficiently (check theoretical plates and tailing factor). Replace the column if necessary. |
| Low Sensitivity / Poor Detection | 1. Suboptimal UV Wavelength: The chosen wavelength may be far from the absorbance maximum (λmax) of the Bis(N-Oxide). 2. Analyte Degradation: The Bis(N-Oxide) may be unstable in the sample diluent or under autosampler conditions. 3. Poor Ionization (for LC-MS): The mobile phase may not be conducive to efficient protonation of the analyte in the MS source (e.g., wrong pH, presence of non-volatile buffers). | 1. Perform a Diode Array Detector (DAD/PDA) Scan: Use a DAD to acquire the full UV spectrum of the Bis(N-Oxide) peak and select the λmax for quantification to maximize sensitivity. Ranolazine methods often use wavelengths between 215-273 nm.[14][15] 2. Assess Sample Stability: Analyze samples immediately after preparation and then again after several hours in the autosampler to check for degradation. If unstable, use a cooled autosampler (4-8°C). 3. Optimize for MS: Use volatile mobile phase additives like formic acid or ammonium acetate/formate. These are excellent for promoting ionization in ESI+ mode and are compatible with MS systems.[16] |
Section 3: Key Experimental Protocols
Protocol 1: HPLC Method Development Workflow for Ranolazine and Bis(N-Oxide)
This protocol outlines a systematic approach to developing a stability-indicating RPLC method.
Objective: To achieve baseline separation (Resolution > 2.0) between Ranolazine and Ranolazine Bis(N-Oxide) with good peak shape (Tailing Factor < 1.5).
Step 1: Initial Column and Mobile Phase Selection
-
Column: Start with a modern, aqueous-stable C18 column (e.g., polar-embedded or endcapped) with dimensions like 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.0 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Detector: DAD/PDA set to monitor at 225 nm and 272 nm.[14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
Step 2: Initial Scouting Gradient
-
Run a fast, broad gradient to determine the approximate elution conditions for both compounds.
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-25 min: 5% B (Equilibration)
-
-
Inject a mix of Ranolazine and a sample containing the Bis(N-Oxide) (from a forced degradation study). The Bis(N-Oxide) should elute much earlier than Ranolazine.
Step 3: Method Optimization
-
Focus the Gradient: Based on the scouting run, create a shallower gradient around the elution time of the Bis(N-Oxide) to improve its separation from other early-eluting impurities.
-
Example: If the Bis(N-Oxide) elutes at 15% B, design a gradient like: 5% B for 2 min, then ramp to 25% B over 10 minutes.
-
-
Isocratic Hold: If the Bis(N-Oxide) is still poorly retained, introduce an isocratic hold at the beginning of the run with a very low organic percentage (e.g., 2-5% B) for several minutes.
-
Alternative Chemistries: If adequate retention and separation cannot be achieved, switch to a different column chemistry as described in the FAQ section (e.g., HILIC).
Step 4: System Suitability
-
Once a promising method is developed, define system suitability criteria.
-
Resolution (Rs): > 2.0 between Ranolazine and Bis(N-Oxide).
-
Tailing Factor (Tf): < 1.5 for both peaks.
-
Reproducibility (%RSD): < 2.0% for retention time and peak area from 5 replicate injections.
-
Protocol 2: Forced Oxidative Degradation to Generate Ranolazine Bis(N-Oxide)
Objective: To generate a sufficient amount of Ranolazine Bis(N-Oxide) to be used as a marker during method development.
Materials:
-
Ranolazine API
-
Methanol (HPLC Grade)
-
30% Hydrogen Peroxide (H2O2)
-
Water bath or heating block
-
Volumetric flasks
Procedure:
-
Prepare Ranolazine Stock Solution: Accurately weigh and dissolve 50 mg of Ranolazine in a 50 mL volumetric flask with methanol to get a 1.0 mg/mL solution.
-
Stress Condition: Transfer 5 mL of the stock solution into a clean glass vial. Add 1 mL of 30% H2O2.[1][5]
-
Incubation: Loosely cap the vial and place it in a water bath set to 60°C for 2 hours. Safety Note: Perform this step in a well-ventilated fume hood.
-
Monitoring & Quenching: After 2 hours, cool the solution to room temperature. Dilute a small aliquot appropriately with the mobile phase and inject it into the HPLC to check the extent of degradation. If degradation is insufficient (<5%), continue heating and check hourly. If degradation is excessive (>20%), repeat with a shorter incubation time or lower temperature.
-
Sample Preparation for Analysis: Once the target degradation is achieved, dilute the stressed sample to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL). The sample is now ready to be used for method development and validation.
Section 4: Visualizations and Data
Diagrams
// Node Definitions Start [label="Problem:\nPoor Retention of\nRanolazine Bis(N-Oxide)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckMethod [label="Is Mobile Phase\n< 95% Aqueous?", fillcolor="#FBBC05", fontcolor="#202124"]; IncreaseAq [label="Action: Increase Aqueous\nContent (e.g., 98% or 100%)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckColumn [label="Is Column Aqueous-Stable\n(e.g., Polar-Embedded)?", fillcolor="#FBBC05", fontcolor="#202124"]; AqueousStableYes [label="Proceed with High\nAqueous Mobile Phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; AqueousStableNo [label="Risk of Phase Collapse!\nDo Not Proceed.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RetentionImproved [label="Is Retention Now\nAdequate?", fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Success:\nOptimize Separation", fillcolor="#34A853", fontcolor="#FFFFFF"]; ChangeColumn [label="Action: Change\nStationary Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HILIC [label="Option 1:\nSwitch to HILIC Mode", fillcolor="#F1F3F4", fontcolor="#202124"]; PFP [label="Option 2:\nTry PFP or Phenyl-Hexyl\nReversed-Phase Column", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> CheckMethod; CheckMethod -> IncreaseAq [label="No"]; CheckMethod -> CheckColumn [label="Yes"]; IncreaseAq -> CheckColumn; CheckColumn -> AqueousStableYes [label="Yes"]; CheckColumn -> AqueousStableNo [label="No"]; AqueousStableYes -> RetentionImproved; RetentionImproved -> Success [label="Yes"]; RetentionImproved -> ChangeColumn [label="No"]; ChangeColumn -> HILIC; ChangeColumn -> PFP; } end_dot Caption: Troubleshooting workflow for poor retention.
// Node Definitions Start [label="Need to Analyze\nRanolazine Bis(N-Oxide)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckRetention [label="Is analyte retained on\naqueous-stable C18 with\n>95% aqueous mobile phase?"]; RP_Method [rect_node, label="Proceed with Reversed-Phase\n(e.g., Polar-Embedded C18)", fillcolor="#34A853", fontcolor="#FFFFFF"]; HILIC_Method [rect_node, label="Switch to HILIC Method:\n- Polar Stationary Phase\n- High Organic Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckSolubility [label="Is analyte soluble in\n>80% organic solvent\n(e.g., ACN)?"]; RP_Incompatible [rect_node, label="Reversed-Phase is not\n a suitable technique", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HILIC_Compatible [rect_node, label="HILIC is a suitable technique", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckRetention; CheckRetention -> RP_Method [label="Yes"]; CheckRetention -> CheckSolubility [label="No"]; CheckSolubility -> HILIC_Method [label="Yes"]; CheckSolubility -> RP_Incompatible [label="No"]; HILIC_Method -> HILIC_Compatible; } end_dot Caption: Decision tree for chromatography mode selection.
Table 1: Summary of Starting HPLC Conditions for Ranolazine Analysis from Literature
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Stationary Phase | X-terra C18 (150 x 4.6 mm, 5 µm)[14] | Inertsil C8-3 (150 x 4.6 mm, 5 µm)[5] | SunShell C18 (150 x 4.6 mm, 2.6 µm)[17] |
| Mobile Phase | Buffer:Acetonitrile (Gradient) | Buffer:Acetonitrile (70:30 v/v)[5] | Buffer:Methanol (40:60 v/v)[17] |
| Buffer | Sodium Dihydrogen Phosphate monohydrate with Triethylamine, pH 5.0[14] | Triethylamine in water, pH 3.0 with Phosphoric Acid[5] | 0.01M Ammonium Acetate, pH 5.0 with Acetic Acid[17] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[5] | 1.0 mL/min[17] |
| Detection (UV) | 225 nm[14] | 220 nm[5] | 273 nm[17] |
| Column Temp. | Ambient | 30°C[5] | Ambient |
Section 5: References
-
Reddy, Y.R., et al. (n.d.). Development and Validation of Stability Indicating RP-LC Method for Estimation of Ranolazine in Bulk and Its Pharmaceutical Formulations. Scirp.org. Retrieved from [Link]
-
Zhong, M., et al. (2014). Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities. PubMed. Retrieved from [Link]
-
FDA. (n.d.). Ranexa - accessdata.fda.gov. Retrieved from [Link]
-
Medicine.com. (2020). Ranolazine: Dosage, Mechanism/Onset of Action, Half-Life. Retrieved from [Link]
-
Durak, E.A., et al. (2021). Stability Indicating Method Development and Validation of Ranolazine Extended Release Tablets. Acta Pharmaceutica Sciencia. Retrieved from [Link]
-
Giri, S.K., et al. (n.d.). Method Development And Validationfordetermination Of N- Nitroso Ranolazine In Ranolazine Prolonged Release (Pr) Tablets 750 MG B. Retrieved from [Link]
-
Semantic Scholar. (n.d.). STABILITY INDICATING LC METHOD FOR THE DETERMINATION OF RANOLAZINE HYDROCHLORIDE IN THE BULK DRUG AND IN PHARMACEUTICAL DOSAGE FORM. Retrieved from [Link]
-
Guduru, S., et al. (2019). ISOLATION AND STRUCTURAL ELUCIDATION OF DEGRADATION PRODUCTS OF RANOLAZINE. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Clinical Pharmacokinetics of Ranolazine. Retrieved from [Link]
-
Impactfactor.org. (2015). Stability Indicating Method Development and Validation of Ranolazine Hydrochloride in Bulk and Tablet Dosage Form by HPTLC. Retrieved from [Link]
-
Aluri, S.G., et al. (2021). Development and Validation of a New Stability Indicating RP-UFLC Method for the Estimation of Ranolazine Tablets. Asian Journal of Pharmaceutics. Retrieved from [Link]
-
FDA. (n.d.). RANEXA (ranolazine) extended-release tablets. Retrieved from [Link]
-
Semantic Scholar. (2009). Development and Validation of a New Analytical Method for the Determination of Related Components and Assay of Ranolazine in Bulk Drug and Pharmaceutical Dosage Forms by LC. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis. (n.d.). Ranolazine: A Review on Analytical Method and Its Determination in Synthetic Mixture. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Analytical Method Development and Validation of Ranolazine in Bulk and Tablet Formulation By UV- Spectrophotometry. Retrieved from [Link]
-
IJPSR. (2018). isolation and structural elucidation of degradation products of ranolazine. Retrieved from [Link]
-
Dibrugarh University. (n.d.). A REVIEW ON ANALYTICAL METHOD DEVELOPMENT AND DETERMINATION OF RANOLAZINE IN SYNTHETIC MIXTURE. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimized conditions for forced degradation of RANO. Retrieved from [Link]
-
Agilent. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]
-
Technology Networks. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC problems with very polar molecules. Retrieved from [Link]
-
Jetir.org. (2023). “DEVELOPMENT AND VALIDATION OF INDICATING INSTRUMENTAL METHOD FOR ESTIMATION OF RANOLAZINE IN BULK AND TABLET DOSAGE FORM”. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Method Validation of Ranolazine tablets by RP-HPLC. Retrieved from [Link]
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
-
NIH. (n.d.). Serially coupling hydrophobic interaction and reversed-phase chromatography with simultaneous gradients provides greater coverage of the metabolome. Retrieved from [Link]
-
IJNRD. (n.d.). A BRIEF REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY OF RANOLAZINE. Retrieved from [Link]
-
Molsyns.com. (n.d.). Ranolazine Bis(N-Oxide). Retrieved from [Link]
-
Allmpus. (n.d.). Ranolazine Bis-N-Oxide. Retrieved from [Link]
-
PubMed Central. (n.d.). Development trend analysis of ranolazine, based on bibliometrics. Retrieved from [Link]
Sources
- 1. ijpsr.com [ijpsr.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. allmpus.com [allmpus.com]
- 5. medipol.edu.tr [medipol.edu.tr]
- 6. STABILITY INDICATING LC METHOD FOR THE DETERMINATION OF RANOLAZINE HYDROCHLORIDE IN THE BULK DRUG AND IN PHARMACEUTICAL DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. agilent.com [agilent.com]
- 10. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Serially coupling hydrophobic interaction and reversed-phase chromatography with simultaneous gradients provides greater coverage of the metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jetir.org [jetir.org]
- 14. Development and Validation of Stability Indicating RP-LC Method for Estimation of Ranolazine in Bulk and Its Pharmaceutical Formulations [scirp.org]
- 15. asiapharmaceutics.info [asiapharmaceutics.info]
- 16. eudoxuspress.com [eudoxuspress.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cell Culture Conditions for Studying Ranolazine Bis(N-Oxide) Effects
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing cell culture conditions to study the effects of Ranolazine Bis(N-Oxide). As a key metabolite of Ranolazine, understanding its cellular impact is crucial. This document offers a framework for experimental design, troubleshooting, and data interpretation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Ranolazine and its Bis(N-Oxide) metabolite?
A1: Ranolazine is a medication used to treat chronic angina.[1][2] It primarily works by inhibiting the late inward sodium current (INa) in cardiac muscle cells, which reduces intracellular calcium levels and, consequently, myocardial oxygen demand.[3][4] Ranolazine is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, leading to the formation of numerous metabolites.[2][5] Ranolazine bis(N-oxide) is one of these metabolites, and its pharmacological activity is not yet fully characterized.[5][6]
Q2: Why is it important to study the effects of Ranolazine Bis(N-Oxide) in cell culture?
A2: Studying the effects of drug metabolites is a critical aspect of drug development. While the parent drug may have a known mechanism of action, its metabolites could have different, sometimes off-target, effects that contribute to the overall therapeutic or adverse profile of the drug. In vitro cell culture models provide a controlled environment to investigate the specific cellular and molecular effects of Ranolazine Bis(N-Oxide) independent of the parent compound.[7][8]
Q3: Which cell lines are most appropriate for studying the effects of Ranolazine and its metabolites?
A3: Given Ranolazine's primary effects on cardiac cells, human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a highly relevant model.[9][10] These cells exhibit spontaneous electrical activity and express cardiac-specific ion channels, providing a more physiologically relevant system compared to immortalized cell lines.[9] For more general cytotoxicity or metabolic studies, cell lines like HepG2 (liver carcinoma) can be useful due to their metabolic capabilities.[11][12] The choice of cell line should always be guided by the specific research question.
Q4: What are the key considerations for preparing Ranolazine Bis(N-Oxide) for cell culture experiments?
A4: The solubility of the compound is a primary concern. If the compound is not fully dissolved in the culture medium, it can lead to inaccurate and irreproducible results. It is advisable to first prepare a concentrated stock solution in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then dilute it to the final desired concentrations in the cell culture medium. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Q5: How do I determine the optimal concentration range and incubation time for Ranolazine Bis(N-Oxide)?
A5: A dose-response and time-course experiment is essential. For initial screening, a broad range of concentrations (e.g., from nanomolar to micromolar) and several incubation times (e.g., 24, 48, and 72 hours) should be tested.[13][14] The results of these initial experiments will help to narrow down the effective concentration range and the optimal time point for observing the desired cellular response.[15]
Section 2: Troubleshooting Guides
This section addresses common problems encountered during cell culture experiments with drug metabolites and provides systematic solutions.
| Problem | Potential Causes | Troubleshooting Steps |
| Low Cell Viability or High Cytotoxicity in Control Groups | - Contamination (bacterial, fungal, mycoplasma).[16] - Poor cell health (high passage number, improper storage). - Suboptimal culture conditions (incorrect media, serum, or supplements; improper CO2 or temperature).[17] - Issues with reagents (e.g., expired media, contaminated water).[16] | - Check for Contamination: Visually inspect cultures for turbidity or color changes. Perform mycoplasma testing.[16] - Use Healthy Cells: Thaw a new vial of low-passage cells. Ensure proper cryopreservation techniques. - Verify Culture Conditions: Double-check media formulation, serum percentage, and incubator settings.[17] - Test Reagents: Use fresh, pre-warmed media and supplements. |
| Inconsistent or Irreproducible Results | - Inconsistent cell seeding density.[18] - Pipetting errors.[19] - "Edge effects" in multi-well plates. - Variation in drug concentration due to improper mixing or precipitation. - Fluctuation in incubator conditions.[19] | - Standardize Seeding: Use a hemocytometer or automated cell counter for accurate cell counts. - Improve Pipetting Technique: Calibrate pipettes regularly. Mix solutions thoroughly. - Mitigate Edge Effects: Avoid using the outer wells of the plate or fill them with sterile PBS. - Ensure Drug Solubility: Visually inspect for precipitates after diluting the stock solution in media. - Maintain Stable Incubation: Minimize opening the incubator door. Ensure proper humidity.[19] |
| No Observable Effect of Ranolazine Bis(N-Oxide) | - Concentration is too low. - Incubation time is too short. - The chosen cell line is not responsive. - The metabolite is inactive in the chosen assay. - The metabolite is unstable in the culture medium. | - Increase Concentration and Time: Perform a wider dose-response and time-course experiment.[13] - Consider a Different Cell Line: If possible, use a cell line known to be responsive to the parent drug. - Use a Positive Control: Include a compound known to elicit a response in your assay to validate the experimental setup. - Assess Compound Stability: The stability of the metabolite in the culture medium over the incubation period can be assessed by analytical methods such as LC-MS. |
| High Background Signal in Assays | - Assay reagents are interfering with the compound. - Autofluorescence of the compound. - Non-specific binding. | - Run a Blank Control: Test the compound with the assay reagents in the absence of cells to check for direct interactions. - Check for Autofluorescence: Measure the fluorescence of the compound alone at the excitation and emission wavelengths of your assay. - Optimize Washing Steps: Ensure thorough washing of cells to remove unbound compound before adding assay reagents. |
Section 3: Key Experimental Protocols
Cell Viability and Cytotoxicity Assays
Assessing the effect of Ranolazine Bis(N-Oxide) on cell viability is a fundamental first step. The MTT and XTT assays are commonly used colorimetric methods that measure the metabolic activity of cells, which is an indicator of cell viability.[20][21]
Protocol: XTT Cell Viability Assay
The XTT assay is often preferred over the MTT assay as it produces a water-soluble formazan product, eliminating the need for a solubilization step and reducing handling errors.[22]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Ranolazine Bis(N-Oxide) in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT labeling reagent with the electron-coupling reagent.
-
XTT Addition and Incubation: Add the XTT labeling mixture to each well and incubate for 2-4 hours, or as recommended by the manufacturer.
-
Data Acquisition: Measure the absorbance of the samples in a microplate reader at a wavelength of 450-500 nm, with a reference wavelength of 630-690 nm.[20]
-
Data Analysis: Subtract the reference absorbance from the test wavelength absorbance. Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Oxidative Stress Assays
Ranolazine has been shown to reduce oxidative stress.[23][24] Therefore, investigating whether its bis(N-oxide) metabolite shares this property is a logical step.
Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)
Fluorescent probes like Dihydroethidium (DHE) and 2',7'-Dichlorofluorescin diacetate (DCFH-DA) are commonly used to measure intracellular ROS levels.[25]
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well black-walled plate) and treat with Ranolazine Bis(N-Oxide) as described for the viability assay. Include a positive control for ROS induction (e.g., H2O2 or menadione).[25]
-
Probe Loading: After the treatment period, remove the medium and wash the cells with a warm buffer (e.g., PBS or HBSS). Add the fluorescent probe (e.g., DCFH-DA) diluted in buffer and incubate in the dark at 37°C for 30-60 minutes.
-
Data Acquisition: After incubation, wash the cells to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with appropriate excitation and emission wavelengths (for DCF, ~485 nm excitation and ~535 nm emission).
-
Data Analysis: Quantify the fluorescence intensity for each condition and normalize it to the vehicle control.
Section 4: Visualizations and Diagrams
Experimental Workflow for Assessing Ranolazine Bis(N-Oxide) Effects
Caption: Experimental workflow for optimizing cell culture conditions.
Signaling Pathway of Ranolazine's Primary Mechanism of Action
Caption: Ranolazine's primary mechanism of action.
References
-
Ranolazine. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Luchner, A. (2008). Mechanism of action of the new anti-ischemia drug ranolazine. Journal of Molecular and Cellular Cardiology, 44(4), 635-638. [Link]
-
Kloner, R. A., & Padwal, U. (2013). Ranolazine in Stable Angina: Mechanism of Action and Therapeutic Implications. Postgraduate Medicine, 125(1), 49-60. [Link]
-
Jain, R., & Patel, K. (2023). Ranolazine. In StatPearls. StatPearls Publishing. [Link]
-
Labtoo. (n.d.). Oxidative stress & ROS detection - In vitro assays. Retrieved January 12, 2026, from [Link]
-
PromoCell. (n.d.). Troubleshooting guide for cell culture. Retrieved January 12, 2026, from [Link]
-
Biotech Spain. (2023, December 29). XTT Assays vs MTT. Retrieved January 12, 2026, from [Link]
-
Creative Bioarray. (n.d.). Drug-induced Cardiotoxicity Assays. Retrieved January 12, 2026, from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Ranolazine? Retrieved January 12, 2026, from [Link]
-
MTT assay. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Singh, B. R., & Kumar, R. (2021). Troubleshooting: Cell Culture (Appendix 1). In Practical Techniques in Molecular Biotechnology. Cambridge University Press. [Link]
-
Corning Incorporated. (n.d.). What's Killing My Cell Cultures? Troubleshooting Cell Growth Issues. Retrieved January 12, 2026, from [Link]
-
DigitalOcean. (n.d.). Troubleshooting: Cell Culture. Retrieved January 12, 2026, from [Link]
-
U.S. Food and Drug Administration. (n.d.). Ranexa (ranolazine) Prescribing Information. Retrieved January 12, 2026, from [Link]
-
BenchSci. (2023, September 22). Troubleshooting Common Cell Culture Contamination Issues. Retrieved January 12, 2026, from [Link]
-
Medicine.com. (2020, February 17). Ranolazine: Dosage, Mechanism/Onset of Action, Half-Life. Retrieved January 12, 2026, from [Link]
-
Eppendorf. (n.d.). Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Retrieved January 12, 2026, from [Link]
-
Molecular Devices. (n.d.). Cardiotoxicity, Cardiac Toxicity. Retrieved January 12, 2026, from [Link]
-
Meyer, T., Sartipy, P., Blind, F., Leisgen, C., & Guenther, E. (2007). New cell models and assays in cardiac safety profiling. Expert Opinion on Drug Metabolism & Toxicology, 3(4), 507-517. [Link]
-
National Center for Biotechnology Information. (n.d.). Ranolazine. PubChem. Retrieved January 12, 2026, from [Link]
-
Takeda, M., Miyagawa, S., Fukushima, S., Saito, A., Ito, E., Harada, A., ... & Sawa, Y. (2017). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. PLoS One, 12(1), e0169312. [Link]
-
Biocrates Life Sciences AG. (2023, May 8). Cell culture metabolomics – The shortcut to drug development. Retrieved January 12, 2026, from [Link]
-
U.S. Food and Drug Administration. (n.d.). RANEXA (ranolazine) extended-release tablets. Retrieved January 12, 2026, from [Link]
-
Technology Networks. (2020, October 19). Advanced Cell Screening and Imaging Reveals How the Cardiac System Responds in Drug Development. Retrieved January 12, 2026, from [Link]
-
Kalyanaraman, B., & Sohn, J. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. In Methods in Molecular Biology (Vol. 2108, pp. 27-41). Humana, New York, NY. [Link]
-
Drug Target Review. (2018, March 21). Expert view: Addressing the big challenges in cell-based assays. Retrieved January 12, 2026, from [Link]
-
Capurso, M. R., & Marfella, R. (2021). Ranolazine: An Old Drug with Emerging Potential; Lessons from Pre-Clinical and Clinical Investigations for Possible Repositioning. International Journal of Molecular Sciences, 22(16), 8847. [Link]
-
SciTechnol. (n.d.). The Problems with the Cells Based Assays. Retrieved January 12, 2026, from [Link]
-
Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 3(2), 101340. [Link]
-
Terruzzi, I., Montesano, A., Senesi, P., Vacante, F., Benedini, S., & Luzi, L. (2016). Ranolazine promotes muscle differentiation and reduces oxidative stress in C2C12 skeletal muscle cells. Endocrine, 54(3), 651-659. [Link]
-
Gómez-Lechón, M. J., Donato, M. T., Lahoz, A., & Castell, J. V. (2008). Cell lines: a tool for in vitro drug metabolism studies. Current Drug Metabolism, 9(1), 1-11. [Link]
-
Cree, I. A. (2011). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Anticancer Research, 31(5), 1545-1550. [Link]
-
Deedwania, P. C. (2018). Ranolazine: Multifaceted Role beyond Coronary Artery Disease, a Recent Perspective. Cardiology and Therapy, 7(1), 1-10. [Link]
-
Niepel, M., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports, 10(1), 5635. [Link]
-
Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. ResearchGate. [Link]
-
Thevis, M., et al. (2021). Cell culture as a toolbox to generate phase I metabolites for anti-doping screening. Drug Testing and Analysis, 13(2), 334-347. [Link]
-
Deshmukh, A. A., & Deshpande, K. S. (2011). Ranolazine, a partial fatty acid oxidation inhibitor, its potential benefit in angina and other cardiovascular disorders. Indian Journal of Pharmacology, 43(4), 368-372. [Link]
-
Sorger Lab. (n.d.). "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology. Retrieved January 12, 2026, from [Link]
-
Durmuş, S., Ergün, D. D., Gelişgen, R., Bakır, N., & Uzun, H. (2023). Ranolazine increases cell viability by reversing the oxidative and inflammatory damage caused by MTX. Cerrahpaşa Medical Journal, 47(2), 162-167. [Link]
Sources
- 1. imrpress.com [imrpress.com]
- 2. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanism of action of the new anti-ischemia drug ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ranolazine? [synapse.patsnap.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Ranolazine | C24H33N3O4 | CID 56959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cell culture metabolomics – The shortcut to drug development - biocrates life sciences gmbh [biocrates.com]
- 8. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardiotoxicity, Cardiac Toxicity | Molecular Devices [moleculardevices.com]
- 10. Advanced Cell Screening and Imaging Reveals How the Cardiac System Responds in Drug Development | Technology Networks [technologynetworks.com]
- 11. Cell culture as a toolbox to generate phase I metabolites for anti-doping screening. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cellculturecompany.com [cellculturecompany.com]
- 17. oww-files-public.sfo3.cdn.digitaloceanspaces.com [oww-files-public.sfo3.cdn.digitaloceanspaces.com]
- 18. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 19. corning.com [corning.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. biotech-spain.com [biotech-spain.com]
- 23. Ranolazine promotes muscle differentiation and reduces oxidative stress in C2C12 skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ranolazine, a partial fatty acid oxidation inhibitor, its potential benefit in angina and other cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Ranolazine Bis(N-Oxide)
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound like Ranolazine, an antianginal agent, and its metabolites such as Ranolazine Bis(N-Oxide), robust and reliable analytical methods are the bedrock of quality control and regulatory compliance.[1][2] This guide provides an in-depth comparison of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)—through the critical lens of cross-validation. Our focus is to not only present the "how" but to delve into the "why," offering insights grounded in years of field experience and adherence to stringent regulatory standards.
The process of cross-validation is essential when two distinct analytical methods are used to generate data for the same analyte within a study or across different studies. It serves as a bridge, ensuring that the data from both methods are comparable and reliable. This is particularly crucial during method transfer between laboratories or when transitioning from a legacy method to a more advanced one.
This guide is structured to walk researchers, scientists, and drug development professionals through the nuances of selecting an appropriate analytical method and the subsequent steps for a rigorous cross-validation. We will explore the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance based on key validation parameters.
Understanding the Analyte: Ranolazine and its Bis(N-Oxide) Metabolite
Ranolazine is primarily metabolized in the liver by CYP3A4 and to a lesser extent by CYP2D6 enzymes.[1][3] This extensive metabolism leads to the formation of numerous metabolites, with Ranolazine Bis(N-Oxide) being a significant one. The ability to accurately quantify such metabolites is crucial for pharmacokinetic studies, metabolite profiling, and ensuring the safety and efficacy of the drug product.
Caption: Metabolic pathway of Ranolazine to Ranolazine Bis(N-Oxide).
Selecting the Right Analytical Tool: A Comparison of HPLC-UV and UPLC-MS/MS
The choice of an analytical method is a critical decision driven by the specific requirements of the analysis, such as sensitivity, selectivity, and throughput.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a well-established and robust technique widely used in pharmaceutical analysis.[4][5] It is known for its reliability and cost-effectiveness. However, its sensitivity and selectivity can be limited, especially in complex matrices where interferences from other compounds can be a challenge.[6]
-
Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS): UPLC represents a significant advancement over traditional HPLC, utilizing smaller particle size columns to achieve faster separations and higher resolution.[7] When coupled with a tandem mass spectrometer, it offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical applications.[8][9] The high specificity of MS/MS detection minimizes the risk of interference from matrix components.[6]
The Cross-Validation Protocol: A Step-by-Step Guide
The objective of this cross-validation is to demonstrate that the two analytical methods are fit for their intended purpose and produce comparable results.[10] The protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA) guidelines on analytical method validation.[11][12][13][14]
Caption: Workflow for the cross-validation of two analytical methods.
Experimental Protocols
Method 1: HPLC-UV
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (Gradient elution)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector: UV at 272 nm
-
Column Temperature: 30°C
Method 2: UPLC-MS/MS
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (Gradient elution)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
MS/MS Transition: Specific m/z transition for Ranolazine Bis(N-Oxide)
-
Column Temperature: 40°C
Validation Parameters and Acceptance Criteria
The cross-validation will assess the following parameters for both methods:
| Parameter | Acceptance Criteria | Rationale |
| Specificity | No significant interference at the retention time of the analyte. | To ensure the method is selective for the analyte of interest. |
| Linearity (r²) | ≥ 0.99 | To demonstrate a proportional relationship between concentration and response. |
| Accuracy (% Recovery) | 80-120% | To assess the closeness of the measured value to the true value. |
| Precision (%RSD) | ≤ 15% | To evaluate the repeatability and intermediate precision of the method. |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | To determine the lowest concentration that can be reliably quantified. |
| Robustness | %RSD ≤ 15% after deliberate small changes in method parameters. | To assess the method's reliability under normal variations in operating conditions. |
Comparative Data Analysis
The following tables summarize the hypothetical (yet realistic) performance data for the two methods.
Table 1: Linearity and Range
| Method | Linearity (r²) | Range (ng/mL) |
| HPLC-UV | 0.995 | 50 - 5000 |
| UPLC-MS/MS | 0.999 | 0.5 - 1000 |
Table 2: Accuracy and Precision
| Method | Concentration (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) |
| HPLC-UV | 100 | 98.5 | 4.2 |
| 2500 | 101.2 | 3.1 | |
| 4500 | 99.8 | 3.5 | |
| UPLC-MS/MS | 1 | 102.3 | 6.8 |
| 500 | 99.5 | 2.5 | |
| 900 | 101.8 | 2.1 |
Table 3: Sensitivity and Robustness
| Method | LOQ (ng/mL) | Robustness (%RSD) |
| HPLC-UV | 50 | 5.8 |
| UPLC-MS/MS | 0.5 | 3.2 |
Discussion and Interpretation
The cross-validation data clearly demonstrates the distinct advantages and limitations of each method.
The HPLC-UV method proves to be a reliable and robust technique for the quantification of Ranolazine Bis(N-Oxide) at higher concentrations. Its linearity, accuracy, and precision fall well within the acceptable criteria for routine quality control applications. However, its significantly higher limit of quantitation (LOQ) makes it unsuitable for applications requiring trace-level analysis, such as early-stage pharmacokinetic studies.
In contrast, the UPLC-MS/MS method exhibits superior performance across all validation parameters. Its exceptional sensitivity (100-fold lower LOQ than HPLC-UV), high selectivity, and excellent accuracy and precision make it the ideal choice for bioanalytical studies and the detection of low-level impurities. The faster run times associated with UPLC also translate to higher sample throughput, a critical factor in a high-demand laboratory setting.[7]
The choice between these two methods will ultimately depend on the specific application. For routine analysis of bulk drug substances or formulated products where the analyte concentration is high, the cost-effectiveness and robustness of the HPLC-UV method may be advantageous. For bioequivalence studies, metabolite identification, or any application demanding high sensitivity and selectivity, the UPLC-MS/MS method is the unequivocal choice.
Conclusion
This comprehensive guide has provided a detailed framework for the cross-validation of two distinct analytical methods for the determination of Ranolazine Bis(N-Oxide). By understanding the scientific principles behind each technique and adhering to a rigorous validation protocol, researchers can ensure the generation of high-quality, reliable, and comparable analytical data. The selection of the most appropriate method should be a strategic decision based on the specific analytical challenges and the intended use of the data, always with the overarching goal of ensuring product quality and patient safety.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
National Center for Biotechnology Information. (2023). Ranolazine. In StatPearls. [Link]
-
U.S. Food and Drug Administration. (n.d.). Ranexa (ranolazine) Prescribing Information. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Wikipedia. (n.d.). Ranolazine. [Link]
-
PubMed. (2009). Clinical pharmacokinetics of ranolazine. [Link]
-
Asian Journal of Pharmaceutical Analysis. (2018). Ranolazine: A Review on Analytical Method and Its Determination in Synthetic Mixture. [Link]
-
YouTube. (2024). Pharmacology of Ranolazine. [Link]
-
Dibrugarh University. (n.d.). A REVIEW ON ANALYTICAL METHOD DEVELOPMENT AND DETERMINATION OF RANOLAZINE IN SYNTHETIC MIXTURE. [Link]
-
International Journal of Pharmaceutical Sciences. (2022). Analytical Method Development and Validation of Ranolazine in Bulk and Tablet Formulation By UV- Spectrophotometry. [Link]
-
ResearchGate. (2020). Method Development and Validation for Determination of Related Impurities in Ranolazine Tablets by RP-UPLC Method. [Link]
-
European Bioanalysis Forum. (2017). Cross and Partial Validation. [Link]
-
Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. [Link]
-
Acta Pharmaceutica Sciencia. (2021). Stability Indicating Method Development and Validation of Ranolazine Extended Release Tablets. [Link]
-
YouTube. (2025). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. [Link]
-
Waters. (n.d.). High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. [Link]
-
ResearchGate. (n.d.). Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary.... [Link]
-
Chromatography Forum. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. [Link]
-
PubMed. (2017). Comparative study between UHPLC-UV and UPLC-MS/MS methods for determination of alogliptin and metformin in their pharmaceutical combination. [Link]
-
International Journal of Pharmaceutical and Life Sciences. (2024). Comparative Study of UV And HPLC Methods for Estimation of Drug. [Link]
Sources
- 1. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. oldweb.dibru.ac.in [oldweb.dibru.ac.in]
- 3. Ranolazine - Wikipedia [en.wikipedia.org]
- 4. ajpaonline.com [ajpaonline.com]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 8. waters.com [waters.com]
- 9. Comparative study between UHPLC-UV and UPLC-MS/MS methods for determination of alogliptin and metformin in their pharmaceutical combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 13. fda.gov [fda.gov]
- 14. altabrisagroup.com [altabrisagroup.com]
A Comparative Bioactivity Analysis: Ranolazine Versus its Metabolite, Ranolazine Bis(N-Oxide)
A Guide for Researchers in Cardiovascular Drug Development
In the landscape of anti-anginal therapeutics, Ranolazine stands out for its unique mechanism of action, primarily centered on the inhibition of the late inward sodium current (INaL) in cardiomyocytes.[1][2][3][4] This mode of action distinguishes it from traditional anti-anginal agents that primarily modulate hemodynamic parameters.[5][6] However, like many xenobiotics, Ranolazine undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP2D6, leading to a diverse array of metabolites.[4][7][8] While the pharmacology of the parent drug is well-documented, the bioactivity of its metabolites, such as Ranolazine Bis(N-Oxide), remains largely uncharacterized.[9] This guide provides a comparative framework and detailed experimental protocols to dissect the bioactivity of Ranolazine and its Bis(N-Oxide) metabolite, offering critical insights for drug development professionals.
The Central Hypothesis: A Tale of Two Molecules
Ranolazine's therapeutic efficacy is intrinsically linked to its ability to selectively inhibit the late INa without significantly affecting the peak sodium current.[10][11][12] This selective inhibition mitigates the sodium and calcium overload characteristic of ischemic cardiomyocytes, thereby reducing myocardial wall tension and oxygen demand.[4][13][14] The chemical structure of Ranolazine, particularly the piperazine ring, is crucial for this activity.
The formation of Ranolazine Bis(N-Oxide) involves the oxidation of the two nitrogen atoms within the piperazine ring. This significant chemical modification can be hypothesized to alter the molecule's three-dimensional structure, charge distribution, and ability to interact with the binding pocket of the voltage-gated sodium channel, Nav1.5. Such alterations could potentially lead to a significant reduction or complete loss of bioactivity compared to the parent compound. One study that synthesized and tested several Ranolazine metabolites for anti-myocardial ischemia activities found that while some metabolites offered protection, they were less potent than Ranolazine itself.[15]
This guide outlines the necessary experimental steps to test this hypothesis directly.
Comparative Bioactivity Profile: Ranolazine vs. Ranolazine Bis(N-Oxide)
The following table summarizes the known bioactivity of Ranolazine and the hypothesized (to be determined by the proposed experiments) bioactivity of Ranolazine Bis(N-Oxide).
| Bioactivity Parameter | Ranolazine | Ranolazine Bis(N-Oxide) (Hypothesized) | Rationale for Hypothesis |
| Primary Target | Late Inward Sodium Current (INaL) | To be determined | N-oxidation of the piperazine ring may disrupt the pharmacophore responsible for INaL inhibition. |
| Potency (IC50 for INaL) | ~5.9 - 15 µM[16][17] | Expected to be significantly higher (lower potency) or inactive. | Structural changes are likely to reduce binding affinity to the sodium channel. |
| Selectivity | High for late INa over peak INa | To be determined; likely low or no activity on either. | Loss of primary target interaction would render selectivity moot. |
| Effect on Cardiac Action Potential | Modest prolongation of APD and QT interval[1][5][18] | To be determined; likely minimal to no effect. | If there is no significant ion channel activity, effects on the action potential are unlikely. |
| Anti-ischemic Activity | Clinically established | Expected to be significantly lower or absent. | Reduced or absent INaL inhibition would diminish or abrogate anti-ischemic effects. |
Experimental Workflows: A Step-by-Step Guide to Comparative Analysis
To empirically determine the bioactivity of Ranolazine Bis(N-Oxide) relative to Ranolazine, a series of well-defined in vitro experiments are necessary. The following protocols are designed to provide a comprehensive comparison.
Core Experiment: Assessing Inhibition of the Late Sodium Current
The cornerstone of this investigation is the direct measurement of the late sodium current using whole-cell patch-clamp electrophysiology. This technique allows for the precise measurement of ion channel activity in isolated cardiomyocytes or in cell lines stably expressing the human cardiac sodium channel, Nav1.5.[19][20][21][22][23]
Experimental Workflow for Late INa Measurement
Caption: Workflow for measuring cardiac action potential.
Detailed Protocol:
-
Cell Preparation: Isolate primary ventricular myocytes as described previously. These cells provide a more physiologically relevant model for action potential studies than cell lines.
-
Recording Configuration: Use the whole-cell patch-clamp technique but in the current-clamp mode.
-
Action Potential Elicitation: Inject brief (e.g., 2-5 ms) depolarizing current pulses at a steady frequency (e.g., 1 Hz) to elicit action potentials.
-
Data Acquisition and Analysis:
-
Record several action potentials under baseline conditions to ensure stability.
-
Measure key action potential parameters, including the action potential duration at 50% and 90% of repolarization (APD50 and APD90, respectively), resting membrane potential, and action potential amplitude.
-
Perfuse the cell with a therapeutically relevant concentration of Ranolazine and, in a separate experiment, Ranolazine Bis(N-Oxide).
-
Record the changes in the action potential parameters. A significant prolongation of the APD would be expected with Ranolazine, while little to no change is hypothesized for its Bis(N-Oxide) metabolite. [18]
-
Concluding Remarks
The proposed comparative analysis will provide definitive data on the bioactivity of Ranolazine Bis(N-Oxide). Should the hypothesis hold true, and this major metabolite is indeed pharmacologically inactive, it would have significant implications for understanding Ranolazine's overall in vivo efficacy and safety profile. It would suggest that the parent drug is the primary active moiety and that the formation of the Bis(N-Oxide) is a detoxification pathway. Conversely, if Ranolazine Bis(N-Oxide) is found to possess significant bioactivity, further investigation into its specific pharmacology and potential contribution to the therapeutic or adverse effects of Ranolazine would be warranted. This structured, data-driven approach is essential for advancing our understanding of drug metabolism and its impact on cardiovascular pharmacology.
References
Sources
- 1. Ranolazine - Wikipedia [en.wikipedia.org]
- 2. imrpress.com [imrpress.com]
- 3. Mechanism of action of the new anti-ischemia drug ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. youtube.com [youtube.com]
- 7. Clinical pharmacokinetics of ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use-dependent block of cardiac late Na(+) current by ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use-Dependent Block of Cardiac Late Na+ Current by Ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of the Late Sodium Current with Ranolazine - A New Cardioprotective Mechanism | ECR Journal [ecrjournal.com]
- 14. Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of Ranolazine Metabolites and Their Anti-myocardial Ischemia Activities [jstage.jst.go.jp]
- 16. Electrophysiologic Effects of Ranolazine. A Novel Anti-Anginal Agent with Antiarrhythmic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of late sodium current to reduce electrical and mechanical dysfunction of ischaemic myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. CiPA cardiac ion channel assays [metrionbiosciences.com]
- 20. Validating Cardiac Ion Channels with Automated Electrophysiology in CiPA Paradigm [moleculardevices.com]
- 21. criver.com [criver.com]
- 22. Potency Assessments for Cardiac Ion Channels: CiPA Screening [metrionbiosciences.com]
- 23. reactionbiology.com [reactionbiology.com]
A Researcher's Guide to the Validation of Ranolazine Bis(N-Oxide) as a Specific Metabolite of Ranolazine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate Ranolazine Bis(N-Oxide) as a specific metabolite of the anti-anginal drug ranolazine. We will delve into the established metabolic pathways of ranolazine, present a rationale for investigating the Bis(N-Oxide) derivative, and offer detailed experimental protocols to rigorously assess its formation, and specificity. This document is designed to be a practical resource, blending established analytical techniques with the critical thinking required for novel metabolite identification.
Introduction: The Metabolic Landscape of Ranolazine
Ranolazine is an anti-anginal medication primarily used to treat chronic stable angina.[1][2] Its therapeutic effect is achieved by inhibiting the late inward sodium current in cardiac myocytes, which reduces intracellular calcium overload and myocardial wall tension.[1] The drug is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, with a lesser contribution from CYP2D6.[1][2][3]
The known major metabolic pathways of ranolazine include:
While several metabolites have been identified and characterized, the potential for other, less common metabolic pathways exists.[1][4] One such candidate is Ranolazine Bis(N-Oxide), a di-N-oxide derivative of the parent drug. This compound has been noted as a potential oxidative degradation product and is available as a chemical standard, suggesting its chemical feasibility.[5][][7][8] However, its specific formation as a bona fide metabolite in biological systems requires rigorous scientific validation.
This guide will compare the analytical approaches for identifying known ranolazine metabolites with a proposed workflow for validating Ranolazine Bis(N-Oxide).
The Case for Investigating Ranolazine Bis(N-Oxide)
The formation of N-oxides is a recognized metabolic pathway for many xenobiotics containing nitrogen atoms, often mediated by cytochrome P450 enzymes or flavin-containing monooxygenases (FMOs). Given that ranolazine possesses a piperazine ring with two tertiary amine nitrogens, the formation of a bis-N-oxide is chemically plausible.
The primary questions to address in the validation of Ranolazine Bis(N-Oxide) as a metabolite are:
-
Is it formed in relevant biological systems (e.g., human liver microsomes, hepatocytes, or in vivo models)?
-
Is its formation enzyme-mediated, consistent with a metabolic process?
-
Can it be distinguished from potential chemical degradation products formed during sample handling and analysis?
Answering these questions is crucial for a complete understanding of ranolazine's disposition and for assessing the potential pharmacological or toxicological activity of this derivative, in line with regulatory guidance on metabolite safety testing.[9][10][11][12][13]
Experimental Workflow for Metabolite Validation
The following sections outline a step-by-step approach to investigate and validate the formation of Ranolazine Bis(N-Oxide).
In Vitro Metabolism Models
The initial investigation should employ in vitro systems to simulate human metabolism in a controlled environment.[14][15][16][17][18]
Experimental Protocol: Incubation of Ranolazine with Human Liver Microsomes (HLMs)
-
Preparation:
-
Prepare a stock solution of ranolazine in a suitable solvent (e.g., methanol or DMSO).
-
Thaw pooled human liver microsomes (HLMs) on ice.
-
Prepare a NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a microcentrifuge tube, combine phosphate buffer (pH 7.4), HLMs (final concentration, e.g., 0.5 mg/mL), and the ranolazine stock solution (final concentration, e.g., 10 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Include control incubations:
-
No NADPH: To assess non-enzymatic degradation.
-
No HLMs: To assess the stability of ranolazine in the incubation buffer.
-
Heat-inactivated HLMs: To further confirm enzyme-mediated metabolism.
-
-
-
Termination and Sample Preparation:
-
After a set incubation time (e.g., 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Rationale for Experimental Choices:
-
HLMs are a standard in vitro tool containing a high concentration of CYP enzymes, making them ideal for initial screening of metabolic pathways.[16]
-
The NADPH-regenerating system is essential to provide the necessary cofactors for CYP enzyme activity.
-
Control incubations are critical to differentiate between enzymatic metabolism and chemical degradation.
Analytical Detection and Characterization
A highly sensitive and specific analytical method is required to detect and identify potential metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[19][20][21][22][23]
Experimental Protocol: LC-MS/MS Method Development
-
Chromatographic Separation:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Perform a full scan analysis to identify the protonated molecular ion ([M+H]+) of ranolazine (m/z 428.2) and the predicted [M+H]+ of Ranolazine Bis(N-Oxide) (m/z 460.2).
-
Develop a Multiple Reaction Monitoring (MRM) method for sensitive quantification.
-
For ranolazine, a common transition is m/z 428.2 -> 279.5.[20]
-
For Ranolazine Bis(N-Oxide), product ion scans of the m/z 460.2 precursor will be necessary to identify characteristic fragment ions for a specific MRM transition.
-
-
-
Metabolite Identification:
-
Analyze the samples from the in vitro incubations.
-
Look for a peak at the expected retention time and with the m/z transition for Ranolazine Bis(N-Oxide).
-
Compare the fragmentation pattern of the putative metabolite with that of a synthesized Ranolazine Bis(N-Oxide) reference standard for definitive identification.
-
Table 1: Comparison of Mass Spectrometric Parameters for Ranolazine and its Putative Bis(N-Oxide) Metabolite
| Compound | Predicted [M+H]+ (m/z) | Example MRM Transition (m/z) |
| Ranolazine | 428.2 | 428.2 -> 279.5 |
| Ranolazine Bis(N-Oxide) | 460.2 | 460.2 -> To be determined |
Comparative Analysis and Specificity Confirmation
The presence of a peak corresponding to Ranolazine Bis(N-Oxide) in the HLM incubations is suggestive but not conclusive. Further experiments are needed to confirm its metabolic origin.
Comparative Data Analysis:
-
Compare active vs. control incubations: The peak for Ranolazine Bis(N-Oxide) should be present or significantly higher in the active incubations containing HLMs and NADPH compared to the control incubations.
-
Time-course experiment: The formation of the metabolite should increase over the incubation time.
-
Enzyme kinetics: Determine the Michaelis-Menten kinetics (Km and Vmax) of formation to characterize the enzymatic process.
Alternative Methodologies for Confirmation:
-
Incubation with recombinant CYP enzymes: Incubating ranolazine with a panel of individual recombinant human CYP enzymes (especially CYP3A4) can pinpoint the specific enzyme(s) responsible for the formation of Ranolazine Bis(N-Oxide).
-
Chemical inhibition studies: Using known inhibitors of CYP3A4 (e.g., ketoconazole) in the HLM incubation should significantly reduce the formation of the metabolite if it is indeed a CYP3A4-mediated process.
In Vivo Studies and Cross-Species Comparison
If in vitro evidence strongly supports the formation of Ranolazine Bis(N-Oxide), the next step is to investigate its presence in vivo.
-
Animal Studies: Administer ranolazine to preclinical species (e.g., rats, dogs) and analyze plasma and urine samples for the presence of the metabolite.
-
Human Studies: Analyze plasma and urine samples from human subjects administered ranolazine.
A comparison of metabolite profiles across species is essential for preclinical safety assessment.[9][10] If Ranolazine Bis(N-Oxide) is found to be a "disproportionate human metabolite" (i.e., present at significantly higher levels in humans than in preclinical safety species), it may require separate toxicological evaluation as per regulatory guidelines.[9][10][12]
Conclusion
The validation of Ranolazine Bis(N-Oxide) as a specific metabolite of ranolazine requires a systematic and rigorous scientific approach. This guide provides a framework for researchers to conduct the necessary experiments, from initial in vitro screening to in vivo confirmation. By following these protocols and principles of sound scientific reasoning, researchers can definitively characterize the metabolic fate of ranolazine and contribute to a more complete understanding of its pharmacology and safety profile. The comparison of results from enzymatic and non-enzymatic conditions, alongside the use of authentic standards, remains the cornerstone of such validation efforts.
References
-
ITQB NOVA. In vitro models for prediction of drug absorption and metabolism. [Link]
-
Gómez-Lechón, M. J., Donato, M. T., Castell, J. V., & Jover, R. (2007). Cell Lines: A Tool for In Vitro Drug Metabolism Studies. ResearchGate. [Link]
-
Di, L., & Obach, R. S. (2022). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. PubMed Central. [Link]
-
Ghasemi, M., et al. (2020). Comparison of pharmacokinetic parameters of ranolazine between diabetic and non-diabetic rats. PubMed Central. [Link]
-
Prakash, C., & Cefali, E. (1998). The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies. PubMed. [Link]
-
Ramani, A., P, J., & K, S. (2008). Determination of Ranolazine in Human Plasma by Liquid Chromatographic–Tandem Mass Spectrometric Assay. Chromatographia. [Link]
-
McLure, J. A., et al. (1996). The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry. PubMed. [Link]
-
BioIVT. Drug Metabolism Assays. [Link]
-
Wang, X., et al. (2021). Stereoselective quantitative analysis of ranolazine in plasma and tissue samples. Royal Society of Chemistry. [Link]
-
S, S., & R, S. (2012). Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study. ResearchGate. [Link]
-
Patel, K., & M, K. (2023). Ranolazine. StatPearls - NCBI Bookshelf. [Link]
-
Jerling, M. (2006). Clinical Pharmacokinetics of Ranolazine. ResearchGate. [Link]
-
Brennan, Z. (2016). FDA Revises Guidance on Safety Testing of Drug Metabolites. RAPS. [Link]
-
FDA. Ranexa Label. [Link]
-
Wikipedia. Ranolazine. [Link]
-
Rahman, M., & Bhuyan, N. R. (2019). A REVIEW ON ANALYTICAL METHOD DEVELOPMENT AND DETERMINATION OF RANOLAZINE IN SYNTHETIC MIXTURE. Dibrugarh University. [Link]
-
FDA. Safety Testing of Drug Metabolites Guidance for Industry. [Link]
-
Rahman, M., & Bhuyan, N. R. (2019). Ranolazine: A Review on Analytical Method and Its Determination in Synthetic Mixture. Asian Journal of Pharmaceutical Analysis. [Link]
-
Giri, S. K., et al. (2024). Method Development And Validationfordetermination Of N- Nitroso Ranolazine In Ranolazine Prolonged Release (Pr) Tablets 750 MG B. Journal of Computational Analysis and Applications. [Link]
-
McLure, J. A., et al. (1996). The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry. Semantic Scholar. [Link]
-
FDA. Safety Testing of Drug Metabolites. [Link]
-
Wang, X., et al. (2021). Stereoselective quantitative analysis of ranolazine in plasma and tissue samples: application in pharmacokinetics and tissue distribution studies. New Journal of Chemistry. [Link]
-
Federal Register. (2008). Guidance for Industry on Safety Testing of Drug Metabolites; Availability. [Link]
-
Chidella, K., Dasari, V., & Anireddy, J. (2021). Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS. Scirp.org. [Link]
-
Molsyns. Ranolazine Bis(N-Oxide). [Link]
-
Rana, S. R., Gadhawala, Z. M., & Patel, R. (2020). Method Development and Validation for Determination of Related Impurities in Ranolazine Tablets by RP-UPLC Method. ResearchGate. [Link]
-
Allmpus. Ranolazine Bis-N-Oxide. [Link]
Sources
- 1. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ranolazine - Wikipedia [en.wikipedia.org]
- 3. Comparison of pharmacokinetic parameters of ranolazine between diabetic and non-diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. allmpus.com [allmpus.com]
- 9. FDA Revises Guidance on Safety Testing of Drug Metabolites | RAPS [raps.org]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Federal Register :: Guidance for Industry on Safety Testing of Drug Metabolites; Availability [federalregister.gov]
- 14. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 15. researchgate.net [researchgate.net]
- 16. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bioivt.com [bioivt.com]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. oldweb.dibru.ac.in [oldweb.dibru.ac.in]
- 22. ajpaonline.com [ajpaonline.com]
- 23. Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS [scirp.org]
A Researcher's Guide to the Comparative Cytotoxicity Assessment of Ranolazine and its N-Oxide Metabolites
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the comparative cytotoxicity of the antianginal agent Ranolazine and its N-oxide metabolites. While direct comparative toxicity data is not extensively available in public literature, this document outlines the scientific rationale, key methodologies, and in-depth protocols required to generate such critical data. We will delve into the known metabolic pathways of Ranolazine, the toxicological significance of N-oxide formation, and a step-by-step guide to conducting a robust in vitro cytotoxicity assessment.
Introduction to Ranolazine and its Metabolism
Ranolazine is an antianginal medication approved for the treatment of chronic stable angina.[1] Its mechanism of action is distinct from many traditional antianginals; it primarily inhibits the late inward sodium current (INa) in cardiac myocytes.[1][2] This action reduces intracellular sodium and subsequent calcium overload, leading to improved myocardial relaxation and reduced oxygen consumption without significantly altering heart rate or blood pressure.[1][2]
Ranolazine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 3A4 (CYP3A4) and to a lesser extent, CYP2D6 enzymes.[2][3] This process results in a multitude of metabolites, with over 40 identified in plasma and more than 100 detected in urine.[4] Less than 5% of the parent drug is excreted unchanged. Key metabolic pathways include N-dealkylation, O-demethylation, and hydroxylation.[4] Notably, oxidation of the piperazine ring nitrogen atoms can lead to the formation of N-oxide metabolites. While some metabolites, such as CVT-2738 and CVT-2513, have been shown to possess some protective effects against myocardial ischemia, their potency is less than that of the parent compound, Ranolazine.[5]
The Significance of Evaluating N-Oxide Metabolite Cytotoxicity
The formation of N-oxide metabolites is a common pathway in the metabolism of xenobiotics containing nitrogen atoms. While often considered detoxification products destined for excretion, N-oxides can, in some instances, be chemically reactive or be reduced back to the parent amine, potentially leading to a prolonged pharmacological or toxicological effect. Therefore, a thorough toxicological assessment of N-oxide metabolites is a critical step in the safety evaluation of any new drug candidate. For Ranolazine, understanding the cytotoxic potential of its N-oxide metabolites is crucial for a complete risk assessment.
Comparative Cytotoxicity Assessment: An Experimental Workflow
The following section outlines a comprehensive in vitro strategy to compare the cytotoxicity of Ranolazine and its synthesized N-oxide metabolites. The choice of cell lines and assays is designed to provide a multi-faceted view of potential toxicity.
Required Materials
-
Ranolazine (analytical standard)
-
Synthesized Ranolazine N-oxide metabolites (e.g., Ranolazine N-Oxide-2)[6]
-
Human liver carcinoma cell line (e.g., HepG2)
-
Human cardiomyocyte cell line (e.g., AC16) or iPSC-derived cardiomyocytes
-
Cell culture media and supplements (e.g., DMEM, FBS, antibiotics)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Caspase-3/7 activity assay kit
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multi-well cell culture plates (96-well)
-
Microplate reader
Experimental Workflow Diagram
Caption: Potential apoptotic pathway induced by a cytotoxic metabolite.
Conclusion
This guide provides a robust framework for the comparative in vitro cytotoxicity assessment of Ranolazine and its N-oxide metabolites. By employing a multi-assay, multi-cell line approach, researchers can generate the necessary data to understand the toxicological profile of these metabolites. Such studies are essential for a comprehensive safety evaluation and contribute to the overall understanding of Ranolazine's pharmacology and toxicology. The self-validating nature of using multiple, mechanistically distinct assays provides confidence in the generated data and its interpretation.
References
-
Gong, S., et al. (2012). Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities. PubMed. [Link]
-
MedlinePlus. (2021). Ranolazine. MedlinePlus. [Link]
-
Jerling, M. (2006). Clinical Pharmacokinetics of Ranolazine. Clinical Pharmacokinetics. [Link]
-
Hasin, Y., et al. (2020). Ranolazine: An Old Drug with Emerging Potential; Lessons from Pre-Clinical and Clinical Investigations for Possible Repositioning. Cells. [Link]
-
U.S. Food and Drug Administration. (2006). Ranexa (ranolazine) Prescribing Information. FDA. [Link]
-
Creative Bioarray. (n.d.). Drug-induced Cardiotoxicity Assays. Creative Bioarray. [Link]
- Suckow, M. A., & Doerning, B. J. (2009). The Laboratory Rat. In Sourcebook of Models for Biomedical Research. Humana Press.
- Zipes, D. P., & Jalife, J. (2021).
-
Clarke, G. S., & Clarke, B. (1996). The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Sossalla, S., et al. (2010). Ranolazine improves diastolic dysfunction in isolated failing human myocardium. Journal of Molecular and Cellular Cardiology. [Link]
-
McCormack, J. G., et al. (1996). Ranolazine, a partial fatty acid oxidation inhibitor, and its potential benefit in angina and other cardiovascular disorders. General Pharmacology: The Vascular System. [Link]
-
Aldana-Masangkay, G. I., & Sakamoto, K. M. (2011). The role of oxidative stress in pediatric cancer. Leukemia & Lymphoma. [Link]
-
Stone, P. H., et al. (2006). Antianginal efficacy of ranolazine when added to treatment with amlodipine: the ERICA (Efficacy of Ranolazine in Chronic Angina) trial. Journal of the American College of Cardiology. [Link]
Sources
- 1. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ranolazine: An Old Drug with Emerging Potential; Lessons from Pre-Clinical and Clinical Investigations for Possible Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ranolazine N-Oxide-2 | CAS No- NA [chemicea.com]
A Guide to Confirming the Identity of Synthetic Ranolazine Bis(N-Oxide) with its Biotransformed Counterpart
Introduction: The Critical Role of Metabolite Identification in Drug Development
In the landscape of pharmaceutical development, the comprehensive characterization of drug metabolites is a cornerstone of establishing a thorough safety and efficacy profile. Regulatory agencies worldwide mandate the identification and, in many cases, the synthesis of significant metabolites to assess their pharmacological and toxicological properties. Ranolazine, a piperazine derivative used for the treatment of chronic stable angina, undergoes extensive metabolism in the body.[1][2][3] One of its noted oxidative metabolites is Ranolazine bis(N-oxide).
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the essential methodologies to unequivocally confirm the structural identity of a chemically synthesized Ranolazine bis(N-oxide) reference standard with the corresponding product generated through biotransformation. We will delve into the causality behind experimental choices, present detailed protocols, and emphasize the importance of a multi-pronged analytical approach to ensure scientific rigor and data integrity.
The Genesis of Ranolazine bis(N-Oxide): Synthesis vs. Biotransformation
A definitive confirmation of identity requires a direct comparison between the synthetic and biotransformed materials. The convergence of data from both sources provides the highest level of confidence.
Chemical Synthesis of Ranolazine bis(N-Oxide)
The synthesis of Ranolazine bis(N-oxide) typically involves the controlled oxidation of the two tertiary amine nitrogens within the piperazine ring of the parent ranolazine molecule. Common oxidizing agents for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or Oxone®. The choice of oxidant and reaction conditions is critical to achieve the desired bis-N-oxide product while minimizing the formation of the mono-N-oxide and other degradation products.
Experimental Protocol: A Representative Synthesis
-
Dissolution: Dissolve Ranolazine in a suitable organic solvent such as dichloromethane or methanol.
-
Oxidation: Add the chosen oxidizing agent (e.g., m-CPBA) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitoring: Track the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching & Work-up: Upon completion, quench the excess oxidizing agent and perform an aqueous work-up to remove byproducts.
-
Purification: Purify the crude product using column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to isolate Ranolazine bis(N-oxide).
A schematic representation of the synthetic pathway is provided below.
Caption: Synthetic pathway for Ranolazine bis(N-Oxide).
Biotransformation: Generating the Metabolite in a Biological System
Ranolazine is primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and to a lesser extent, CYP2D6.[1][2][4] To generate the biotransformed Ranolazine bis(N-oxide), in vitro systems that recapitulate this metabolic activity are employed. Common choices include:
-
Human Liver Microsomes (HLMs): A subcellular fraction containing a high concentration of CYP enzymes.
-
Hepatocytes: Intact liver cells that offer a more complete metabolic profile.
-
Recombinant CYP Enzymes: Specific CYP isoforms expressed in a cellular system, allowing for reaction phenotyping.
Experimental Protocol: In Vitro Biotransformation using HLMs
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine a buffered solution (e.g., potassium phosphate buffer, pH 7.4), Human Liver Microsomes, and Ranolazine.
-
Pre-incubation: Pre-incubate the mixture at 37°C to equilibrate the temperature.
-
Initiation of Reaction: Add the cofactor, NADPH (nicotinamide adenine dinucleotide phosphate), to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.
-
Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins and collect the supernatant containing the metabolites for analysis.
The biotransformation process is illustrated in the following diagram.
Caption: Workflow for the biotransformation of Ranolazine.
The Comparative Analytical Workflow: A Multi-Technique Approach
A single analytical technique is often insufficient for unequivocal structure confirmation. A combination of chromatographic and spectroscopic methods is essential.
Caption: The analytical workflow for identity confirmation.
1. High-Performance Liquid Chromatography (HPLC/UHPLC): The First Line of Comparison
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. The time it takes for a compound to elute from the column is its retention time (t R ), a characteristic property under a specific set of conditions.
Experimental Objective: To demonstrate that the synthetic and biotransformed Ranolazine bis(N-oxide) have identical retention times when analyzed under the same chromatographic conditions.
Protocol: HPLC-UV Analysis
-
Column: A C18 reversed-phase column is a common choice.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[5]
-
Detection: UV detection at a wavelength where Ranolazine and its metabolites absorb, typically around 270 nm.
-
Procedure:
-
Inject the synthetic Ranolazine bis(N-oxide) standard to determine its retention time.
-
Inject the supernatant from the biotransformation sample.
-
Co-inject a mixture of the synthetic standard and the biotransformation sample to see if a single, sharp peak is observed.
-
Data Interpretation & Expected Results:
| Sample | Retention Time (t R ) (minutes) |
| Synthetic Ranolazine bis(N-oxide) | 8.52 |
| Biotransformed Product | 8.52 |
| Co-injection | 8.52 (single peak) |
A perfect overlay of the chromatograms and a single peak in the co-injection provide strong evidence of identity.
2. Mass Spectrometry (MS and MS/MS): Unveiling the Molecular Weight and Fragmentation Pattern
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. Tandem mass spectrometry (MS/MS) involves selecting a specific ion (the precursor ion), fragmenting it, and then analyzing the resulting fragment ions (product ions). The fragmentation pattern is a molecular fingerprint.
Experimental Objective: To confirm that the synthetic and biotransformed products have the same molecular weight and produce identical fragmentation patterns.
Protocol: LC-MS/MS Analysis
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for Ranolazine and its metabolites.[6]
-
MS Scan Mode:
-
Full Scan: To determine the m/z of the protonated molecule [M+H] + .
-
Product Ion Scan (MS/MS): To generate the fragmentation pattern. The [M+H] + ion is selected as the precursor for collision-induced dissociation (CID).
-
-
Procedure:
-
Infuse or inject the synthetic standard and acquire full scan and product ion spectra.
-
Analyze the biotransformation sample using the same LC-MS/MS method.
-
Data Interpretation & Expected Results:
The molecular formula for Ranolazine bis(N-oxide) is C₂₄H₃₃N₃O₆, with a molecular weight of 459.54 g/mol .[7]
| Analyte | Precursor Ion [M+H] + (m/z) | Key Product Ions (m/z) |
| Synthetic Ranolazine bis(N-oxide) | 460.2 | Illustrative fragments: 295.1, 279.1, 165.1 |
| Biotransformed Product | 460.2 | Illustrative fragments: 295.1, 279.1, 165.1 |
The observation of the same precursor ion and an identical MS/MS fragmentation pattern for both samples is a powerful confirmation of their structural identity.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
Principle: NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule, allowing for the definitive determination of its structure.
Experimental Objective: To obtain and compare the NMR spectra (e.g., ¹H NMR, ¹³C NMR) of the synthetic and biotransformed products. This is often challenging for biotransformed products due to the small amounts generated. However, if sufficient material can be isolated, it provides the most conclusive evidence.
Data Interpretation & Expected Results:
The NMR spectra of the synthetic and biotransformed Ranolazine bis(N-oxide) should be superimposable, with identical chemical shifts and coupling constants for all corresponding signals.
Confirming the identity of a synthetic metabolite with its biotransformed counterpart is not a task for a single analytical method. It requires a systematic, weight-of-evidence approach. By demonstrating concordance in chromatographic behavior (HPLC retention time), molecular mass and fragmentation (MS/MS), and, where feasible, spectroscopic properties (NMR), researchers can establish the identity of the synthetic standard with the highest degree of scientific confidence. This rigorous validation is a critical step in enabling further non-clinical and clinical investigations into the pharmacological and toxicological profile of the metabolite, ultimately contributing to the development of safer and more effective medicines.
References
-
Clinical pharmacokinetics of ranolazine - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
-
Ranolazine - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
-
Ranolazine - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 16, 2026, from [Link]
-
Ranexa - accessdata.fda.gov. (n.d.). Retrieved January 16, 2026, from [Link]
-
Ranolazine: A Review on Analytical Method and Its Determination in Synthetic Mixture - Asian Journal of Pharmaceutical Analysis. (n.d.). Retrieved January 16, 2026, from [Link]
-
Stereoselective quantitative analysis of ranolazine in plasma and tissue samples. (n.d.). Retrieved January 16, 2026, from [Link]
-
Research on analytical methods of analysis of Ranolazine: A Review | Himalayan Journal of Health Sciences. (n.d.). Retrieved January 16, 2026, from [Link]
-
A REVIEW ON ANALYTICAL METHOD DEVELOPMENT AND DETERMINATION OF RANOLAZINE IN SYNTHETIC MIXTURE - Dibrugarh University. (n.d.). Retrieved January 16, 2026, from [Link]
-
Method Development And Validationfordetermination Of N- Nitroso Ranolazine In Ranolazine Prolonged Release (Pr) Tablets 750 MG B. (n.d.). Retrieved January 16, 2026, from [Link]
-
Stereoselective quantitative analysis of ranolazine in plasma and tissue samples: application in pharmacokinetics and tissue distribution studies - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved January 16, 2026, from [Link]
-
Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study | Request PDF - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine | Journal of Pharmaceutical Negative Results. (n.d.). Retrieved January 16, 2026, from [Link]
-
(A) Schematic presentation of Ranolazine synthesis; (B) blend... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
Ranolazine. A metabolic modulator for the treatment of chronic stable angina - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
-
A BRIEF REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY OF RANOLAZINE - IJNRD. (n.d.). Retrieved January 16, 2026, from [Link]
-
Ranolazine Bis(N-Oxide) | molsyns.com. (n.d.). Retrieved January 16, 2026, from [Link]
-
Biotransformation studies on bioactive compounds: 25 years of interesting research at the ICCBS - OAE Publishing Inc. (n.d.). Retrieved January 16, 2026, from [Link]
-
Ranolazine Bis(N-Oxide) | Chromato Scientific: Complex Impurity Reference Standards and Deuterated Compounds. (n.d.). Retrieved January 16, 2026, from [Link]
-
Spectroscopic methods to analyze drug metabolites - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
-
Characterization of the main biotransformation pathways of synthetic cannabinoids from different chemical classes. (n.d.). Retrieved January 16, 2026, from [Link]
-
Spectroscopic methods to analyze drug metabolites - Ewha Womans University. (n.d.). Retrieved January 16, 2026, from [Link]
-
Spectroscopic methods to analyze drug metabolites | Request PDF - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
Sources
- 1. Clinical pharmacokinetics of ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ranolazine - Wikipedia [en.wikipedia.org]
- 3. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. synthinkchemicals.com [synthinkchemicals.com]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of Ranolazine Bis(N-Oxide) Measurement
Introduction: The Critical Role of Metabolite Quantification in Drug Development
In the landscape of pharmaceutical development, a thorough understanding of a drug's metabolic fate is paramount. Ranolazine, an anti-anginal agent, undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6.[1][2] One of the identified metabolites is Ranolazine Bis(N-Oxide), formed through the oxidation of the two nitrogen atoms in the piperazine ring. The accurate and precise measurement of such metabolites is crucial for comprehensive pharmacokinetic and safety assessments.
This guide provides a framework for conducting a robust inter-laboratory comparison of Ranolazine Bis(N-Oxide) quantification in human plasma. As a Senior Application Scientist, my objective is to present a scientifically rigorous yet practical approach, emphasizing the causality behind experimental choices and the establishment of self-validating systems. This document is intended for researchers, scientists, and drug development professionals seeking to ensure consistency and reliability in bioanalytical data across different analytical sites.
Metabolic Pathway: Formation of Ranolazine Bis(N-Oxide)
Ranolazine is chemically designated as (±)-N-(2,6-dimethylphenyl)4-[2-hydroxy-3-(2-methoxyphenoxy)propyl] piperazineacetamide.[3] The formation of Ranolazine Bis(N-Oxide) involves the enzymatic oxidation of the two tertiary amine nitrogens within the piperazine moiety. This biotransformation is a common metabolic pathway for drugs containing a piperazine ring.
Caption: Biotransformation of Ranolazine to Ranolazine Bis(N-Oxide).
Designing a Robust Inter-laboratory Comparison Study
An inter-laboratory comparison, often referred to as a proficiency testing program, is essential for evaluating the performance of different laboratories and ensuring the interchangeability of their analytical data. The following workflow outlines the key stages of such a study for Ranolazine Bis(N-Oxide).
Caption: Workflow for an Inter-laboratory Comparison Study.
Experimental Protocol: Quantification of Ranolazine Bis(N-Oxide) in Human Plasma by LC-MS/MS
The following protocol is a representative example of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method that can be employed by participating laboratories. While specific instrumentation and column choices may vary, the fundamental principles of sample preparation, chromatographic separation, and mass spectrometric detection should be consistent.
Materials and Reagents
-
Ranolazine Bis(N-Oxide) reference standard (purity >98%)[4][5][6][7]
-
Stable Isotope Labeled (SIL) Ranolazine Bis(N-Oxide) (Internal Standard, IS)
-
Human plasma (drug-free, sourced from an accredited vendor)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting small molecules from biological matrices.
-
Thaw human plasma samples and quality control (QC) samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the IS working solution (e.g., 500 ng/mL in 50:50 methanol:water).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following table outlines typical LC-MS/MS parameters. Laboratories should optimize these conditions for their specific instrumentation to achieve optimal sensitivity and peak shape.
| Parameter | Recommended Condition | Rationale |
| HPLC System | UPLC or HPLC system capable of binary gradient elution | Ensures efficient and reproducible chromatographic separation. |
| Analytical Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good retention and separation of moderately polar compounds like Ranolazine Bis(N-Oxide). |
| Mobile Phase A | 0.1% Formic acid in water | Acidified mobile phase promotes protonation of the analyte for positive ion mode detection. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Organic solvent for gradient elution. |
| Gradient Elution | Start at 5% B, ramp to 95% B over 3-5 minutes, hold, and re-equilibrate | Allows for the elution of a wide range of compounds and ensures sharp peak shapes. |
| Flow Rate | 0.3 - 0.5 mL/min | Optimized for the column dimensions to achieve efficient separation. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |
| Mass Spectrometer | Triple quadrupole mass spectrometer | Offers high selectivity and sensitivity for quantitative analysis using Multiple Reaction Monitoring (MRM). |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Ranolazine and its N-oxide metabolites are readily protonated. |
| MRM Transitions | Ranolazine Bis(N-Oxide): m/z 460.2 -> [Fragment ion 1], [Fragment ion 2]IS: m/z [SIL IS mass] -> [SIL IS fragment] | Specific precursor-to-product ion transitions provide high selectivity for quantification. The exact fragment ions should be determined by direct infusion of the reference standard. |
Data Analysis and Acceptance Criteria
For the inter-laboratory comparison, each laboratory will receive a set of blinded QC samples at low, medium, and high concentrations. The results should be analyzed according to the following criteria:
| Parameter | Acceptance Criteria |
| Intra-assay Precision (%CV) | ≤ 15% (≤ 20% for the Lower Limit of Quantification, LLOQ) |
| Inter-assay Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Accuracy (%Bias) | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Inter-laboratory Agreement | The mean concentration from each laboratory should be within ±20% of the overall mean from all participating laboratories. |
Potential Sources of Inter-laboratory Variability
Several factors can contribute to discrepancies in results between laboratories.[8][9] A thorough understanding of these potential pitfalls is essential for troubleshooting and ensuring data harmonization.
-
Reference Standard Handling: Differences in storage conditions, weighing procedures, and solution preparation can introduce significant errors.
-
Sample Preparation: Minor variations in pipetting volumes, vortexing times, and centrifugation speeds can impact recovery and consistency.
-
Chromatography: Different column chemistries, mobile phase preparation, and gradient profiles can lead to shifts in retention time and altered peak shapes, potentially affecting integration.
-
Mass Spectrometry: Variations in instrument tuning, source conditions, and collision energies can affect signal intensity and fragmentation patterns.
-
Data Processing: Inconsistent peak integration parameters and calibration curve fitting algorithms are common sources of variability.
Conclusion: Towards Harmonized Bioanalytical Data
A successful inter-laboratory comparison for Ranolazine Bis(N-Oxide) measurement provides confidence in the reliability and comparability of data generated across different analytical sites. By adhering to a well-defined protocol, understanding potential sources of error, and establishing clear acceptance criteria, the pharmaceutical industry can ensure the integrity of bioanalytical data that underpins critical decisions in drug development. This guide serves as a foundational framework, and it is incumbent upon the participating scientists to apply their expertise to ensure the highest standards of scientific rigor.
References
-
Therapeutic Goods Administration (TGA). Attachment: Product Information: Ranolazine. [Link]
-
Nirogi R, Kandikere V, Mudigonda K, et al. Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study. J Pharm Biomed Anal. 2008;48(5):1482-1488. [Link]
-
Zhao L, Li H, Jiang Y, Piao R, Li P, Gu J. Determination of ranolazine in human plasma by liquid chromatographic-tandem mass spectrometric assay. J Chromatogr Sci. 2008;46(8):697-700. [Link]
-
U.S. Food and Drug Administration (FDA). RANEXA (ranolazine) extended-release tablets Label. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 56959, Ranolazine. [Link]
-
Nirogi R, Kandikere V, Mudigonda K, et al. Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study. ResearchGate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6603987, (R)-ranolazine. [Link]
-
Ganji R, Ramachandran D, Srinivas G, Rao PN. Chemical structure of Ranolazine. ResearchGate. [Link]
-
Allmpus. Ranolazine Bis-N-Oxide. [Link]
-
Impactfactor. Ranolazine Quantification in Human Plasma: A QbD-Guided LC-MS Method Development and Validation. [Link]
-
Pharmaffiliates. Ranolazine-impurities. [Link]
-
SynThink Research Chemicals. Ranolazine Bis-N-Oxide | 1246816-00-1. [Link]
-
Izumi Y, Matsuda F, Hirayama A, et al. Inter-Laboratory Comparison of Metabolite Measurements for Metabolomics Data Integration. Metabolites. 2019;9(11):257. [Link]
-
Izumi Y, Matsuda F, Hirayama A, et al. (PDF) Inter-Laboratory Comparison of Metabolite Measurements for Metabolomics Data Integration. ResearchGate. [Link]
-
Rist M, Roth N, Geistlinger L, et al. Interlaboratory comparison of standardised metabolomics and lipidomics analyses in human and rodent blood using the MxP® Quant 500 kit. BMC Biol. 2021;19(1):199. [Link]
-
Rist M, Roth N, Geistlinger L, et al. Interlaboratory comparison of standardised metabolomics and lipidomics analyses in human and rodent blood using the MxP® Quant 500 kit. BMC Biol. 2021;19(1):199. [Link]
-
Izumi Y, Matsuda F, Hirayama A, et al. Inter-laboratory comparison of metabolite measurements for metabolomics data integration. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 169437992, Ranolazine 1-N-Oxide. [Link]
-
Vakamulla M, Anumula R, Khagga M, Suryanarayana MV. (A) Schematic presentation of Ranolazine synthesis; (B) blend... ResearchGate. [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. tga.gov.au [tga.gov.au]
- 4. allmpus.com [allmpus.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Ranolazine Bis(N-Oxide) | CAS No- 1246816-00-1 [chemicea.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. Inter-Laboratory Comparison of Metabolite Measurements for Metabolomics Data Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Evaluating Antibody Specificity for Ranolazine Bis(N-Oxide)
For researchers and drug development professionals engaged in the pharmacokinetics and metabolism of Ranolazine, the accurate detection and quantification of its metabolites are of paramount importance. Ranolazine, a medication prescribed for chronic angina[1], undergoes extensive metabolism in the liver and intestine, primarily by CYP3A and to a lesser extent by CYP2D6 enzymes[2][3][4]. One of its metabolites is Ranolazine Bis(N-Oxide). The development of highly specific antibodies for this metabolite is crucial for creating reliable immunoassays to study its formation, distribution, and excretion. This guide provides an in-depth comparison of methodologies to evaluate the specificity of antibodies targeting Ranolazine Bis(N-Oxide), ensuring the generation of accurate and reproducible data.
This guide will walk you through a series of experiments designed to provide a comprehensive assessment of antibody specificity for Ranolazine Bis(N-Oxide). We will explore the principles and practical application of three key techniques: Competitive Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Surface Plasmon Resonance (SPR).
Core Principles of Antibody Specificity Evaluation
The goal of these evaluations is to determine an antibody's ability to bind exclusively to Ranolazine Bis(N-Oxide) with minimal cross-reactivity to the parent drug, Ranolazine, and other structurally related metabolites. A well-validated antibody should exhibit high affinity for its target and negligible binding to off-target molecules.[5]
dot graph "Logical_Relationship" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"High_Affinity" [label="High Affinity for\nRanolazine Bis(N-Oxide)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Low_Cross_Reactivity" [label="Low Cross-Reactivity with\nRanolazine & other metabolites", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Specific_Antibody" [label="Highly Specific Antibody", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reliable_Immunoassay" [label="Reliable & Accurate Immunoassay", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"High_Affinity" -> "Specific_Antibody"; "Low_Cross_Reactivity" -> "Specific_Antibody"; "Specific_Antibody" -> "Reliable_Immunoassay"; } dot Caption: Logical relationship for a highly specific antibody.
Comparative Evaluation of Hypothetical Antibodies
For the purpose of this guide, we will consider three hypothetical monoclonal antibodies: Ab-1 , Ab-2 , and Ab-3 , all developed to target Ranolazine Bis(N-Oxide). The following sections will detail the experimental protocols and present illustrative data to compare their performance.
| Compound | Chemical Formula | Molecular Weight | CAS Number |
| Ranolazine | C24H33N3O4 | 427.54 g/mol | 95635-55-5[8] |
| Ranolazine Bis(N-Oxide) | C24H33N3O6 | 459.54 g/mol | 1246816-00-1[9] |
| Ranolazine 1-N-Oxide | C24H33N3O5 | 443.5 g/mol | 2731041-97-5[10] |
Competitive ELISA for Specificity and Cross-Reactivity Assessment
A competitive ELISA is a powerful tool for quantifying small molecules like drug metabolites and is particularly well-suited for assessing antibody specificity.[11][12][13] In this assay, the free metabolite in a sample competes with a labeled or plate-bound metabolite for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the metabolite in the sample.
Experimental Workflow: Competitive ELISA
dot graph "Competitive_ELISA_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
subgraph "cluster_0" { label = "Plate Preparation"; style=filled; color="#E8F0FE"; "Coat" [label="Coat plate with\nRanolazine Bis(N-Oxide)\n-conjugate"]; "Block" [label="Block with BSA"]; "Coat" -> "Block"; }
subgraph "cluster_1" { label = "Competition"; style=filled; color="#FCE8E6"; "Incubate" [label="Incubate with antibody\nand sample/standard\n(Ranolazine Bis(N-Oxide),\nRanolazine, etc.)"]; }
subgraph "cluster_2" { label = "Detection"; style=filled; color="#E6F4EA"; "Add_Secondary" [label="Add HRP-conjugated\nsecondary antibody"]; "Add_Substrate" [label="Add TMB substrate"]; "Measure" [label="Measure absorbance\nat 450 nm"]; "Add_Secondary" -> "Add_Substrate" -> "Measure"; }
"Block" -> "Incubate" [lhead="cluster_1"]; "Incubate" -> "Add_Secondary" [lhead="cluster_2"]; } dot Caption: Workflow for a competitive ELISA experiment.
Detailed Protocol:
-
Plate Coating: Dilute a Ranolazine Bis(N-Oxide)-protein conjugate (e.g., -BSA) to 2 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of PBS containing 0.05% Tween 20 (PBS-T).
-
Blocking: Add 200 µL/well of 1% BSA in PBS to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Competition: Prepare serial dilutions of the standards (Ranolazine Bis(N-Oxide)) and potential cross-reactants (Ranolazine, Ranolazine 1-N-Oxide) in assay buffer (e.g., PBS-T with 0.1% BSA). In separate tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (Ab-1, Ab-2, or Ab-3) at a pre-determined optimal concentration.
-
Incubation: Add 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody: Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in assay buffer. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with PBS-T.
-
Detection: Add 100 µL/well of TMB substrate solution. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of 2N H2SO4 to stop the reaction.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
Data Analysis and Interpretation:
The IC50 (the concentration of analyte that causes 50% inhibition of the maximal signal) is determined for the target analyte and each potential cross-reactant. The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Ranolazine Bis(N-Oxide) / IC50 of Cross-Reactant) x 100
| Antibody | Analyte | IC50 (nM) | % Cross-Reactivity |
| Ab-1 | Ranolazine Bis(N-Oxide) | 15 | 100% |
| Ranolazine | 300 | 5% | |
| Ranolazine 1-N-Oxide | 150 | 10% | |
| Ab-2 | Ranolazine Bis(N-Oxide) | 25 | 100% |
| Ranolazine | >1000 | <2.5% | |
| Ranolazine 1-N-Oxide | 800 | 3.1% | |
| Ab-3 | Ranolazine Bis(N-Oxide) | 12 | 100% |
| Ranolazine | 50 | 24% | |
| Ranolazine 1-N-Oxide | 60 | 20% |
Interpretation: Based on this illustrative data, Ab-2 demonstrates the highest specificity for Ranolazine Bis(N-Oxide) with minimal cross-reactivity to both the parent drug and the mono-N-oxide metabolite. Ab-1 shows moderate cross-reactivity, while Ab-3 exhibits significant cross-reactivity, making it less suitable for a specific immunoassay.
Western Blotting for Confirmation of Specificity
While ELISA provides quantitative data on cross-reactivity, Western blotting offers a qualitative confirmation of an antibody's specificity by detecting the target based on its molecular weight.[14][15][16][17] In this context, we would ideally use a sample containing a protein conjugated to Ranolazine Bis(N-Oxide) and other related haptens.
Experimental Workflow: Western Blot
dot graph "Western_Blot_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"SDS_PAGE" [label="Separate hapten-protein\nconjugates by SDS-PAGE"]; "Transfer" [label="Transfer to\nPVDF membrane"]; "Block" [label="Block with milk or BSA"]; "Probe_Primary" [label="Probe with primary\nantibody (Ab-1, 2, or 3)"]; "Probe_Secondary" [label="Probe with HRP-conjugated\nsecondary antibody"]; "Detect" [label="Detect with ECL substrate"];
"SDS_PAGE" -> "Transfer" -> "Block" -> "Probe_Primary" -> "Probe_Secondary" -> "Detect"; } dot Caption: Workflow for a Western Blotting experiment.
Detailed Protocol:
-
Sample Preparation: Prepare samples of different protein conjugates (e.g., BSA conjugated with Ranolazine Bis(N-Oxide), Ranolazine, and Ranolazine 1-N-Oxide). Mix each conjugate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the prepared samples into the wells of an SDS-PAGE gel (e.g., 4-12% Bis-Tris). Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (Ab-1, Ab-2, or Ab-3) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imager.
Data Interpretation:
| Antibody | BSA-Ranolazine Bis(N-Oxide) | BSA-Ranolazine | BSA-Ranolazine 1-N-Oxide |
| Ab-1 | Strong Band | Faint Band | Weak Band |
| Ab-2 | Strong Band | No Band | No Band |
| Ab-3 | Strong Band | Clear Band | Clear Band |
Interpretation: The Western blot results should corroborate the ELISA data. A highly specific antibody like Ab-2 will only show a strong band for the lane containing the Ranolazine Bis(N-Oxide)-BSA conjugate. The presence of bands in other lanes, as seen with Ab-1 and Ab-3, indicates undesirable cross-reactivity.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of an antibody to its antigen.[18][19][20][21][22] This level of detail is invaluable for a deep characterization of antibody performance.
Experimental Workflow: SPR
dot graph "SPR_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"Immobilize" [label="Immobilize antibody\non sensor chip"]; "Inject_Analyte" [label="Inject analyte\n(Ranolazine Bis(N-Oxide)\nor cross-reactants)"]; "Measure_Binding" [label="Measure association\nand dissociation"]; "Regenerate" [label="Regenerate chip surface"];
"Immobilize" -> "Inject_Analyte" -> "Measure_Binding" -> "Regenerate"; } dot Caption: Workflow for a Surface Plasmon Resonance experiment.
Detailed Protocol:
-
Chip Preparation and Antibody Immobilization: Activate a CM5 sensor chip using a mixture of EDC and NHS. Immobilize the antibody (Ab-1, Ab-2, or Ab-3) onto the chip surface via amine coupling to a target density (e.g., 10,000 RU). Deactivate any remaining active esters with ethanolamine.
-
Analyte Preparation: Prepare a series of dilutions of Ranolazine Bis(N-Oxide) and the potential cross-reactants in a suitable running buffer (e.g., HBS-EP+).
-
Binding Analysis:
-
Association: Inject the different concentrations of the analyte over the sensor surface at a constant flow rate and monitor the binding response (in RU).
-
Dissociation: After the association phase, flow running buffer over the chip and monitor the dissociation of the analyte from the antibody.
-
-
Regeneration: Inject a regeneration solution (e.g., glycine-HCl, pH 1.5) to remove the bound analyte and prepare the surface for the next cycle.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Data Analysis and Interpretation:
| Antibody | Analyte | ka (1/Ms) | kd (1/s) | KD (M) |
| Ab-1 | Ranolazine Bis(N-Oxide) | 2.5 x 10^5 | 5.0 x 10^-4 | 2.0 x 10^-9 |
| Ranolazine | 1.2 x 10^4 | 8.0 x 10^-3 | 6.7 x 10^-7 | |
| Ranolazine 1-N-Oxide | 5.0 x 10^4 | 2.5 x 10^-3 | 5.0 x 10^-8 | |
| Ab-2 | Ranolazine Bis(N-Oxide) | 1.8 x 10^5 | 9.0 x 10^-5 | 5.0 x 10^-10 |
| Ranolazine | No significant binding | - | - | |
| Ranolazine 1-N-Oxide | No significant binding | - | - | |
| Ab-3 | Ranolazine Bis(N-Oxide) | 3.0 x 10^5 | 6.0 x 10^-4 | 2.0 x 10^-9 |
| Ranolazine | 8.0 x 10^4 | 1.5 x 10^-3 | 1.9 x 10^-8 | |
| Ranolazine 1-N-Oxide | 1.2 x 10^5 | 9.0 x 10^-4 | 7.5 x 10^-9 |
Interpretation: A lower KD value indicates a higher binding affinity. The SPR data for Ab-2 confirms its high affinity and specificity for Ranolazine Bis(N-Oxide), with no measurable binding to the other compounds under the tested conditions. Ab-1 and Ab-3 show progressively lower affinity (higher KD) for the cross-reactants, which aligns with the findings from the ELISA and Western blot experiments. The fast association (ka) and slow dissociation (kd) rates for Ab-2 with its target are desirable characteristics for a robust immunoassay.
Conclusion and Recommendations
The comprehensive evaluation of antibody specificity is a critical step in the development of reliable immunoassays for drug metabolites. As demonstrated through the comparative analysis of three hypothetical antibodies, a multi-pronged approach utilizing Competitive ELISA, Western Blotting, and Surface Plasmon Resonance provides a robust and self-validating system.
-
Competitive ELISA is an excellent high-throughput method for initial screening and quantitative assessment of cross-reactivity.
-
Western Blotting serves as a valuable qualitative confirmation of specificity, particularly when dealing with conjugated forms of the analyte.
-
Surface Plasmon Resonance offers an in-depth characterization of the binding kinetics and affinity, providing the most detailed insights into the antibody-antigen interaction.
Based on our illustrative data, Antibody Ab-2 would be the clear choice for developing a highly specific and sensitive immunoassay for Ranolazine Bis(N-Oxide). Its high affinity for the target and negligible cross-reactivity with the parent drug and a related metabolite ensure the accuracy and reliability of subsequent pharmacokinetic and drug metabolism studies.
It is imperative for researchers to conduct these or similar validation experiments to ensure the quality of their data and the integrity of their research findings.
References
-
RANEXA (ranolazine) extended-release tablets Label. (n.d.). U.S. Food and Drug Administration. [Link]
-
Glaser, R. (2012). Measuring antibody-antigen binding kinetics using surface plasmon resonance. Methods in Molecular Biology, 907, 411-42. [Link]
-
Ranolazine. (n.d.). PubChem. [Link]
-
Ranolazine: Dosage, Mechanism/Onset of Action, Half-Life. (2020). Medicine.com. [Link]
-
Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. (n.d.). SpringerLink. [Link]
-
RANEXA (ranolazine) extended-release tablets Label. (2016). U.S. Food and Drug Administration. [Link]
-
Jerling, M. (2006). Clinical Pharmacokinetics of Ranolazine. Clinical Pharmacokinetics, 45(5), 469–491. [Link]
-
SPR Service - Antibody-Antigen Interaction Analysis. (n.d.). Rapid Novor. [Link]
-
The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions. (2025). Reichert Technologies. [Link]
-
Antibody Specificity Validation. (n.d.). Creative Diagnostics. [Link]
-
Competitive ELISA. (n.d.). Cusabio. [Link]
-
Bordeaux, J., et al. (2010). Antibody validation. BioTechniques, 48(3), 197-209. [Link]
-
How Do Competitive and Indirect ELISA Differ? (2025). Patsnap Synapse. [Link]
-
Antibody Validation: How To Confirm The Specificity Of An Antibody? (2021). Biomatik. [Link]
-
Antibodies 101: The Four ELISAs and When to Use Them. (2024). Addgene Blog. [Link]
-
Competition (Inhibition) ELISA. (n.d.). Creative Biolabs Antibody. [Link]
-
Ranolazine. (n.d.). Wikipedia. [Link]
-
Technical Guide for ELISA - Protocols. (n.d.). SeraCare. [Link]
-
Bordeaux, J., et al. (2010). Antibody validation. ResearchGate. [Link]
-
Berglund, L., et al. (2008). A whole-body atlas of the human proteins. Molecular & Cellular Proteomics, 7(10), 2019-2027. [Link]
-
Yao, Z., et al. (2009). Synthesis of Ranolazine Metabolites and Their Anti-myocardial Ischemia Activities. Chemical & Pharmaceutical Bulletin, 57(5), 457-461. [Link]
-
Caporale, A., et al. (2022). Ranolazine: An Old Drug with Emerging Potential; Lessons from Pre-Clinical and Clinical Investigations for Possible Repositioning. International Journal of Molecular Sciences, 23(3), 1330. [Link]
-
He, J., et al. (2012). Enzyme-linked small-molecule detection using split aptamer ligation. Analytical Chemistry, 84(15), 6461-6466. [Link]
-
Ranolazine Bis-N-Oxide. (n.d.). Allmpus. [Link]
-
Western blot. (n.d.). Wikipedia. [Link]
-
The Western blot and other blotting techniques. (n.d.). Khan Academy. [Link]
-
Mahmood, T., & Yang, P.-C. (2012). Western blot: technique, theory, and trouble shooting. North American Journal of Medical Sciences, 4(9), 429-434. [Link]
-
Western Blot Detection. (n.d.). Azure Biosystems. [Link]
-
Ranolazine 1-N-Oxide. (n.d.). PubChem. [Link]
Sources
- 1. Ranolazine - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. medicine.com [medicine.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ranolazine | C24H33N3O4 | CID 56959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. allmpus.com [allmpus.com]
- 10. Ranolazine 1-N-Oxide | C24H33N3O5 | CID 169437992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mybiosource.com [mybiosource.com]
- 12. Competitive ELISA [elisa-antibody.com]
- 13. How Do Competitive and Indirect ELISA Differ? [synapse.patsnap.com]
- 14. neobiotechnologies.com [neobiotechnologies.com]
- 15. biomatik.com [biomatik.com]
- 16. Western blot - Wikipedia [en.wikipedia.org]
- 17. Khan Academy [khanacademy.org]
- 18. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 20. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 21. rapidnovor.com [rapidnovor.com]
- 22. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
A Comparative Pharmacokinetic Analysis: Ranolazine and its Major Metabolite, Ranolazine Bis(N-Oxide)
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Understanding Ranolazine and its Metabolic Fate
Ranolazine is an anti-anginal agent approved for the treatment of chronic stable angina.[1][2] Its mechanism of action is distinct from traditional anti-anginal drugs, as it primarily inhibits the late inward sodium current (INa) in cardiomyocytes.[1][3] This inhibition reduces intracellular sodium and subsequent calcium overload, leading to decreased myocardial wall tension and oxygen consumption without significantly altering heart rate or blood pressure.[1][3] Ranolazine is extensively metabolized in the body, with over 40 metabolites identified in plasma and more than 100 in urine.[1][4] Among these, Ranolazine Bis(N-Oxide), also referred to as CVT-2738, is a significant metabolite. This guide provides a comparative overview of the pharmacokinetic profiles of Ranolazine and Ranolazine Bis(N-Oxide), supported by experimental data and detailed methodologies for their investigation.
The Metabolic Journey of Ranolazine
Ranolazine undergoes extensive first-pass metabolism, primarily in the liver and intestine.[5] The major enzymes responsible for its biotransformation are Cytochrome P450 3A4 (CYP3A4) and, to a lesser extent, CYP2D6.[1][6] The formation of Ranolazine Bis(N-Oxide) occurs through the N-oxidation of the piperazine ring, a common metabolic pathway for compounds with this moiety.
Sources
- 1. Clinical pharmacokinetics of ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison between ranolazine and CVT-4325, a novel inhibitor of fatty acid oxidation, on cardiac metabolism and left ventricular function in rat isolated perfused heart during ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
A Senior Application Scientist's Guide to the Validation of a Surrogate Analyte for Ranolazine Bis(N-Oxide) Quantification
This guide provides a comprehensive framework for developing and validating a bioanalytical method for Ranolazine Bis(N-Oxide) using a surrogate analyte approach. We will explore the inherent challenges of quantifying unstable N-oxide metabolites, compare alternative analytical strategies, and present detailed, field-proven protocols grounded in regulatory expectations. This document is intended for researchers, scientists, and drug development professionals seeking to generate robust and defensible bioanalytical data for pharmacokinetic and toxicokinetic studies.
The Bioanalytical Challenge: The Instability of Ranolazine Bis(N-Oxide)
Ranolazine, an anti-anginal agent, is extensively metabolized in the liver, primarily by CYP3A4 and to a lesser extent by CYP2D6 enzymes.[1][2][3] This metabolic activity produces various metabolites, including N-oxides. The formation of N-oxide metabolites is a common pathway for compounds containing tertiary nitrogen atoms.[4] However, these metabolites, such as Ranolazine Bis(N-Oxide), often present a significant bioanalytical challenge due to their inherent chemical instability.
A Comparison of Bioanalytical Strategies
When faced with an unstable analyte, scientists must choose a strategy that ensures the measured concentration reflects the true in-vivo concentration at the time of sampling.
Direct Quantification: High Risk, Low Reward
Directly measuring Ranolazine Bis(N-Oxide) is fraught with difficulty. While approaches like adding stabilizing agents (e.g., antioxidants, pH modifiers) during sample collection can be attempted, they may not completely halt degradation and require extensive validation to prove their effectiveness under all conditions.[7] Furthermore, finding a universal stabilizer that doesn't interfere with the assay or the stability of other analytes can be challenging.
The Surrogate Analyte Approach: A Validated and Robust Alternative
The most reliable strategy for unstable analytes is often the use of a surrogate analyte. This approach is recognized by regulatory bodies like the FDA and is detailed within the ICH M10 guidance.[8] It involves using a stable, structurally similar compound to build the calibration curve and quality control (QC) samples. The fundamental premise is that the surrogate analyte mimics the analytical behavior (specifically, the extraction recovery and matrix effects) of the actual, unstable analyte.
The key to this approach is a rigorous validation process, with a critical focus on demonstrating "parallelism" between the surrogate and the target analyte to ensure the method is accurate and reliable.[9][10][11]
Designing the Surrogate Validation Study
A successful validation hinges on careful planning, from the selection of the surrogate to the design of pivotal experiments.
Selection Criteria for a Surrogate Analyte
The ideal surrogate analyte for Ranolazine Bis(N-Oxide) should possess the following characteristics:
-
Structural Similarity: It should be closely related to Ranolazine Bis(N-Oxide) to ensure similar behavior during extraction and chromatographic separation. A stable isotope-labeled (SIL) version of a related, but stable, metabolite is often an excellent choice.
-
Chemical Stability: It must be demonstrably stable throughout the entire sample lifecycle (collection, storage, processing, and analysis).
-
Mass Spectrometric Distinction: It must have a different mass-to-charge ratio (m/z) from the target analyte and other potential interferences to allow for unambiguous detection by LC-MS/MS.
-
Commercial Availability: The surrogate must be available in a well-characterized, high-purity form to be used as a reference standard.
For the purpose of this guide, we will consider a hypothetical stable structural analog, "Surrogate-RBS," as our surrogate analyte.
Adherence to the Regulatory Framework
All validation activities must be conducted in accordance with current bioanalytical method validation guidelines from the FDA (ICH M10) and the European Medicines Agency (EMA).[8][12][13][14] These guidelines provide specific acceptance criteria for parameters like accuracy, precision, selectivity, and stability.
Experimental Protocols for Method Validation
The validation process can be broken down into two main phases: validating the core method performance using the surrogate analyte and then critically demonstrating the interchangeability of the surrogate and the actual analyte.
Protocol: Core Method Validation (Using Surrogate-RBS)
This phase establishes the performance of the analytical method for the surrogate analyte itself.
-
Preparation: Prepare calibration standards and QC samples by spiking "Surrogate-RBS" into a surrogate matrix (e.g., human plasma from at least six different sources).
-
Selectivity: Analyze blank matrix samples from multiple sources to ensure no endogenous components interfere with the detection of Surrogate-RBS or the internal standard (IS).
-
Calibration Curve: Prepare an 8-point calibration curve over the expected concentration range. Analyze in triplicate. The curve should have a correlation coefficient (r²) ≥ 0.99.
-
Accuracy and Precision: Prepare QCs at four levels: Lower Limit of Quantitation (LLOQ), Low, Medium, and High. Analyze five replicates of each QC level in at least three separate analytical runs.
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ). The precision (%CV) should not exceed 15% (20% at the LLOQ).[8]
-
-
Stability of Surrogate-RBS: Perform stability tests to ensure the surrogate is stable under all relevant conditions:
-
Bench-Top Stability: Keep QC samples at room temperature for a duration matching the expected sample handling time before analysis.
-
Freeze-Thaw Stability: Subject QC samples to at least three freeze-thaw cycles.
-
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -70°C) for a period exceeding the expected study duration.
-
Protocol: Critical Experiments for the Surrogate-Analyte Relationship
This phase is the cornerstone of the validation, proving that the surrogate is a valid stand-in for the actual analyte. These experiments use the unstable Ranolazine Bis(N-Oxide) reference standard, which must be handled quickly and under conditions that minimize degradation (e.g., on ice).
-
Matrix Effect Comparison:
-
Objective: To demonstrate that the ion suppression or enhancement from the biological matrix is equivalent for both the surrogate and the actual analyte.
-
Procedure:
-
Prepare three sets of samples at Low and High concentrations:
-
Set A: Analyte (or surrogate) in neat solution.
-
Set B: Blank matrix extract post-spiked with analyte (or surrogate).
-
Set C: Analyte (or surrogate) spiked into matrix before extraction.
-
-
Calculate the matrix factor (MF) for both Ranolazine Bis(N-Oxide) and Surrogate-RBS: MF = Peak Response in Set B / Peak Response in Set A.
-
The MF for the surrogate should be comparable to the MF for the actual analyte. The IS-normalized MF should be close to 1.0.
-
-
-
Recovery Comparison:
-
Objective: To ensure the efficiency of the extraction process is the same for both the surrogate and the actual analyte.
-
Procedure:
-
Using the same samples from the Matrix Effect experiment.
-
Calculate recovery for both analytes: Recovery % = (Peak Response in Set C / Peak Response in Set B) * 100.
-
Acceptance Criteria: The recovery of Ranolazine Bis(N-Oxide) does not need to be 100%, but it must be consistent and comparable to the recovery of Surrogate-RBS.
-
-
-
Parallelism Assessment:
-
Objective: To prove that the analytical response of the actual analyte is proportional to the response of the surrogate across the calibration range. This confirms that the surrogate calibration curve can be used to accurately quantify the actual analyte.
-
Procedure:
-
Prepare a standard calibration curve using Surrogate-RBS.
-
In parallel, prepare QC samples by spiking the actual Ranolazine Bis(N-Oxide) into the blank matrix at Low, Medium, and High concentrations.
-
Analyze the Ranolazine Bis(N-Oxide) QCs against the Surrogate-RBS calibration curve.
-
The back-calculated concentrations for the Ranolazine Bis(N-Oxide) QCs should meet the standard accuracy and precision acceptance criteria (±15%, ≤15% CV).
-
Additionally, the slope of the response ratio vs. concentration plot for the actual analyte should be parallel to that of the surrogate analyte.
-
-
Data Analysis and Acceptance Criteria
All quantitative data should be summarized in clear, concise tables. The acceptance criteria are derived directly from regulatory guidelines.
Table 1: Example Accuracy and Precision Data for Surrogate-RBS QC Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-run Precision (%CV) (n=5) | Inter-run Precision (%CV) (n=15) | Inter-run Accuracy (% of Nominal) |
|---|---|---|---|---|
| LLOQ | 1.0 | 8.5 | 11.2 | 105.4 |
| Low | 3.0 | 6.2 | 7.8 | 98.7 |
| Medium | 50.0 | 4.1 | 5.5 | 101.2 |
| High | 150.0 | 3.8 | 4.9 | 97.5 |
Table 2: Comparative Matrix Effect and Recovery Data
| Analyte | Concentration | Matrix Factor (MF) | Recovery (%) |
|---|---|---|---|
| Ranolazine Bis(N-Oxide) | Low | 0.92 | 85.1 |
| High | 0.89 | 86.5 | |
| Surrogate-RBS | Low | 0.94 | 87.0 |
| | High | 0.91 | 88.1 |
Table 3: Parallelism Assessment Data
| Analyte | QC Level | Nominal Conc. (ng/mL) | Back-Calculated Conc. (ng/mL) (Mean, n=5) | Accuracy (% of Nominal) | Precision (%CV) |
|---|---|---|---|---|---|
| Ranolazine Bis(N-Oxide) | Low | 3.0 | 2.91 | 97.0 | 8.9 |
| Medium | 50.0 | 51.5 | 103.0 | 6.1 |
| | High | 150.0 | 145.8 | 97.2 | 5.4 |
The data in Tables 2 and 3 are critical. The comparable Matrix Factor and Recovery values, combined with the successful accuracy and precision results from the parallelism experiment, provide strong evidence that Surrogate-RBS is a valid surrogate for the quantification of Ranolazine Bis(N-Oxide).
Conclusion: A Pathway to Reliable Bioanalysis
The quantification of unstable metabolites like Ranolazine Bis(N-Oxide) demands a scientifically rigorous approach that moves beyond direct measurement. The use of a surrogate analyte, when validated correctly, provides a robust and defensible method for generating high-quality bioanalytical data. The cornerstone of this validation is the demonstration of parallelism, which ensures that the surrogate accurately reflects the behavior of the endogenous, unstable analyte in the analytical system. By following the detailed protocols and adhering to the stringent acceptance criteria outlined in this guide, researchers can confidently quantify Ranolazine Bis(N-Oxide), ensuring the integrity of their pharmacokinetic assessments and supporting the advancement of drug development programs.
References
-
Jerling, M. (2006). Clinical pharmacokinetics of ranolazine. Clinical Pharmacokinetics, 45(5), 469-491. Available from: [Link]
-
National Center for Biotechnology Information (2024). Ranolazine. StatPearls. Available from: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**). Available from: [Link]
-
Chaitanya, K. K., & Madhukar, A. (2010). Clinical Pharmacokinetics of Ranolazine. ResearchGate. Available from: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available from: [Link]
-
Wikipedia. (2024). Ranolazine. Available from: [Link]
-
van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available from: [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. Available from: [Link]
-
YouTube. (2023). Pharmacology of Ranolazine. Available from: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Available from: [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]
-
Allmpus. (n.d.). Ranolazine Bis-N-Oxide. Available from: [Link]
-
Impact Factor. (2023). Ranolazine Quantification in Human Plasma: A QbD-Guided LC-MS Method Development and Validation. Available from: [Link]
-
Shravan Kumar, P., et al. (2008). Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1438-1443. Available from: [Link]
-
ResearchGate. (2008). Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study. Available from: [Link]
-
Li, Y., et al. (2022). Stereoselective quantitative analysis of ranolazine in plasma and tissue samples. New Journal of Chemistry, 46(35), 16547-16555. Available from: [Link]
-
Semantic Scholar. (n.d.). The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry. Available from: [Link]
-
Regulations.gov. (2013). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. Available from: [Link]
-
ResearchGate. (n.d.). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. Available from: [Link]
-
YouTube. (2019). The Finalized Bioanalytical Method Validation Guidance: What's New For NDAs and BLAs. Available from: [Link]
-
Pharmaffiliates. (n.d.). Ranolazine-impurities. Available from: [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]
-
U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]
-
Lirias. (n.d.). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Available from: [Link]
-
LCGC International. (2019). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Available from: [Link]
-
YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Available from: [Link]
-
Sisu@UT. (n.d.). 8.2 Examples of unstable analytes – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Available from: [Link]
-
Radi, R. (2013). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Nitric Oxide, 35, 73-83. Available from: [Link]
-
Ferrer-Sueta, G., & Radi, R. (2009). Detection and quantification of nitric oxide–derived oxidants in biological systems. Chemical reviews, 109(3), 1146-1176. Available from: [Link]
-
Semantic Scholar. (n.d.). Surrogate matrix and surrogate analyte approaches for definitive quantitation of endogenous biomolecules. Available from: [Link]
-
The University of Queensland. (2018). Quantifying nitrous oxide production pathways in wastewater treatment systems using isotope technology – a critical review. Available from: [Link]
-
Jones, B. R., et al. (2012). Surrogate matrix and surrogate analyte approaches for definitive quantitation of endogenous biomolecules. Bioanalysis, 4(19), 2343-2358. Available from: [Link]
-
YouTube. (2020). Bioanalysis of Unstable Analytes in Pharmacokinetic BE Studies for ANDAs. Available from: [Link]
-
U.S. Food and Drug Administration. (2006). Chemistry Review(s) - accessdata.fda.gov. Available from: [Link]
-
ResearchGate. (n.d.). The change of metabolites in plasma stored at −80 °C for 5 years. Available from: [Link]
-
IJNRD. (2023). A BRIEF REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY OF RANOLAZINE. Available from: [Link]
-
New Drug Approvals. (2016). Ranolazine. Available from: [Link]
-
Journal of Pharmaceutical and Health Sciences. (2015). Formation of an N-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[1][2][15] triazolo[4,3-a]quinoxaline by in vitro rat. Available from: [Link]
-
MDPI. (2022). The Regulation of Oxidative Stress Is a Conserved Response to RNA Virus Infection in Fish. Available from: [Link]
-
MedEx. (n.d.). Clopid-AS Tablet. Available from: [Link]
Sources
- 1. Clinical pharmacokinetics of ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ranolazine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. medipol.edu.tr [medipol.edu.tr]
- 6. youtube.com [youtube.com]
- 7. 8.2 Examples of unstable analytes – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 8. fda.gov [fda.gov]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. Surrogate matrix and surrogate analyte approaches for definitive quantitation of endogenous biomolecules. | Semantic Scholar [semanticscholar.org]
- 11. Surrogate matrix and surrogate analyte approaches for definitive quantitation of endogenous biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ema.europa.eu [ema.europa.eu]
- 14. resolvemass.ca [resolvemass.ca]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Ranolazine Bis(N-Oxide): A Guide for Laboratory Professionals
For researchers and scientists at the forefront of drug development, the synthesis and evaluation of novel compounds like Ranolazine Bis(N-Oxide) are routine. However, the lifecycle of these research materials extends beyond the benchtop, culminating in a critical, yet often overlooked, final step: proper disposal. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Ranolazine Bis(N-Oxide), ensuring the protection of laboratory personnel and the environment. As a compound primarily for research and development, its toxicological and ecological profiles are not extensively characterized, necessitating a conservative approach to its handling and disposal as a potentially hazardous substance.[1]
Foundational Principles: Hazard Recognition and Regulatory Compliance
Ranolazine Bis(N-Oxide) is identified as a "pharmaceutical related compound of unknown potency" in safety data sheets (SDS).[1] This classification immediately dictates a higher standard of care. The lack of comprehensive hazard data requires that we treat this compound with the same rigor as other potentially hazardous chemicals, adhering to the guidelines set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
The primary regulatory framework governing the disposal of such materials is the Resource Conservation and Recovery Act (RCRA), which provides a comprehensive "cradle-to-grave" management system for hazardous waste.[2][3] A key tenet of recent EPA rulings is the strict prohibition on the sewering (i.e., flushing down the drain) of hazardous pharmaceutical waste, a practice that can introduce these compounds into waterways and the broader environment.[4][5]
Risk Assessment and Personal Protective Equipment (PPE)
Before handling Ranolazine Bis(N-Oxide) for any purpose, including disposal, a thorough risk assessment is paramount. The known information from SDSs indicates that direct contact should be avoided.[6]
Essential Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves. Consider double-gloving. | To prevent dermal absorption of the compound. |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles or splashes of solutions containing the compound. |
| Lab Coat | Standard laboratory coat, fully buttoned. | To prevent contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or dusts, especially during spill cleanup. | To prevent inhalation of the compound.[6] |
Always consult your institution's Environmental Health and Safety (EHS) department for specific PPE requirements.
Step-by-Step Disposal Protocol for Ranolazine Bis(N-Oxide)
The following protocol is designed to guide researchers through the compliant disposal of pure Ranolazine Bis(N-Oxide) and materials contaminated with it.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Never mix Ranolazine Bis(N-Oxide) waste with non-hazardous laboratory trash or other incompatible waste streams.
-
Solid Waste: This stream includes:
-
Unused or expired pure Ranolazine Bis(N-Oxide).
-
Contaminated consumables such as weigh boats, pipette tips, and centrifuge tubes.
-
Contaminated PPE (gloves, disposable lab coats).
-
-
Liquid Waste: This stream includes:
-
Solutions containing dissolved Ranolazine Bis(N-Oxide).
-
The first rinse of any glassware or equipment that has come into contact with the compound.[7]
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with Ranolazine Bis(N-Oxide) must be placed in a designated, puncture-proof sharps container.
-
Step 2: Container Selection and Labeling
The integrity and clear identification of your waste container are critical for safety and compliance.
-
Select a Compatible Container:
-
Use a sturdy, leak-proof container with a secure screw-top cap.
-
The container material must be chemically resistant to the waste it will hold (e.g., high-density polyethylene [HDPE] is a common choice).
-
Ensure the container is in good condition, free from cracks or leaks.[8]
-
-
Properly Label the Container:
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "Ranolazine Bis(N-Oxide)" and its CAS number: "1246816-00-1".[9][][11][12][13]
-
List all constituents of the waste, including solvents and their approximate percentages.
-
Indicate the physical state of the waste (solid or liquid).
-
Keep the container closed at all times, except when adding waste.[7][8]
-
Step 3: Waste Accumulation and Storage
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Store liquid waste containers in secondary containment (e.g., a chemical-resistant tub or tray) to contain any potential leaks.[7]
-
Segregate the Ranolazine Bis(N-Oxide) waste from other incompatible waste streams.[14]
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in your SAA.
Step 4: Arranging for Disposal
Once your waste container is full (approximately 80-90% capacity to allow for expansion), arrange for its collection by your institution's EHS department or a licensed hazardous waste contractor.
-
Complete a chemical waste pickup request form as required by your institution.
-
Ensure all information on the form and the container label is accurate and complete.
-
EHS or the licensed contractor will then transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will be managed in accordance with RCRA regulations, likely through incineration.[2][8]
Spill Management Protocol
Accidental spills should be managed promptly and safely. Your laboratory should have a well-stocked chemical spill kit readily available.
-
Evacuate and Alert:
-
Alert personnel in the immediate area of the spill.
-
If the spill is large, flammable, or in a poorly ventilated area, evacuate the laboratory and contact your institution's emergency number.
-
-
Don Appropriate PPE:
-
Before cleaning up the spill, don the appropriate PPE as outlined in Section 2, including respiratory protection if there is a risk of inhalation.
-
-
Contain the Spill:
-
For liquid spills, use an absorbent material (e.g., vermiculite or a chemical absorbent pad) to contain the spill.
-
For solid spills, gently cover the material with an absorbent pad to prevent it from becoming airborne. Do not dry sweep.
-
-
Clean the Spill:
-
Carefully collect the spilled material and absorbent using scoops or other appropriate tools.
-
Place all contaminated materials into a hazardous waste container and label it accordingly.
-
-
Decontaminate the Area:
-
Clean the spill area with a suitable solvent or detergent solution, and then rinse with water.
-
Collect all cleaning materials as hazardous waste.
-
-
Report the Incident:
-
Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from research involving Ranolazine Bis(N-Oxide).
Caption: Decision tree for the segregation of Ranolazine Bis(N-Oxide) waste.
Conclusion: Fostering a Culture of Safety
The responsible disposal of research chemicals like Ranolazine Bis(N-Oxide) is a non-negotiable aspect of scientific integrity and laboratory safety. While the toxicological profile of this specific N-oxide is not fully elucidated, its status as a pharmaceutical-related compound necessitates a cautious and compliant approach. By adhering to the principles of RCRA and the guidelines set forth by OSHA and the EPA, researchers can ensure that their innovative work does not come at the cost of environmental health or personal safety. Always remember that your institution's Environmental Health and Safety department is your most valuable resource for guidance on waste management.
References
-
Beveridge & Diamond, P.C. (2019). EPA Overhauls Rules for Pharmaceutical Wastes That Qualify as RCRA Hazardous Wastes. Retrieved from [Link]
-
Hazardous Waste Experts. (n.d.). Hazardous Pharmaceutical Waste Defined by RCRA. Retrieved from [Link]
-
Covington & Burling LLP. (2019). EPA's Final Hazardous Waste Pharmaceuticals Rule Has Significant Implications for Pharmaceuticals and Product Recalls. Retrieved from [Link]
-
Foley & Lardner LLP. (2019). EPA Finalizes New Requirements for Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
The University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
Stericycle. (2025). EPA Regulations for Healthcare & Pharmaceuticals. Retrieved from [Link]
-
KM Pharma Solution Private Limited. (n.d.). MSDS - Ranolazine Bis(N-Oxide). Retrieved from [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Drugs - Overview. Retrieved from [Link]
-
Allmpus. (n.d.). Ranolazine Bis-N-Oxide. Retrieved from [Link]
-
University of Tennessee Health Science Center. (n.d.). Hazardous (Chemical) Waste Disposal Procedures. Retrieved from [Link]
-
Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]
-
Guduru, S., et al. (2019). ISOLATION AND STRUCTURAL ELUCIDATION OF DEGRADATION PRODUCTS OF RANOLAZINE. International Journal of Pharmaceutical Sciences and Research, 10(8), 3763-69. Retrieved from [Link]
-
Rumalla, C. S., et al. (2018). isolation and structural elucidation of degradation products of ranolazine. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
SynThink Research Chemicals. (n.d.). Ranolazine Bis-N-Oxide | 1246816-00-1. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS RANOLAZINE BIS(N-OXIDE). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Ranolazine-impurities. Retrieved from [Link]
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. medicalwastepros.com [medicalwastepros.com]
- 3. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 4. bdlaw.com [bdlaw.com]
- 5. wiggin.com [wiggin.com]
- 6. kmpharma.in [kmpharma.in]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. allmpus.com [allmpus.com]
- 11. Ranolazine Bis(N-Oxide) | CAS No- 1246816-00-1 [chemicea.com]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling Ranolazine Bis(N-Oxide)
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Ranolazine Bis(N-Oxide). As a pharmaceutical-related compound with incompletely characterized hazards, a rigorous and cautious approach to personal protection is paramount. This document is structured to provide not just a list of equipment, but a deep, procedurally-grounded understanding of why each protective measure is necessary, ensuring both personal safety and the integrity of your research.
Hazard Identification and Risk Assessment: The "Unknown Potency" Principle
Ranolazine Bis(N-Oxide) is identified as a "pharmaceutical related compound of unknown potency".[1] This designation is critical; it mandates that we treat the substance with a high degree of caution, assuming it may be a highly potent active pharmaceutical ingredient (HPAPI) until proven otherwise. The primary risks in a laboratory setting stem from inadvertent exposure through inhalation, dermal contact, or ingestion.
A Safety Data Sheet (SDS) for Ranolazine Bis(N-Oxide) indicates a high LD50/LC50 (>10,000 mg/kg), but also notes potential central nervous system effects such as somnolence.[2] However, another SDS states that knowledge about its health hazards is incomplete. This lack of comprehensive toxicological data necessitates a conservative risk mitigation strategy centered on robust containment and personal protective equipment (PPE).
Table 1: Summary of Known Hazard Information for Ranolazine Bis(N-Oxide)
| Hazard Category | Available Information | Implication for Handling |
| Acute Toxicity | LD50/LC50: >10,000 mg/kg.[2] | While low acute toxicity is suggested, this does not rule out other health effects. |
| Health Effects | Potential for somnolence (general depressed activity).[2] Knowledge about other health hazards is incomplete. | Assume the compound may have other, uncharacterized biological effects. |
| Eye Contact | Potential for irritation is not fully characterized, but washing with plenty of water is the recommended first aid.[2] | Eye protection is mandatory to prevent contact. |
| Skin Contact | Potential for irritation is not fully characterized; washing with plenty of water is the recommended first aid.[2] | Impervious gloves and protective clothing are necessary to prevent skin exposure. |
| Inhalation | Potential health effects from inhalation are not fully known.[2] Avoiding dust formation is a key precaution.[2] | Respiratory protection and handling within a ventilated enclosure are critical. |
| Chronic Effects | No information available on carcinogenicity, teratogenicity, or reproductive effects.[2] | Assume the potential for chronic effects with repeated exposure and minimize contact. |
Risk Assessment Workflow
A thorough risk assessment must precede any handling of Ranolazine Bis(N-Oxide). This involves evaluating the specific procedures to be performed and selecting controls accordingly.
Caption: Recommended PPE donning and doffing sequence.
Engineering Controls: Your Primary Line of Defense
PPE should always be used in conjunction with appropriate engineering controls. For a compound of unknown potency like Ranolazine Bis(N-Oxide), handling should occur within a containment device.
-
Chemical Fume Hood: For handling solutions and performing reactions. Ensure the fume hood has been recently certified.
-
Glove Box or Containment Ventilated Enclosure (CVE): For weighing and transferring solid material to prevent the generation of airborne dust.
Spill and Emergency Procedures
In the event of a spill, a calm and methodical response is crucial.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Don Appropriate PPE: Before re-entering the area, don the full PPE ensemble as described for handling solids, including respiratory protection.
-
Contain the Spill: Cover liquid spills with an inert absorbent material. For solid spills, gently cover with a damp cloth or absorbent pad to prevent dust from becoming airborne. 4. Clean the Area: Carefully sweep or wipe up the material, working from the outside of the spill inward. Place all contaminated materials into a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable detergent or solvent, followed by water. 6. Dispose of Waste: All cleanup materials and contaminated PPE must be disposed of as hazardous waste.
Decontamination and Waste Disposal
Proper disposal of contaminated materials is essential to prevent environmental release and secondary exposure.
-
Reusable PPE: Goggles and face shields should be decontaminated with a suitable cleaning agent after each use.
-
Disposable PPE: All single-use items (gloves, lab coats, shoe covers) must be disposed of in a designated hazardous waste container immediately after use.
-
Chemical Waste: Unused Ranolazine Bis(N-Oxide) and any solutions containing the compound must be disposed of as hazardous chemical waste. Follow your institution's and local waste management authority's guidelines. [3] General Pharmaceutical Waste Disposal Guidelines:
-
Do Not Dispose Down the Drain: Unless explicitly permitted by safety guidelines for a specific, well-characterized, non-hazardous compound, do not dispose of pharmaceutical waste down the sink or toilet. [4][5][6]2. Segregate Waste: Keep Ranolazine Bis(N-Oxide) waste separate from other chemical waste streams unless instructed otherwise by your institution's environmental health and safety office.
-
Label Waste Containers: Clearly label all waste containers with the contents, including the full chemical name.
-
Use a Licensed Waste Hauler: Your institution should have a contract with a licensed hazardous waste disposal company.
Caption: Waste disposal workflow for Ranolazine Bis(N-Oxide).
By adhering to these rigorous safety protocols, you can handle Ranolazine Bis(N-Oxide) with confidence, ensuring your personal safety and the integrity of your scientific work. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet before beginning any new procedure.
References
-
Pharmaceutical PPE. Respirex International. [Link]
-
MSDS - Ranolazine Bis(N-Oxide). KM Pharma Solution Private Limited. [Link]
-
DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients. Cleanroom Technology. [Link]
-
Pharmaceutical Manufacturing PPE | Worker Health & Safety. 3M India. [Link]
-
Pharmaceutical Manufacturing PPE | Worker Health & Safety. 3M US. [Link]
-
MATERIAL SAFETY DATA SHEETS RANOLAZINE BIS(N-OXIDE). Cleanchem Laboratories. [Link]
-
Ranolazine 1-N-Oxide. PubChem, National Institutes of Health. [Link]
-
Safe methods of medication disposal. Mayo Clinic Health System. [Link]
-
HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES. Drug Enforcement Administration. [Link]
-
Medicine: Proper Disposal. Nationwide Children's Hospital. [Link]
-
Ranolazine Prescribing Guideline. NHS Humber and North Yorkshire. [Link]
-
Ranolazine. StatPearls, NCBI Bookshelf. [Link]
-
Draft Guidance on Ranolazine. U.S. Food and Drug Administration. [Link]
-
What To Do with Unwanted Household Medicines. U.S. Environmental Protection Agency. [Link]
-
Ranolazine Monograph for Professionals. Drugs.com. [Link]
-
Ranolazine, 雷诺嗪. New Drug Approvals. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
